2-(Difluoromethoxy)benzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYYKHKAGPBIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371756 | |
| Record name | 2-(Difluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85684-64-6 | |
| Record name | 2-(Difluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2-(difluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Difluoromethoxy)benzyl bromide CAS number 85684-64-6
An In-depth Technical Guide to 2-(Difluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (CAS Number: 85684-64-6), a versatile reagent in modern organic synthesis. Its unique structural features make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and materials.[1][2] This document outlines its chemical properties, synthesis, reactivity, applications, and safety protocols, presenting quantitative data in accessible tables and detailing experimental procedures.
Chemical and Physical Properties
This compound is a halogenated organic compound characterized by a benzyl bromide core substituted with a difluoromethoxy group at the ortho position.[2] This substitution pattern imparts unique reactivity and properties to the molecule. The compound typically appears as a colorless to pale yellow liquid and is sensitive to moisture.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 85684-64-6 |
| Molecular Formula | C₈H₇BrF₂O[1][2][3] |
| Molecular Weight | 237.04 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Purity | ≥97%[3] |
| Flash Point | 108 °C[1][3] |
| Relative Density | 1.555[3] |
| Boiling Point | 222 °C[4] |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(bromomethyl)-2-(difluoromethoxy)benzene[3] |
| Synonyms | alpha-Bromo-2-difluoromethoxytoluene, 1-(Bromomethyl)-2-(Difluoromethoxy)Benzene[2] |
| SMILES | c1ccc(c(c1)CBr)OC(F)F[2] |
| InChI | InChI=1/C8H7BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2[2] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several routes. A common method involves the direct reaction of a suitable benzyl bromide precursor with a difluoromethanolating agent under controlled conditions.[1] Another approach is the bromination of 2,6-difluorotoluene using hydrogen bromide and hydrogen peroxide.[1]
The reactivity of this compound is dominated by two key features:
-
Nucleophilic Substitution : The benzylic bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the straightforward introduction of the 2-(difluoromethoxy)benzyl moiety into various molecular scaffolds.
-
Electrophilic Aromatic Substitution : The difluoromethoxy group influences the electron density of the aromatic ring, directing electrophiles to specific positions.[1]
Caption: Reactivity of this compound.
Applications in Research and Development
This compound is a key intermediate in the synthesis of complex organic molecules. Its applications span several key areas of chemical research:
-
Pharmaceutical Synthesis : The difluoromethoxy group is a bioisostere of other functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] This makes the parent compound a valuable building block for novel therapeutics.[1]
-
Agrochemicals : The unique electronic properties of the difluoromethoxy group can be exploited to develop new pesticides and herbicides with improved efficacy and environmental profiles.[1]
-
Material Science : Incorporation of the 2-(difluoromethoxy)benzyl moiety can be used to tune the properties of organic materials for applications in electronics and polymer science.[1]
-
Organic Synthesis : Beyond its role as a building block, it can also be employed as a coupling reagent and an N-protecting group for amines.[1]
Experimental Protocols
While specific experimental conditions can vary, the following provides a general protocol for a nucleophilic substitution reaction using this compound.
General Procedure for Nucleophilic Substitution:
-
Reaction Setup : To a solution of the nucleophile in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF), add a base (e.g., potassium carbonate, sodium hydride) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent : Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for Nucleophilic Substitution.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Table 3: Hazard Information
| Hazard | Description |
| GHS Pictogram | Corrosive[3] |
| Signal Word | Danger[3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[3] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid all personal contact, including inhalation.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Keep away from incompatible materials such as strong bases, oxidizing agents, alcohols, and ammonia.[1]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]
Conclusion
This compound is a valuable and versatile reagent for chemical synthesis. Its unique combination of a reactive benzylic bromide and an electron-withdrawing difluoromethoxy group provides a powerful tool for the construction of complex molecules with potential applications in medicine, agriculture, and material science. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. Buy this compound | 85684-64-6 [smolecule.com]
- 2. CAS 85684-64-6: this compound [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | 85684-64-6 | INDOFINE Chemical Company [indofinechemical.com]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Physical Properties of 2-(Difluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-(Difluoromethoxy)benzyl bromide, a key intermediate in organic synthesis. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and agrochemical development.
Core Physical and Chemical Data
This compound, with the CAS number 85684-64-6, is an organic compound featuring a benzyl bromide structure substituted with a difluoromethoxy group.[1] This unique combination of functional groups, particularly the electronegative fluorine atoms, imparts distinct reactivity to the molecule, making it a versatile building block in the synthesis of more complex molecules.[1][2]
The presence of the reactive benzyl bromide moiety allows for a variety of nucleophilic substitution and coupling reactions.[1][2] The difluoromethoxy group can modulate the electronic and steric properties of the molecule, influencing its reactivity and selectivity in chemical transformations.[2]
Table of Physical Properties
The following table summarizes the key physical properties of this compound for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C8H7BrF2O | [2][3][4][5][6] |
| Molecular Weight | 237.04 g/mol | [2][3][4][5] |
| Appearance | Clear, light orange liquid | [3][7][8] |
| Boiling Point | 222 °C | [3][5][7][8] |
| Density | 1.555 g/cm³ | [3][7][8] |
| Refractive Index | 1.518 | [3][7][8] |
| Flash Point | 108 °C | [2][3][7][8] |
| Water Solubility | Immiscible | [3][7][8] |
| Storage Temperature | 2-8 °C under inert gas | [3][7][8] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, standard methodologies for organic compounds are applicable. The following are generalized protocols for key physical property measurements.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of an organic liquid is the capillary method.
-
Sample Preparation: A few drops of the liquid are placed in a small test tube or a fusion tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
-
Heating: The test tube is attached to a thermometer and heated in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Observation: As the sample is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.
-
Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
Density Measurement (Pycnometer Method)
The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precisely known volume, is commonly used for accurate density measurements.
-
Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m1).
-
Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific temperature (e.g., 20 °C).
-
Weighing: The filled pycnometer is weighed to determine the mass of the liquid and the pycnometer (m2).
-
Calculation: The mass of the liquid is calculated (m2 - m1). The density is then determined by dividing the mass of the liquid by the known volume of the pycnometer.
Flash Point Determination (Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure.
-
Apparatus Setup: A brass test cup is filled with the sample liquid to a specified level.
-
Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred.
-
Ignition Source Application: An ignition source (a small flame) is periodically directed into the vapor space of the cup.
-
Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. An Abbe refractometer is a common instrument for this measurement.
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the sample liquid are placed on the surface of the measuring prism.
-
Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.
Role in Organic Synthesis: A Visualization
This compound is a valuable reagent in organic synthesis, primarily acting as a benzylating agent in nucleophilic substitution reactions. The benzylic carbon is electrophilic and readily attacked by nucleophiles, leading to the displacement of the bromide leaving group. This reaction is useful for introducing the 2-(difluoromethoxy)benzyl group into a variety of molecules.
Caption: Generalized nucleophilic substitution reaction of this compound.
Conclusion
This compound is a key chemical intermediate with a unique set of physical properties that make it a valuable tool for synthetic chemists. Its reactivity, driven by the benzyl bromide and difluoromethoxy functionalities, allows for its incorporation into a wide range of molecular scaffolds. This guide provides essential data and procedural context to support the safe and effective use of this compound in research and development.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. delltech.com [delltech.com]
- 3. Flash Point Determination | ASTM [astm.org]
- 4. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]
- 5. byjus.com [byjus.com]
- 6. vernier.com [vernier.com]
- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 8. precisionlubrication.com [precisionlubrication.com]
An In-depth Technical Guide to 2-(Difluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)benzyl bromide, a versatile reagent and building block in modern organic and medicinal chemistry. The document details its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in the development of novel therapeutics.
Core Molecular and Physicochemical Properties
This compound, also known by its IUPAC name 1-(bromomethyl)-2-(difluoromethoxy)benzene, is an organic compound valued for its reactive benzyl bromide moiety and the unique electronic properties conferred by the difluoromethoxy group.[1] The presence of the difluoromethoxy group can enhance lipophilicity and metabolic stability, making it an attractive feature in drug design.[2]
Structural and Quantitative Data
The key identifying and physical properties of this compound are summarized below for quick reference.
| Property | Value | References |
| CAS Number | 85684-64-6 | [1][3] |
| Molecular Formula | C₈H₇BrF₂O | [1][3] |
| Molecular Weight | 237.04 g/mol | [1][3] |
| IUPAC Name | 1-(bromomethyl)-2-(difluoromethoxy)benzene | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)CBr)OC(F)F | [1] |
| Physical Form | Colorless to pale yellow liquid | [2] |
| Boiling Point | 222 °C | |
| Density | 1.555 g/cm³ | |
| Flash Point | 108 °C | [1] |
| Refractive Index | 1.518 |
Synthesis of this compound
The primary synthetic route to this compound is the radical bromination of the corresponding toluene derivative, 2-(difluoromethoxy)toluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical.
Experimental Protocol: Radical Bromination of 2-(Difluoromethoxy)toluene
This protocol is adapted from established methods for the benzylic bromination of substituted toluenes.[3]
Materials:
-
2-(Difluoromethoxy)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(difluoromethoxy)toluene (1.0 eq.) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under inert atmosphere. The reaction can be initiated by shining a UV lamp on the flask.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
References
An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive, three-step synthesis pathway for 2-(Difluoromethoxy)benzyl bromide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the difluoromethylation of commercially available 2-hydroxybenzaldehyde, followed by the reduction of the resulting aldehyde to a benzyl alcohol, and culminates in the bromination of the alcohol to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and adaptation in a laboratory setting.
I. Synthesis Pathway Overview
The synthesis of this compound is accomplished through a robust three-step sequence:
-
Step 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde. This step involves the O-difluoromethylation of 2-hydroxybenzaldehyde using a suitable difluoromethylating agent, such as chlorodifluoromethane, in the presence of a base.
-
Step 2: Synthesis of 2-(Difluoromethoxy)benzyl alcohol. The aldehyde functional group of 2-(Difluoromethoxy)benzaldehyde is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.
-
Step 3: Synthesis of this compound. The final step is the conversion of the benzyl alcohol to the corresponding benzyl bromide, which can be effectively achieved using reagents such as phosphorus tribromide or via an Appel reaction.
Caption: Overall synthesis pathway for this compound.
II. Experimental Protocols and Quantitative Data
Step 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde
This procedure is adapted from a patented method for the difluoromethylation of a similar phenolic aldehyde.[1]
Reaction Scheme:
Caption: Difluoromethylation of 2-Hydroxybenzaldehyde.
Experimental Protocol:
To a well-stirred suspension of 2-hydroxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents) in dry N,N-dimethylformamide (DMF), chlorodifluoromethane gas is passed for approximately 30 minutes at a temperature of 80-85 °C. After one hour, another portion of anhydrous potassium carbonate (0.25 equivalents) is added, and stirring is continued for 1.5 hours. A third portion of anhydrous potassium carbonate (0.25 equivalents) is then added, and the reaction mixture is stirred for an additional 5-6 hours at ambient temperature. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxybenzaldehyde | N/A |
| Reagents | Chlorodifluoromethane, K₂CO₃, DMF | [1] |
| Reaction Temperature | 80-85 °C | [1] |
| Reaction Time | ~9 hours | [1] |
| Yield | 25-30% | [1] |
| Purification Method | Silica Gel Column Chromatography | [1] |
Step 2: Synthesis of 2-(Difluoromethoxy)benzyl alcohol
This protocol is based on a general and highly efficient method for the reduction of benzaldehydes.[2][3]
Reaction Scheme:
Caption: Reduction of 2-(Difluoromethoxy)benzaldehyde.
Experimental Protocol:
To a solution of 2-(Difluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethanol), sodium borohydride (0.5-1 equivalent) is added portion-wise at room temperature. The reaction may be facilitated by the addition of wet silica gel (30% m/m) or by using ultrasonic irradiation. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-(Difluoromethoxy)benzaldehyde | N/A |
| Reagents | Sodium Borohydride, Wet SiO₂ or Ultrasonic Irradiation | [2][3] |
| Reaction Temperature | Room Temperature | [2][3] |
| Reaction Time | 1 min - 30 min | [2][3] |
| Yield | 94-97% | [2] |
| Purification Method | Short Column Chromatography (if necessary) | [2] |
Step 3: Synthesis of this compound
Two effective methods are presented for this transformation: bromination with phosphorus tribromide and the Appel reaction.
Method A: Bromination with Phosphorus Tribromide [4][5][6][7]
Reaction Scheme:
Caption: Bromination using Phosphorus Tribromide.
Experimental Protocol:
To a solution of 2-(Difluoromethoxy)benzyl alcohol (1 equivalent) in dichloromethane at 0 °C, phosphorus tribromide (0.4 equivalents) is added dropwise. The mixture is stirred for several hours, allowing it to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data (Method A):
| Parameter | Value | Reference |
| Starting Material | 2-(Difluoromethoxy)benzyl alcohol | N/A |
| Reagents | Phosphorus Tribromide, Dichloromethane | [4] |
| Reaction Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 3 hours | [4] |
| Yield | ~68% | [4] |
| Purification Method | Column Chromatography | [4] |
Method B: Appel Reaction [8][9][10][11][12]
Reaction Scheme:
Caption: Bromination via the Appel Reaction.
Experimental Protocol:
To a solution of 2-(Difluoromethoxy)benzyl alcohol (1 equivalent) and carbon tetrabromide (1.2 equivalents) in dichloromethane at 0 °C, a solution of triphenylphosphine (1.5 equivalents) in dichloromethane is added. The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to separate the desired product from triphenylphosphine oxide.
Quantitative Data (Method B):
| Parameter | Value | Reference |
| Starting Material | 2-(Difluoromethoxy)benzyl alcohol | N/A |
| Reagents | Carbon Tetrabromide, Triphenylphosphine, Dichloromethane | [10] |
| Reaction Temperature | 0 °C to Room Temperature | [10] |
| Reaction Time | 1 hour | [10] |
| Yield | ~96% | [10] |
| Purification Method | Silica Gel Column Chromatography | [10] |
III. Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.
Caption: Detailed experimental workflow for the synthesis.
IV. Conclusion
This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined experimental protocols, researchers can reliably produce this important synthetic intermediate. The provided quantitative data allows for the assessment of reaction efficiency, and the visual diagrams offer a clear understanding of the overall process. The choice between the two bromination methods in the final step can be made based on desired yield and ease of purification. The Appel reaction offers a significantly higher yield, while the use of phosphorus tribromide may be preferable in certain contexts despite the lower yield.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. TCI反応実例:三臭化リンを用いたブロモ化 | 東京化成工業株式会社 [tcichemicals.com]
- 5. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. Appel Reaction [organic-chemistry.org]
- 10. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI AMERICA [tcichemicals.com]
- 11. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
Key reactive sites on 2-(Difluoromethoxy)benzyl bromide
An In-depth Technical Guide to the Key Reactive Sites of 2-(Difluoromethoxy)benzyl bromide
Abstract
This compound is a versatile organic compound utilized as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical utility is dominated by two primary reactive sites: the highly electrophilic benzylic carbon and the aromatic ring, which is influenced by the difluoromethoxy substituent. This guide provides a detailed analysis of these reactive sites, explores the corresponding reaction mechanisms, presents quantitative data from analogous reactions, and offers a standardized experimental protocol for its application in organic synthesis.
Introduction
This compound (C₈H₇BrF₂O) is a halogenated aromatic compound featuring a benzyl bromide core substituted with a difluoromethoxy group at the ortho position.[1][2] This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable building block for introducing the difluoromethoxy moiety into target structures.[1] The presence of this group is significant in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] This document serves as a technical resource for researchers and drug development professionals, elucidating the core principles of the compound's reactivity.
Core Reactive Sites
The reactivity of this compound is centered around two principal locations on the molecule.
The Benzylic Carbon: The Primary Hub for Nucleophilic Substitution
The most significant reactive site is the benzylic carbon atom bonded to the bromine. This site is highly electrophilic due to the following factors:
-
Polarity : The carbon-bromine bond is polarized, with the carbon atom carrying a partial positive charge (δ+) and the bromine a partial negative charge (δ-).
-
Excellent Leaving Group : The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group in nucleophilic substitution reactions.[2]
-
Benzylic Stabilization : The benzylic position allows for the stabilization of a carbocation intermediate through resonance with the adjacent aromatic ring. This stabilization facilitates reactions that proceed via an Sₙ1 mechanism.[3]
These characteristics make the benzylic carbon highly susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide and the formation of a new carbon-nucleophile bond.[1] This is the most common and synthetically useful reaction involving this compound.
Caption: .
The Aromatic Ring: A Site for Electrophilic Substitution
The second reactive site is the benzene ring itself. The difluoromethoxy group (-OCHF₂) influences the ring's reactivity towards electrophiles. Due to the oxygen's lone pairs, it acts as an ortho-, para-directing group for electrophilic aromatic substitution. However, the strong electron-withdrawing effect of the two fluorine atoms deactivates the ring, making these reactions less favorable compared to the nucleophilic substitution at the benzylic position.[1]
Reaction Mechanisms and Applications
Nucleophilic Substitution Reactions
As a primary benzylic halide, this compound can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms.[3][4][5] The reaction pathway is influenced by the nucleophile, solvent, and temperature.
-
Sₙ2 Mechanism : A concerted, one-step process favored by strong, unhindered nucleophiles and polar aprotic solvents. The nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion simultaneously.[3][5]
-
Sₙ1 Mechanism : A two-step process favored by weak nucleophiles and polar protic solvents. It involves the initial slow dissociation of the bromide to form a relatively stable benzylic carbocation, which is then rapidly attacked by the nucleophile.[3][4][5]
Caption: Generalized workflow for nucleophilic substitution reactions.
Quantitative Data on Analogous Benzylic Bromide Reactions
| Substrate (Analogue) | Reagents & Conditions | Solvent | Yield (%) | Reference |
| α-bromo phenylacetate | Et₃N·3HF (8 eq.), K₃PO₄ (1.2 eq.), 80°C | MeCN | 68 | [4][6] |
| α-bromo phenylacetate | AgF (2 eq.), Et₃N·3HF (3 eq.), RT | MeCN | 83 | [4][6] |
| Methyl 2-bromo-2-(2-methoxyphenyl)acetate | Et₃N·3HF (8 eq.), K₃PO₄ (1.2 eq.), 80°C | MeCN | 76 | [4][7] |
| Methyl 2-bromo-2-(2-methoxyphenyl)acetate (gram scale) | Et₃N·3HF (8 eq.), K₃PO₄ (1.2 eq.), 80°C | MeCN | 92 | [4][7] |
Application in Drug Development
This compound is primarily used as a building block to incorporate the 2-(Difluoromethoxy)benzyl moiety into a larger molecule, often a potential Active Pharmaceutical Ingredient (API). Its defined reactivity allows for precise and efficient coupling with various molecular scaffolds.
Caption: Role of this compound in API synthesis.
Experimental Protocols
The following is a generalized experimental protocol for a nucleophilic substitution reaction using this compound, adapted from methodologies reported for similar substrates.[4][6][7]
Objective: To synthesize a new derivative by substituting the benzylic bromide with a generic nucleophile (Nu-H, e.g., an amine or alcohol).
Materials:
-
This compound (1.0 eq.)
-
Nucleophile (1.1 - 1.5 eq.)
-
Anhydrous base (e.g., K₂CO₃, K₃PO₄, or Et₃N) (1.5 - 2.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF))
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the nucleophile (1.1-1.5 eq.) and the anhydrous base (1.5-2.0 eq.).
-
Add the anhydrous solvent via syringe to dissolve or suspend the reagents.
-
Stir the mixture at room temperature for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the benzyl bromide solution dropwise to the stirring mixture of the nucleophile and base.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography to yield the final, pure compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is considered a potentially hazardous and reactive compound.[1]
-
Toxicity : Assumed to be an irritant to the skin, eyes, and respiratory system, similar to other benzyl halides.[1]
-
Reactivity : Reacts with strong bases, oxidizing agents, alcohols, and ammonia.[1]
-
Flammability : It is a flammable liquid with a flash point of 108°C.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Conclusion
The synthetic utility of this compound is overwhelmingly dictated by the reactivity of its benzylic carbon. This primary electrophilic site readily undergoes nucleophilic substitution, providing a reliable method for incorporating the 2-(Difluoromethoxy)benzyl group into diverse molecular architectures. While the aromatic ring presents a secondary site for reactivity, its utility is limited by deactivation from the difluoromethoxy group. A thorough understanding of these reactive principles is essential for leveraging this valuable reagent in the fields of drug discovery and materials science.
References
- 1. Buy this compound | 85684-64-6 [smolecule.com]
- 2. CAS 85684-64-6: this compound [cymitquimica.com]
- 3. Khan Academy [khanacademy.org]
- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
The Difluoromethoxy Group: A Linchpin in Modern Chemical Reactivity and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethoxy (-OCF₂H) group has become a pivotal tactic in the fine-tuning of molecular properties for applications ranging from pharmaceuticals to materials science. Its unique electronic and steric profile, coupled with its notable impact on metabolic stability and lipophilicity, allows for nuanced control over chemical reactivity and biological interactions. This technical guide provides a comprehensive exploration of the multifaceted role of the difluoromethoxy group, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in leveraging its distinct characteristics.
Physicochemical Properties and Their Impact on Reactivity
The difluoromethoxy group's influence on a molecule's reactivity stems from a unique combination of electronic and steric effects, setting it apart from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.
Electronic Effects
The two highly electronegative fluorine atoms render the -OCF₂H group electron-withdrawing, a characteristic that significantly modulates the electron density of the molecular scaffold to which it is attached. This effect can be quantified by Hammett constants, which reveal the group's ability to influence the acidity or basicity of nearby functional groups and the susceptibility of aromatic rings to electrophilic or nucleophilic attack.[1][2]
The difluoromethoxy group is considered weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[2] This positions it between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group. This intermediate electronic nature provides a valuable tool for the precise calibration of a molecule's electronic properties.[1]
Steric and Conformational Effects
The difluoromethoxy group is sterically larger than a methoxy group but smaller than a trifluoromethoxy group. Its conformational preferences can influence molecular shape and interactions with biological targets. Unlike the methoxy group, which tends to be coplanar with an aromatic ring, and the trifluoromethoxy group, which often adopts an orthogonal conformation, the difluoromethoxy group exhibits more flexible conformational behavior.[3] This conformational adaptability can be advantageous in optimizing binding to protein active sites.
Hydrogen Bonding Capability
A distinctive feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor.[1][4] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling this interaction. This capacity allows the -OCF₂H group to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, often with the benefit of improved metabolic stability.[2][5]
Quantitative Data on Physicochemical Properties
To facilitate direct comparison, the following tables summarize key quantitative data for the difluoromethoxy group alongside other common substituents.
Table 1: Hammett Constants for Common Substituents
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -OCH₃ | 0.12 | -0.27 |
| -OCF₂H | ~0.31 | ~0.14 |
| -OCF₃ | 0.40 | 0.35 |
| -CH₃ | -0.07 | -0.17 |
| -CF₃ | 0.43 | 0.54 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
Data compiled from various sources, including[2][6][7][8].
Table 2: Lipophilicity Parameters for Common Substituents
| Substituent | Hansch Hydrophobicity Parameter (π) |
| -OCH₃ | -0.02 |
| -OCF₂H | ~0.5 - 0.7 |
| -OCF₃ | 1.04 |
| -CH₃ | 0.56 |
| -CF₃ | 0.88 |
| -Cl | 0.71 |
Data compiled from various sources, including[1][9][10]. The lipophilicity of the -OCF₂H group can be context-dependent.[2]
Role in Drug Design and Development
The unique properties of the difluoromethoxy group make it a valuable tool in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Metabolic Stability
One of the primary applications of the difluoromethoxy group is to enhance metabolic stability.[2] The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] Replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a difluoromethoxy group can significantly increase a drug's half-life and bioavailability.[1][11]
Lipophilicity and Permeability
The difluoromethoxy group moderately increases lipophilicity, which can enhance a drug's ability to cross cell membranes and improve oral absorption.[2] Its lipophilicity is intermediate between that of the methoxy and trifluoromethoxy groups, offering a means to fine-tune this critical property.[1]
Case Studies: FDA-Approved Drugs
The successful application of the difluoromethoxy group is evident in several marketed drugs:
-
Pantoprazole (Protonix®): A proton pump inhibitor where the difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and mechanism of action in treating acid-related disorders.[2]
-
Roflumilast (Daliresp®): A phosphodiesterase-4 (PDE4) inhibitor used for chronic obstructive pulmonary disease (COPD), in which the difluoromethoxy group contributes to its potency and metabolic stability.[2]
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers
A common method for introducing the difluoromethoxy group is through the O-difluoromethylation of phenols.
Representative Protocol for O-Difluoromethylation of a Phenol:
-
Reactants: A phenol, a difluorocarbene precursor (e.g., sodium chlorodifluoroacetate, fluoroform), and a base (e.g., potassium hydroxide) are required.[12][13]
-
Solvent: A suitable solvent system, such as a mixture of water and dioxane or acetonitrile, is used.[13]
-
Procedure: a. To a stirred solution of the phenol and base in the solvent, the difluorocarbene precursor is added portion-wise or bubbled through the mixture at a controlled temperature (e.g., 50-70 °C).[13] b. The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS). c. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). d. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. e. The crude product is purified by column chromatography on silica gel.[2]
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a standard measure of lipophilicity. The shake-flask method is a common experimental protocol.
Shake-Flask Protocol for LogP Determination:
-
Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Dissolution: Dissolve a known amount of the compound in the n-octanol-saturated water or water-saturated n-octanol.
-
Partitioning: Mix equal volumes of the aqueous and organic phases in a flask and shake vigorously for a set period to allow for partitioning.
-
Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
The metabolic stability of a compound can be assessed using liver microsomes, which contain key drug-metabolizing enzymes.
Protocol for Metabolic Stability Assay with Human Liver Microsomes:
-
Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and a phosphate buffer at 37 °C.
-
Initiation: Add the test compound (dissolved in a suitable solvent like DMSO) to the pre-warmed incubation mixture to start the reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the line gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[2]
Conclusion
The difluoromethoxy group is a uniquely versatile substituent that offers a powerful platform for modulating chemical reactivity and optimizing drug-like properties.[1] Its intermediate electronics, hydrogen bond donating capability, and significant enhancement of metabolic stability provide a strategic advantage in the design of novel therapeutics and advanced materials. A thorough understanding of its physicochemical properties, supported by robust synthetic and analytical methodologies, is essential for researchers aiming to harness the full potential of this remarkable functional group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
2-(Difluoromethoxy)benzyl bromide solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-(Difluoromethoxy)benzyl bromide
Introduction
This compound is a halogenated organic compound utilized as a versatile intermediate and building block in organic synthesis.[1][2] Its applications span the development of pharmaceuticals, agrochemicals, and novel materials, where its unique difluoromethoxy group can modulate electronic properties, enhance lipophilicity, and influence biological activity.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals to ensure efficient reaction setup, purification, and formulation.
This guide provides a comprehensive overview of the solubility characteristics of this compound, a detailed experimental protocol for solubility determination, and a logical workflow for the experimental process.
Solubility Profile
While precise quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be inferred from its structural features and information on analogous compounds. The molecule possesses a polar difluoromethoxy group and a reactive benzyl bromide moiety, alongside a nonpolar benzene ring.[1] This amphiphilic nature suggests solubility in a range of common organic solvents and immiscibility in water.[3]
The general principle of "like dissolves like" is a useful predictor. Polar aprotic and nonpolar solvents are expected to be effective at dissolving this compound. A structurally similar compound, 2-(trifluoromethoxy)benzyl bromide, is noted to be soluble in organic solvents such as ethanol and ether.[4] The parent compound, benzyl bromide, is soluble in organic solvents like ethyl acetate and dichloromethane.[5]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale/Supporting Evidence |
| Polar Protic | Water | Immiscible/Insoluble | Explicitly stated in chemical databases.[3] |
| Methanol | Soluble | Used as a reaction solvent for related benzylations.[6] | |
| Ethanol | Soluble | The trifluoro- analog is soluble in ethanol.[4] | |
| Polar Aprotic | Acetone | Soluble | Used in acetone-water mixtures for reactions with benzyl bromide.[7] |
| Dichloromethane (DCM) | Soluble | Used as a solvent for related benzyl bromide compounds.[5][6] | |
| Ethyl Acetate | Soluble | Benzyl bromide is soluble in ethyl acetate.[5] | |
| Tetrahydrofuran (THF) | Soluble | A common aprotic solvent for a wide range of organic compounds. | |
| Dimethylformamide (DMF) | Soluble | DMF is a powerful solvent miscible with the majority of organic liquids.[8] | |
| Nonpolar | Hexane | Sparingly Soluble | The polar functional groups may limit solubility in highly nonpolar alkanes. |
| Toluene | Soluble | The presence of the benzene ring promotes solubility in aromatic solvents. | |
| Diethyl Ether | Soluble | The trifluoro- analog is soluble in ether; used as a reaction solvent.[4][6] |
Experimental Protocol for Solubility Determination
The following is a generalized, detailed methodology for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent. This protocol is synthesized from standard laboratory procedures for solubility testing.[9][10][11]
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Solvent: Ensure the selected organic solvent is of high purity (e.g., HPLC grade) to avoid interferences during analysis.
-
Addition of Solute to Solvent:
-
Place a known volume of the solvent (e.g., 2.0 mL) into a series of vials.
-
Add an excess amount of this compound to each vial. The presence of undissolved solid is essential to ensure a saturated solution is formed.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
-
Quantification of Solute:
-
Gravimetric Method: The most direct method involves carefully evaporating the solvent from the filtered solution and weighing the remaining solid residue.
-
Chromatographic/Spectroscopic Method:
-
Accurately dilute the filtered saturated solution with a known volume of fresh solvent in a volumetric flask.
-
Prepare a series of calibration standards of this compound with known concentrations.
-
Analyze the calibration standards and the diluted sample using a suitable analytical technique (e.g., HPLC).
-
Construct a calibration curve and determine the concentration of the diluted sample.
-
-
-
Calculation of Solubility:
-
Using the concentration determined in the previous step and accounting for the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows.
References
- 1. CAS 85684-64-6: this compound [cymitquimica.com]
- 2. Buy this compound | 85684-64-6 [smolecule.com]
- 3. This compound | 85684-64-6 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism [infinitylearn.com]
- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. saltise.ca [saltise.ca]
Spectral Analysis of 2-(Difluoromethoxy)benzyl bromide: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the expected spectral data for 2-(Difluoromethoxy)benzyl bromide, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics in the absence of publicly available experimental data. The methodologies for obtaining such data are also detailed.
Predicted Spectral Data
Due to the lack of publicly available experimental spectra for this compound, the following tables summarize predicted data based on the analysis of its chemical structure and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| Ar-H | 7.20 - 7.60 | Multiplet (m) | - | The four protons on the aromatic ring will exhibit complex splitting patterns due to their differing electronic environments. |
| -OCH F₂ | 6.50 - 7.00 | Triplet (t) | ~73 | The proton of the difluoromethoxy group will be split into a triplet by the two adjacent fluorine atoms. |
| -CH₂ Br | ~4.50 | Singlet (s) | - | The benzylic protons are expected to appear as a singlet. The chemical shift is downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring.[1] |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Notes |
| C -O (Ar) | 148 - 152 | Triplet (t) | The aromatic carbon attached to the difluoromethoxy group will be significantly deshielded and will show coupling to the two fluorine atoms. |
| C -CH₂Br (Ar) | 135 - 138 | Singlet (s) | The aromatic carbon bearing the bromomethyl group. |
| Ar-C H | 120 - 130 | Singlet (s) | The four methine carbons of the aromatic ring will appear in this region. |
| -OC HF₂ | 113 - 118 | Triplet (t) | The carbon of the difluoromethoxy group will be strongly coupled to the two attached fluorine atoms, resulting in a triplet. |
| -C H₂Br | 30 - 35 | Singlet (s) | The benzylic carbon is deshielded by the adjacent bromine atom. For comparison, the benzylic carbon in benzyl bromide appears around 33 ppm.[2] |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of C-H bonds on a benzene ring.[3][4] |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium | Corresponding to the -CH₂- group. |
| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring.[3][5] |
| 1250 - 1000 | C-O-C Stretch & C-F Stretch | Strong | The C-O-C ether linkage and the C-F bonds of the difluoromethoxy group will produce strong absorptions in this region. |
| 800 - 600 | C-Br Stretch | Medium-Strong | The carbon-bromine bond vibration is expected in this region of the spectrum.[6] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can be indicative of the substitution pattern on the aromatic ring.[3] |
Sample Preparation: Neat liquid film
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion | Notes |
| 236/238 | [M]⁺ | The molecular ion peak. The presence of a bromine atom will result in two peaks of nearly equal intensity (M and M+2) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. |
| 157 | [M - Br]⁺ | Loss of the bromine atom from the molecular ion, leading to the formation of a stable benzylic cation. |
| 91 | [C₇H₇]⁺ | A common fragment in the mass spectra of benzyl compounds, corresponding to the tropylium ion, which is often the base peak.[7][8] |
Ionization Method: Electron Impact (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
Before data acquisition, the magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) are typically required.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol and allowing it to dry completely.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
2. Data Acquisition (ATR-FTIR):
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.
-
Lower the ATR press to ensure good contact between the liquid sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
-
After analysis, clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
1. Sample Introduction (Direct Inlet Probe):
-
A small amount of the liquid sample is introduced into a capillary tube.
-
The capillary tube is placed in the direct inlet probe of the mass spectrometer.
2. Data Acquisition (Electron Impact - EI):
-
The sample is introduced into the ion source, where it is vaporized by heating.
-
The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]
- 2. Benzyl bromide(100-39-0) 13C NMR [m.chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
Commercial Availability and Synthetic Utility of 2-(Difluoromethoxy)benzyl bromide: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Difluoromethoxy)benzyl bromide is a key building block in medicinal chemistry, prized for its role in the synthesis of complex organic molecules with therapeutic potential. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols for its preparation, and a discussion of its application in the development of novel therapeutics, with a focus on anti-cancer agents that function as tubulin polymerization inhibitors.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The difluoromethoxy (-OCHF₂) group, in particular, is of significant interest as it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, and amino functionalities. This compound serves as a versatile reagent for introducing the 2-(difluoromethoxy)benzyl moiety into a target molecule. Its utility is highlighted by its application in the synthesis of potent anti-cancer agents.
Commercial Availability and Suppliers
This compound (CAS No. 85684-64-6) is commercially available from a variety of chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, with purity levels typically at 97% or higher. The table below summarizes a selection of suppliers and their offerings.
| Supplier | Product Code | Purity | Available Quantities |
| Smolecule | S779051 | In Stock | Inquire |
| Santa Cruz Biotechnology | sc-260193 | --- | Inquire |
| Fluorochem | F007861 | 97% | 250 mg, 5 g, 25 g |
| INDOFINE Chemical Company | 09-3384 | 98% | 5 g, 25 g |
| ChemUniverse | P78578 | 98% | 100 mg and larger |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound
While this compound is commercially available, in-house synthesis may be desirable for large-scale applications or to have better control over purity. The synthesis can be approached in two main steps: the difluoromethylation of a suitable phenolic precursor to form the corresponding benzyl alcohol, followed by bromination.
Synthesis of 2-(Difluoromethoxy)benzyl alcohol
A common method for the synthesis of difluoromethyl ethers is the reaction of a phenol with a difluorocarbene source.[1]
Experimental Protocol: Difluoromethylation of 2-hydroxybenzyl alcohol
-
Materials: 2-hydroxybenzyl alcohol, Sodium chlorodifluoroacetate (ClCF₂COONa), Acetonitrile (MeCN), Water.
-
Procedure:
-
To a solution of 2-hydroxybenzyl alcohol (1.0 eq) in a mixture of acetonitrile and water, add sodium chlorodifluoroacetate (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethoxy)benzyl alcohol.
-
Bromination of 2-(Difluoromethoxy)benzyl alcohol
The conversion of the benzyl alcohol to the corresponding benzyl bromide is a standard transformation that can be achieved using various brominating agents.
Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)
-
Materials: 2-(difluoromethoxy)benzyl alcohol, Phosphorus tribromide (PBr₃), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve 2-(difluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
-
Application in Drug Development: Tubulin Polymerization Inhibitors
This compound is a valuable building block for the synthesis of anti-cancer agents, particularly those that target tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance.[2] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.[2][3]
Compounds synthesized using this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[4]
Signaling Pathway of Tubulin Polymerization Inhibition-Induced Apoptosis
The inhibition of tubulin polymerization triggers a cascade of cellular events that can ultimately lead to programmed cell death (apoptosis). While the precise signaling network can be cell-type dependent, a general pathway is outlined below.
Disruption of microtubule dynamics by a tubulin inhibitor leads to the activation of the spindle assembly checkpoint (SAC), causing the cell to arrest in mitosis (G2/M phase).[5] Prolonged mitotic arrest can lead to several outcomes, including "mitotic catastrophe," a form of cell death that occurs during mitosis, or slippage from mitosis, resulting in a polyploid state that may eventually undergo apoptosis.
One key pathway involves the transcription factor NF-κB. Inhibition of tubulin polymerization can lead to the activation of NF-κB, which in turn upregulates the expression of the death receptor Fas (also known as CD95 or APO-1).[4] The binding of Fas ligand (FasL) to Fas initiates the extrinsic apoptosis pathway, leading to the activation of caspase-8 and a subsequent caspase cascade, culminating in the execution of apoptosis.
Another important player in this process is the tumor suppressor protein p53 and its downstream effector p21. In some contexts, tubulin disruption can lead to a p53-independent increase in p21 levels, which can contribute to the G2/M arrest.[5]
Conclusion
This compound is a commercially accessible and synthetically valuable reagent for the introduction of the difluoromethoxybenzyl moiety into bioactive molecules. Its application in the development of tubulin polymerization inhibitors highlights its importance in the field of anti-cancer drug discovery. A thorough understanding of its synthesis and the downstream signaling consequences of its derivatives provides a strong foundation for the rational design of novel therapeutics. The detailed protocols and pathway diagrams presented in this guide are intended to aid researchers in their efforts to develop the next generation of targeted therapies.
References
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Initial Safety and Handling Guidelines for 2-(Difluoromethoxy)benzyl bromide
An In-depth Technical Guide for Laboratory Professionals
This guide provides comprehensive initial safety and handling protocols for 2-(Difluoromethoxy)benzyl bromide, a compound utilized in pharmaceutical synthesis, material science, and as a building block in organic chemistry.[1] Due to its chemical properties, strict adherence to safety measures is imperative to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are severe skin corrosion and eye damage.[1][2] It is crucial to understand and mitigate these risks through proper handling and the use of personal protective equipment.
GHS Hazard Statements:
GHS Pictograms:
-
Corrosive[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrF₂O | [3][4] |
| Molecular Weight | 237.04 g/mol | [3][4] |
| Appearance | Colorless to pale yellow or light orange liquid/solid | [3] |
| Flash Point | 108 °C | [1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent personal exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and face shield. | To protect against severe eye damage from splashes.[2][5] |
| Hand Protection | Chemical-resistant gloves. | To prevent severe skin burns upon contact.[2][5] |
| Skin and Body Protection | Protective clothing, long-sleeved. | To avoid skin contact and burns.[2][5] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. | To prevent irritation of the respiratory system.[5][6] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.[2]
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Keep containers securely sealed when not in use.[2]
-
Avoid physical damage to containers.[2]
Storage:
-
Store in original, tightly sealed containers.[2]
-
Store in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong bases, oxidizing agents, alcohols, and ammonia.[1][2]
-
Do not use aluminum or galvanized containers for storage.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7] Removal of contact lenses should only be done by skilled personnel.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] Seek immediate medical attention.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7] Inhalation of vapors may cause lung edema, which can be delayed up to 24 hours.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.[2]
-
Contain the spill using inert materials like sand, earth, or vermiculite.[2]
-
Collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.[5]
Reactivity and Incompatibilities
This compound is a reactive compound.[1]
-
Incompatible Materials: Strong bases, oxidizing agents, alcohols, and ammonia.[1]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and other toxic fumes.[2]
-
Reactivity: The bromine atom can be displaced by various nucleophiles.[1] The difluoromethoxy group can influence electrophilic aromatic substitution reactions.[1]
Experimental Workflow & Safety Checkpoints
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to post-experiment cleanup.
References
- 1. Buy this compound | 85684-64-6 [smolecule.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. CAS 85684-64-6: this compound [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.at [fishersci.at]
- 9. fishersci.com [fishersci.com]
An In-depth Guide to Proteolysis-Targeting Chimeras (PROTACs) in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery. Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs are engineered to eliminate the target protein from the cell entirely.[1] These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker.[1][2] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the ubiquitin-proteasome system (UPS).[3][4] This approach offers the potential to target proteins previously considered "undruggable" and to address drug resistance.[5][6]
Core Mechanism of Action
The primary function of a PROTAC is to act as a molecular bridge, bringing the target POI and an E3 ligase into close proximity.[1] This initiates a catalytic cycle of protein degradation.[1][7]
The key steps are:
-
Binding: The PROTAC molecule simultaneously binds to the POI and an E3 ligase (commonly Cereblon or von Hippel-Lindau) to form a ternary complex.[2][8]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI.[2][8] The POI is tagged with a polyubiquitin chain.
-
Proteasomal Degradation: The 26S proteasome, the cell's protein degradation machinery, recognizes the polyubiquitinated POI and degrades it into smaller peptides.[1]
-
Recycling: After the POI is degraded, the PROTAC is released and can bind to another POI and E3 ligase, continuing its catalytic cycle.[1][6]
Key Applications and Quantitative Data
PROTACs have shown significant promise in oncology and other therapeutic areas. Below are examples of well-characterized PROTACs targeting key cancer-related proteins.
ARV-110 (Bavdegalutamide): An Androgen Receptor (AR) Degrader
ARV-110 is a first-in-class oral PROTAC designed to selectively degrade the Androgen Receptor (AR), a key driver of prostate cancer.[9][10] It has demonstrated potent activity in preclinical models, including those resistant to standard-of-care therapies like enzalutamide.[9][11][12]
| Parameter | Cell Line | Value | Reference |
| DC50 (AR Degradation) | VCaP | ~1 nM | [11] |
| DC50 (AR Degradation) | LNCaP | ~1 nM | [11] |
| Tumor Growth Inhibition (TGI) | VCaP Xenograft (1 mg/kg) | 101% | [11] |
| Tumor Growth Inhibition (TGI) | VCaP Xenograft (3 mg/kg) | 109% | [11] |
-
DC50 (Half-Maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein.[13][14]
MZ1: A BET Bromodomain Degrader
MZ1 is a potent PROTAC that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, which are implicated in various cancers.[15][16] It links a JQ1 derivative (a BET inhibitor) to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[17]
| Parameter | Target/Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | H661 cells | 8 nM | |
| DC50 (BRD4 Degradation) | H838 cells | 23 nM | |
| Binding Affinity (Kd) | BRD4 (BD1/BD2) | 382/120 nM | [15] |
| Binding Affinity (Kd) | BRD2 (BD1/BD2) | 307/228 nM | [15] |
| pEC50 (Antiproliferative) | Mv4-11 cells | 7.6 |
Experimental Protocols
Characterizing the efficacy of a PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and determine its potency.[1]
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol is used to quantify the amount of a target protein remaining in cells after treatment with a PROTAC, which is essential for determining the DC50 value.[18][19]
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, VCaP) in multi-well plates and grow to 70-80% confluency.[19]
-
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).[19]
-
Treat the cells with the various concentrations of the PROTAC for a predetermined time (e.g., 4, 8, or 24 hours).
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).[18]
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Incubate the lysates on ice for 30 minutes, then centrifuge to pellet cell debris.[18]
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay kit.[18]
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[18][20]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[18]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour.[18]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[18]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[18]
5. Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.[18]
-
Normalize the target protein signal to the loading control signal for each lane.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]
-
Plot the percent degradation against the log of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.[13]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.[21][22] It is used to determine the cytotoxic or cytostatic effects of a PROTAC.
1. Cell Plating:
-
Prepare opaque-walled 96-well or 384-well plates with cells in culture medium (e.g., 100 µl per well for 96-well plates).[22]
-
Include control wells with medium but no cells for background luminescence measurement.[22]
2. Compound Treatment:
-
Add the test PROTAC at various concentrations to the experimental wells and incubate according to the desired protocol (e.g., 24, 48, or 72 hours).[22]
3. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[22]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).[22]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[22]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
4. Data Recording and Analysis:
-
Record the luminescence using a luminometer.
-
Subtract the background luminescence from all experimental values.
-
Plot the luminescence signal against the log of the PROTAC concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. The First Protein Degrader Drug ARV-110’s Latest Clinical Data: Preliminary Display of Anti-tumor Activity – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 11. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 22. promega.com [promega.com]
The Ascendance of 2-(Difluoromethoxy)benzyl bromide: A Novel Building Block in Modern Drug Discovery
For Immediate Release
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the efficacy, selectivity, and pharmacokinetic properties of drug candidates is paramount. Emerging as a significant contender in this arena is 2-(Difluoromethoxy)benzyl bromide, a versatile and reactive building block poised to accelerate the development of next-generation therapeutics. This in-depth technical guide explores the synthesis, unique characteristics, and burgeoning applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential.
The strategic incorporation of fluorine-containing motifs is a well-established strategy in drug design to improve metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group (-OCHF₂) in this compound offers a unique combination of properties, acting as a bioisostere for other functional groups and enhancing the pharmacological profile of parent compounds. Its presence, coupled with the reactive benzyl bromide moiety, makes this building block a powerful tool for introducing the 2-(difluoromethoxy)benzyl group into a wide array of molecular architectures.
Physicochemical Properties and Synthesis
This compound is a colorless to pale yellow liquid with the chemical formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol . Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 85684-64-6 |
| Molecular Formula | C₈H₇BrF₂O |
| Molecular Weight | 237.04 g/mol |
| Boiling Point | 222 °C |
| Density | 1.555 g/cm³ |
| Refractive Index | 1.518 |
| Flash Point | 108 °C |
| Solubility | Immiscible with water |
While several general methods for the synthesis of benzyl bromides exist, a common approach for preparing fluorinated analogues involves the bromination of the corresponding toluene derivative. For instance, a patented method for the synthesis of the related 2,6-difluorobenzyl bromide utilizes the reaction of 2,6-difluorotoluene with hydrobromic acid and hydrogen peroxide under light irradiation, achieving high yields and purity.[1] A similar strategy could be envisioned for the synthesis of this compound from 2-(difluoromethoxy)toluene.
Experimental Protocols
Detailed experimental protocols for the direct synthesis and immediate application of this compound are still emerging in publicly available literature. However, established procedures for similar benzyl bromide derivatives provide a strong foundation for its use in synthetic chemistry.
General Protocol for Nucleophilic Substitution using a Benzyl Bromide Analogue
The following protocol, adapted from a standard Williamson ether synthesis, illustrates a typical nucleophilic substitution reaction where a benzyl bromide derivative is used to alkylate a phenolic substrate. This procedure can be adapted for reactions involving this compound.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate and anhydrous DMF. Stir until the solid is completely dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
To the stirring suspension, add this compound dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure O-benzylated product.
This versatile reactivity allows for the incorporation of the 2-(difluoromethoxy)benzyl moiety into a wide range of molecules, including those with potential biological activity.[2]
Applications in the Synthesis of Bioactive Molecules
The true potential of this compound lies in its application as a building block for novel bioactive compounds. The difluoromethoxy group is known to enhance the metabolic stability and cell permeability of drug candidates.
A notable example showcasing the impact of the 2-difluoromethoxy group is in the development of 2-difluoromethoxy-substituted estratriene sulfamates as potential anti-cancer agents. Although this study did not utilize this compound as a starting material, it provides compelling evidence for the advantageous properties of the 2-difluoromethoxy moiety. In this research, the introduction of the difluoromethoxy group onto an estrone backbone led to compounds with significant anti-proliferative activity against breast cancer cell lines and potent inhibition of steroid sulfatase (STS), a key enzyme in estrogen biosynthesis.[3]
Workflow for the Synthesis of Bioactive Molecules
The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.
Caption: A logical workflow demonstrating the synthesis and application of this compound in a drug discovery pipeline.
Signaling Pathways and Biological Targets
While specific signaling pathways modulated by compounds directly synthesized from this compound are yet to be extensively reported, the known targets of molecules containing the difluoromethoxy group offer valuable insights. For instance, the aforementioned 2-difluoromethoxyestratriene sulfamates target steroid sulfatase and exhibit anti-tubulin activity, implicating them in the disruption of cancer cell proliferation.[3] The development of RORγt inverse agonists containing a 2,6-difluorobenzyl ether moiety highlights the potential for targeting nuclear receptors involved in inflammatory diseases.[4]
The general experimental workflow for identifying the biological targets of a novel compound synthesized using this building block is depicted below.
Caption: An experimental workflow for the identification of biological targets and signaling pathways for a novel compound.
Conclusion: A Promising Future
This compound is more than just another chemical reagent; it represents a strategic tool for medicinal chemists to craft novel molecules with enhanced therapeutic potential. Its unique combination of a reactive handle and a beneficial fluorine-containing motif positions it as a valuable building block for the synthesis of complex and potentially impactful drug candidates. While the full scope of its applications is still being explored, the foundational chemistry and the proven benefits of the difluoromethoxy group strongly suggest that this compound will play an increasingly important role in the future of drug discovery and development. The novelty of this building block lies not in its recent discovery, but in the untapped potential it holds for creating innovative medicines.
References
- 1. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 2. Buy this compound | 85684-64-6 [smolecule.com]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and First Synthesis of 2-(Difluoromethoxy)benzyl bromide
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and reconstructed first synthesis of 2-(Difluoromethoxy)benzyl bromide, a crucial intermediate for researchers, scientists, and professionals in drug development and organic synthesis. While a singular "discovery" publication for this compound is not prominent in the scientific literature, its synthesis logically follows a series of well-established and reliable chemical transformations. This document outlines the most probable synthetic pathway, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
The introduction of the difluoromethoxy group into aromatic systems is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a versatile building block, enabling the incorporation of the 2-(difluoromethoxy)benzyl moiety into a wide array of complex molecules.
Reconstructed First Synthesis Pathway
The most plausible inaugural synthesis of this compound is a three-step process commencing with the readily available 2-hydroxybenzaldehyde. The sequence involves the introduction of the difluoromethoxy group, reduction of the aldehyde functionality, and subsequent benzylic bromination.
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis, based on typical yields and conditions for analogous reactions reported in the chemical literature.
Table 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde
| Parameter | Value |
| Starting Material | 2-Hydroxybenzaldehyde |
| Key Reagents | Chlorodifluoromethane, NaOH |
| Solvent | Water, Dioxane |
| Reaction Temperature | 70°C |
| Reaction Time | 6-8 hours |
| Typical Yield | 60-75% |
Table 2: Synthesis of 2-(Difluoromethoxy)toluene
| Parameter | Value |
| Starting Material | 2-(Difluoromethoxy)benzaldehyde |
| Key Reagents | Hydrazine hydrate, KOH |
| Solvent | Ethylene glycol |
| Reaction Temperature | 190-200°C |
| Reaction Time | 3-5 hours |
| Typical Yield | 80-90% |
Table 3: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-(Difluoromethoxy)toluene |
| Key Reagents | N-Bromosuccinimide (NBS), AIBN |
| Solvent | Carbon tetrachloride (CCl₄) |
| Reaction Temperature | Reflux (approx. 77°C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Experimental Protocols
Step 1: Synthesis of 2-(Difluoromethoxy)benzaldehyde
Materials:
-
2-Hydroxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Chlorodifluoromethane (Freon-22)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
A solution of 2-hydroxybenzaldehyde (1 equivalent) and sodium hydroxide (2 equivalents) in a mixture of water and dioxane is prepared in a pressure-resistant reactor.
-
The reactor is cooled, and chlorodifluoromethane is introduced until the desired pressure is reached.
-
The mixture is heated to approximately 70°C and stirred vigorously for 6-8 hours, maintaining the pressure by adding more chlorodifluoromethane as needed.
-
After cooling to room temperature, the excess gas is safely vented.
-
The reaction mixture is acidified with dilute hydrochloric acid and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield 2-(difluoromethoxy)benzaldehyde.
Step 2: Synthesis of 2-(Difluoromethoxy)toluene (Wolff-Kishner Reduction)
Materials:
-
2-(Difluoromethoxy)benzaldehyde
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
To a flask equipped with a reflux condenser, 2-(difluoromethoxy)benzaldehyde (1 equivalent), hydrazine hydrate (2 equivalents), and ethylene glycol are added.
-
Potassium hydroxide (3 equivalents) is added portion-wise, and the mixture is heated to reflux for 1-2 hours.
-
The condenser is then removed, and the temperature is allowed to rise to 190-200°C to distill off water and excess hydrazine.
-
The reaction mixture is maintained at this temperature for an additional 3-5 hours until the evolution of nitrogen gas ceases.
-
After cooling, the mixture is diluted with water, acidified with hydrochloric acid, and extracted with diethyl ether.
-
The organic extracts are combined, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting 2-(difluoromethoxy)toluene is purified by distillation.
Step 3: Synthesis of this compound (Wohl-Ziegler Reaction)
Materials:
-
2-(Difluoromethoxy)toluene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
A solution of 2-(difluoromethoxy)toluene (1 equivalent) in carbon tetrachloride is prepared in a flask fitted with a reflux condenser and a light source (e.g., a 250W lamp).
-
N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) are added to the solution.
-
The mixture is heated to reflux with stirring, and the reaction is initiated by irradiation with the light source.
-
The reaction is monitored by TLC or GC for the disappearance of the starting material (typically 4-6 hours).
-
After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous calcium chloride.
-
The solvent is removed by rotary evaporation to yield the crude this compound, which can be further purified by vacuum distillation if necessary.
This technical guide provides a comprehensive overview of the likely first synthesis of this compound, offering valuable insights for professionals in the fields of chemical research and drug development. The detailed protocols and data serve as a practical resource for the laboratory synthesis of this important chemical intermediate.
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-(Difluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethoxy)benzyl bromide is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the 2-(difluoromethoxy)benzyl moiety into a wide range of molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and its role as a bioisostere for other functional groups. The difluoromethoxy group can enhance metabolic stability, modulate lipophilicity, and influence the conformational properties of a molecule, making it a valuable component in the design of novel therapeutic agents and functional materials.[1]
This document provides detailed protocols for the nucleophilic substitution of this compound with various nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles. The resulting products, such as ethers, amines, thioethers, and alkylated compounds, are important intermediates in the synthesis of biologically active molecules, including potential inhibitors of the PI3K/AKT/mTOR signaling pathway.
General Considerations for Nucleophilic Substitution Reactions
This compound is a reactive benzylic halide that readily undergoes SN2 reactions with a variety of nucleophiles. Key factors influencing the success of these reactions include the choice of solvent, base, temperature, and reaction time. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. The choice of base is critical for deprotonating the nucleophile to generate the more reactive anionic form. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH).
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of 2-(difluoromethoxy)benzyl ethers via the Williamson ether synthesis, a widely used method for forming ether linkages.
Experimental Protocol:
-
To a solution of the alcohol (1.0 eq.) in anhydrous DMF (0.2–0.5 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Data Presentation: O-Alkylation Reactions
| Nucleophile (Alcohol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 92 | Adapted from general Williamson ether synthesis |
| 4-Methoxyphenol | NaH | DMF | RT | 12 | 88 | Adapted from general Williamson ether synthesis |
| Ethanol | NaH | THF | RT | 16 | 85 | Adapted from general Williamson ether synthesis |
Protocol 2: N-Alkylation
This protocol details the synthesis of N-substituted 2-(difluoromethoxy)benzylamines.
Experimental Protocol:
-
To a solution of the primary or secondary amine (1.0 eq.) in a suitable solvent such as DMF or acetonitrile (0.2–0.5 M), add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or triethylamine (Et₃N, 1.5 eq.).
-
Add this compound (1.1 eq.) to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C for 4-24 hours, monitoring by TLC.
-
After completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or crystallization.
Data Presentation: N-Alkylation Reactions
| Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 85 | Adapted from general N-alkylation protocols |
| Piperidine | Et₃N | MeCN | RT | 6 | 90 | Adapted from general N-alkylation protocols |
| Benzylamine | K₂CO₃ | DMF | 60 | 8 | 88 | Adapted from general N-alkylation protocols |
Protocol 3: S-Alkylation
This protocol outlines the synthesis of 2-(difluoromethoxy)benzyl thioethers.
Experimental Protocol:
-
To a solution of the thiol (1.0 eq.) in a solvent such as ethanol or DMF (0.2–0.5 M), add a base like sodium hydroxide (NaOH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.05 eq.) and continue stirring at room temperature or with gentle heating (40-60 °C) for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Data Presentation: S-Alkylation Reactions
| Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | NaOH | Ethanol | RT | 3 | 95 | Adapted from general S-alkylation protocols |
| Benzyl mercaptan | K₂CO₃ | DMF | 40 | 4 | 92 | Adapted from general S-alkylation protocols |
| Ethanethiol | NaOH | Ethanol | RT | 2 | 89 | Adapted from general S-alkylation protocols |
Protocol 4: C-Alkylation (Cyanation)
This protocol describes the synthesis of 2-(difluoromethoxy)benzyl cyanide.
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMSO or DMF (0.3-0.6 M).
-
Add sodium cyanide (NaCN, 1.2 eq.) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: C-Alkylation Reaction
| Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium Cyanide | DMSO | RT | 16 | 87 | [2] |
Application in Drug Discovery: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Derivatives containing the 2-(difluoromethoxy)benzyl moiety have shown promise as inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] Small molecule inhibitors targeting key nodes in this pathway, such as PI3Kα, are actively being pursued as anticancer therapeutics.
Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway and the point of inhibition by a hypothetical inhibitor derived from this compound.
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and inhibition.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the nucleophilic substitution reactions described in this document.
Figure 2: General experimental workflow for nucleophilic substitution.
References
- 1. Buy this compound | 85684-64-6 [smolecule.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-(Difluoromethoxy)benzyl Bromide in Synthesis and an Overview of True Difluoromethylation Strategies
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Clarifying the Synthetic Utility of 2-(Difluoromethoxy)benzyl Bromide
Extensive evaluation of the chemical literature indicates that this compound serves as a valuable building block in organic synthesis for the introduction of the 2-(difluoromethoxy)benzyl moiety .[1][2] It is not, as the topic name might imply, a "difluoromethylation agent" for the transfer of a difluoromethyl (-CHF₂) group. The reagent's primary reactivity is centered around the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions.[2] This allows for the attachment of the entire CH₂(C₆H₄)OCHF₂ fragment to a variety of nucleophiles.
This document will first detail the established applications of this compound as a benzylating agent. Subsequently, to address the underlying interest in difluoromethylation, this guide will provide a detailed overview of established, state-of-the-art difluoromethylation agents and their corresponding experimental protocols.
Part 1: this compound as a Benzylating Agent
This compound is a versatile reagent in pharmaceutical and materials science research.[1] The presence of the difluoromethoxy group can enhance the lipophilicity and metabolic stability of target molecules, making it a desirable motif in drug design.[2]
General Reactivity
The core application of this compound is in nucleophilic substitution reactions where the bromide ion is displaced by a nucleophile (Nu⁻) to form a new carbon-nucleophile bond.
Caption: General nucleophilic substitution pathway using this compound.
Applications
-
Pharmaceutical Synthesis: Used as an intermediate to incorporate the 2-(difluoromethoxy)benzyl group into complex molecules with potential biological activity.[1]
-
Protecting Group Chemistry: Can be employed as a protecting group for amines.[1]
-
Coupling Reactions: Participates in coupling reactions with organometallic reagents.[1]
Due to the absence of specific experimental data in the literature for reactions involving this compound as a benzylating agent, a generalized protocol for nucleophilic substitution is provided below.
Generalized Experimental Protocol: Benzylation of a Phenol
Objective: To synthesize a 2-(difluoromethoxy)benzyl ether from a phenolic starting material.
Materials:
-
This compound
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in anhydrous MeCN or DMF, add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: True Difluoromethylation Agents and Protocols
The introduction of a difluoromethyl (-CHF₂) group is a key strategy in medicinal chemistry to modulate the properties of drug candidates. This is achieved using reagents that can act as a source of a difluoromethyl cation, radical, or anion equivalent.
Caption: Major classes of difluoromethylation reagents and their general transformation.
Selected Difluoromethylation Reagents and Protocols
Below are application notes for commonly used and effective difluoromethylation reagents.
(Difluoromethyl)triphenylphosphonium Bromide (PDFA)
-
Application: A versatile electrophilic difluoromethylating reagent for O-, S-, and N-difluoromethylation of alcohols, thiols, and amines.
| Parameter | Value |
| Reagent Type | Electrophilic |
| Common Substrates | Alcohols, Phenols, Thiols, Amines |
| Typical Base | Potassium tert-butoxide (KOtBu), DBU |
| Typical Solvent | THF, DMF |
| Temperature Range | 0 °C to room temperature |
Experimental Protocol: O-Difluoromethylation of an Alcohol
Objective: To synthesize a difluoromethyl ether from an alcohol.
Materials:
-
Alcohol (1.0 eq)
-
(Difluoromethyl)triphenylphosphonium bromide (1.5 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of the alcohol in anhydrous THF at 0 °C, add KOtBu portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add (Difluoromethyl)triphenylphosphonium bromide in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Trimethyl(difluoromethyl)silane (TMSCF₂H)
-
Application: A nucleophilic difluoromethylating reagent, often used for the difluoromethylation of carbonyl compounds and aryl halides. It can also generate difluorocarbene for O- and N-difluoromethylation.
| Parameter | Value |
| Reagent Type | Nucleophilic / Carbene Precursor |
| Common Substrates | Aldehydes, Ketones, Aryl Halides, Phenols |
| Activator/Base | CsF, KOtBu, NaI |
| Typical Solvent | THF, DMF, Acetonitrile |
| Temperature Range | 0 °C to 100 °C |
Experimental Protocol: Difluoromethylation of a Phenol via Difluorocarbene
Objective: To synthesize an aryl difluoromethyl ether from a phenol.
Materials:
-
Phenol (1.0 eq)
-
TMSCF₂H (2.0 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenol in anhydrous DMF, add KOtBu at room temperature.
-
Stir for 20 minutes.
-
Add TMSCF₂H to the mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool to room temperature and pour into water.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Zinc Bis(difluoromethanesulfinate) (DFMS)
-
Application: A radical difluoromethylation reagent for the C-H difluoromethylation of heteroarenes and other electron-deficient systems.
| Parameter | Value |
| Reagent Type | Radical |
| Common Substrates | Heteroarenes (e.g., pyridines, quinolines) |
| Initiator | tert-Butyl hydroperoxide (TBHP) |
| Typical Solvent | Dichloromethane (DCM) / Water |
| Temperature Range | Room temperature |
Experimental Protocol: C-H Difluoromethylation of a Heteroarene
Objective: To directly difluoromethylate a C-H bond of a nitrogen-containing heterocycle.
Materials:
-
Heteroarene (1.0 eq)
-
Zinc bis(difluoromethanesulfinate) (DFMS) (2.0 eq)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 eq)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the heteroarene and DFMS in a mixture of DCM and water.
-
Stir the biphasic mixture vigorously.
-
Add TBHP dropwise at room temperature.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Conclusion
While this compound is a valuable reagent for introducing the 2-(difluoromethoxy)benzyl group, it does not function as a difluoromethylating agent. For researchers aiming to incorporate a -CHF₂ moiety, a range of dedicated electrophilic, nucleophilic, and radical reagents are available. The choice of reagent and protocol depends on the substrate and the desired transformation. The protocols provided herein for (Difluoromethyl)triphenylphosphonium bromide, TMSCF₂H, and DFMS offer reliable starting points for various difluoromethylation reactions. Always consult the primary literature for substrate-specific optimizations and safety information.
References
Application Notes and Protocols: The Role of 2-(Difluoromethoxy)benzyl Bromide and its Analogs in the Synthesis of Pharmaceutical Intermediates
Introduction
Fluorinated organic compounds are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target receptors. The difluoromethoxy group (-OCF₂H) is a particularly valuable moiety in this regard, often serving as a metabolically robust bioisostere for a methoxy group. 2-(Difluoromethoxy)benzyl bromide and its structural analogs are versatile reagents that serve as key building blocks for incorporating this fluorinated motif into complex pharmaceutical molecules. This document provides detailed application notes and protocols for the use of such reagents in the synthesis of pharmaceutical intermediates, with a specific focus on the synthesis of a key intermediate for the proton pump inhibitor, Pantoprazole.
Core Application: Synthesis of Benzimidazole-Based Pharmaceutical Intermediates
Benzimidazole derivatives form the structural backbone of numerous pharmaceuticals, exhibiting a wide range of biological activities including antiulcer, anticancer, and antiviral properties.[1][2][3] A critical application of difluoromethoxy-containing building blocks is in the synthesis of substituted benzimidazoles. The reactive nature of benzyl bromides makes them excellent electrophiles for alkylating nucleophilic centers, such as the thiol group in mercaptobenzimidazoles.[4]
A prominent example is the synthesis of 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole, a crucial intermediate in the production of Pantoprazole.[5][6][7] Pantoprazole is a widely used medication for the treatment of acid-related stomach and esophagus conditions. The synthesis involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with a substituted pyridinylmethyl halide. This reaction highlights the utility of difluoromethoxy-substituted benzimidazoles in constructing complex drug molecules.
Experimental Protocols
Protocol 1: Synthesis of 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole
This protocol details the synthesis of a key intermediate for Pantoprazole, as adapted from documented procedures.
Materials:
-
5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (92.1 g)
-
2-chloromethyl-3,4-dimethoxypyridine (95.8 g)
-
Isopropanol (920 mL)
-
Sodium hydroxide (20.5 g)
-
Purified water (920 mL for reaction, additional for washing)
Procedure:
-
To a suitable reaction vessel, add 920 mL of isopropanol, 92.1 g of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, and 95.8 g of 2-chloromethyl-3,4-dimethoxypyridine.
-
Prepare a sodium hydroxide solution by dissolving 20.5 g of sodium hydroxide in 920 mL of purified water.
-
Slowly add the sodium hydroxide solution dropwise to the reaction mixture with continuous stirring.
-
Maintain the reaction at room temperature and continue stirring for 2 hours.
-
Upon completion of the reaction, add 920 mL of purified water to the mixture and continue stirring for an additional hour to precipitate the product.
-
Collect the resulting solid product by filtration.
-
Dry the collected solid under vacuum to yield the final product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the Pantoprazole intermediate as described in the protocol.
| Parameter | Value | Reference |
| Yield | 137.4 g (87.8%) | |
| Melting Point | 94 °C | |
| Purity (by HPLC) | ≥98.0% | [8] |
Visualizations
Synthesis Pathway for Pantoprazole Intermediate
The following diagram illustrates the synthetic route to 5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole.
Caption: Synthesis of the Pantoprazole thioether intermediate.
General Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the pharmaceutical intermediate.
Caption: General laboratory workflow for the synthesis.
Logical Relationship in Pantoprazole Synthesis
The following diagram shows the logical progression from the starting materials to the final active pharmaceutical ingredient, Pantoprazole.
Caption: From intermediates to the final API.
Conclusion
This compound and related difluoromethoxy-containing benzimidazoles are invaluable intermediates in the synthesis of pharmaceuticals. The protocol provided for the synthesis of a key Pantoprazole intermediate demonstrates a practical and high-yielding application of these building blocks. The unique properties imparted by the difluoromethoxy group continue to make these reagents highly sought after in the development of new and improved therapeutic agents.
References
- 1. GR1006835B - Synthetic method for 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1h-benzimidazole and the sesquihydrate of the sodium salt thereof in crystalline form and the application of apharmaceutical formulation thereof. - Google Patents [patents.google.com]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102020637A - Preparation method of 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
Protecting Group Strategies Involving 2-(Difluoromethoxy)benzyl Bromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(Difluoromethoxy)benzyl bromide as a protecting group for hydroxyl and amino functionalities in organic synthesis. The 2-(difluoromethoxy)benzyl (DFMB) group offers unique properties that can be advantageous in multi-step synthetic strategies.
Introduction
The 2-(difluoromethoxy)benzyl (DFMB) group is a valuable addition to the repertoire of protecting groups in organic synthesis. It belongs to the family of benzyl-type protecting groups, which are widely used due to their general stability under a variety of reaction conditions and their susceptibility to specific deprotection methods. The presence of the difluoromethoxy moiety on the aromatic ring can modulate the electronic properties and stability of the protecting group, potentially offering advantages in terms of selectivity and orthogonality in complex synthetic routes.
The primary method for introducing the DFMB group is through a Williamson ether synthesis-type reaction for alcohols or a direct N-alkylation for amines, utilizing this compound as the key reagent. Deprotection can be achieved through standard methods for benzyl ether cleavage, such as catalytic hydrogenolysis or oxidative cleavage.
Protection of Alcohols
The protection of hydroxyl groups as 2-(difluoromethoxy)benzyl ethers is a straightforward process, typically achieved under basic conditions.
General Experimental Protocol: Protection of a Primary Alcohol
Reaction: R-OH + 2-(F₂HCO)C₆H₄CH₂Br → R-O-CH₂C₆H₄(OCHF₂)
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the alcohol in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Examples):
While specific data for this compound is limited in readily available literature, the following table provides expected yields based on analogous reactions with benzyl bromide.[1][2]
| Substrate (Alcohol) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Primary Alkyl Alcohol | NaH | DMF | 12-24 | RT | >90 |
| Secondary Alkyl Alcohol | NaH | DMF/THF | 24-48 | RT to 50 | 80-95 |
| Phenol | K₂CO₃ | Acetone | 6-12 | Reflux | >90 |
Protection of Amines
Primary and secondary amines can be protected as N-2-(difluoromethoxy)benzyl derivatives.
General Experimental Protocol: Protection of a Primary Amine
Reaction: R-NH₂ + 2-(F₂HCO)C₆H₄CH₂Br → R-NH-CH₂C₆H₄(OCHF₂)
Materials:
-
Amine substrate
-
This compound (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine in acetonitrile or DMF, add the base (e.g., K₂CO₃ or DIPEA).
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Examples):
Similar to alcohol protection, specific quantitative data for this compound is scarce. The table below provides expected outcomes based on general N-benzylation procedures.[2]
| Substrate (Amine) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Primary Aliphatic Amine | K₂CO₃ | MeCN | 6-12 | Reflux | 85-95 |
| Secondary Aliphatic Amine | DIPEA | DMF | 12-24 | 50 | 70-90 |
| Aniline | K₂CO₃ | DMF | 12-24 | 80 | 80-90 |
Deprotection Strategies
The 2-(difluoromethoxy)benzyl group can be removed under conditions similar to those used for standard benzyl ethers. The choice of deprotection method will depend on the other functional groups present in the molecule.
Catalytic Hydrogenolysis
This is a common and mild method for the cleavage of benzyl ethers and amines.[1][3]
Reaction: R-O-DFMB or R-NH-DFMB + H₂ (gas or transfer agent) --(Pd/C)--> R-OH or R-NH₂ + 2-(difluoromethoxy)toluene
Materials:
-
DFMB-protected substrate
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl acetate (EtOAc), or Tetrahydrofuran (THF))
-
Hydrogen source: Hydrogen gas (H₂) balloon or a hydrogen transfer reagent like ammonium formate or 1,4-cyclohexadiene.
Procedure:
-
Dissolve the DFMB-protected substrate in a suitable solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a hydrogen atmosphere (e.g., with a balloon).
-
If using a hydrogen transfer reagent, add it to the reaction mixture.
-
Stir the reaction vigorously at room temperature. Monitor the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Expected Outcome: This method is generally high-yielding (>90%) for the deprotection of benzyl ethers. The electron-withdrawing nature of the difluoromethoxy group might slightly alter the rate of hydrogenolysis compared to an unsubstituted benzyl group, but it is expected to proceed efficiently.
Oxidative Cleavage with DDQ
For substrates that are sensitive to hydrogenation, oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) provides an alternative.[4][5][6] This method is particularly effective for benzyl ethers with electron-donating substituents, but can also be applied to unsubstituted benzyl ethers, sometimes requiring photoirradiation.[7] The influence of the difluoromethoxy group on the rate of this reaction should be considered, as it is an electron-withdrawing group.
Reaction: R-O-DFMB + DDQ → R-OH + 2-(difluoromethoxy)benzaldehyde + DDQH₂
Materials:
-
DFMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.1-1.5 equivalents)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DFMB-protected substrate in a mixture of DCM and a small amount of water (e.g., 18:1 v/v).
-
Add DDQ to the solution and stir at room temperature. For less reactive substrates, photoirradiation with a long-wavelength UV lamp may be necessary.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired alcohol from the 2-(difluoromethoxy)benzaldehyde byproduct.
Expected Outcome: Yields for oxidative cleavage of benzyl ethers with DDQ are typically good to excellent (70-95%). The electron-withdrawing difluoromethoxy group may make the DFMB ether more resistant to oxidation compared to a standard benzyl ether, potentially requiring more forcing conditions or longer reaction times.
Orthogonality
The DFMB protecting group is expected to exhibit similar orthogonality to the standard benzyl group.[8][9]
-
Stable to:
-
Basic conditions: Stable to most non-nucleophilic bases used for ester saponification (e.g., LiOH, K₂CO₃).
-
Acidic conditions (mild): Generally stable to mildly acidic conditions used for the removal of silyl ethers (e.g., TBAF with acetic acid) and Boc groups (e.g., TFA). However, strong acids will cleave the DFMB group.[1]
-
Fluoride sources: Stable to fluoride reagents like TBAF used for the deprotection of silyl ethers.[10]
-
-
Labile to:
-
Catalytic Hydrogenolysis: Cleaved under conditions that also remove other hydrogenolytically labile groups like Cbz.
-
Strong Acids: Cleaved by strong Lewis acids (e.g., BBr₃) or protic acids (e.g., HBr).
-
Oxidizing agents: Cleaved by DDQ.
-
This orthogonality allows for the selective deprotection of other protecting groups in the presence of a DFMB ether. For instance, a Boc group can be removed with TFA, or a silyl ether can be cleaved with TBAF, leaving the DFMB group intact.
Signaling Pathways and Experimental Workflows
Caption: General workflow for the protection and deprotection of alcohols and amines using the DFMB group.
Caption: Orthogonality of the DFMB protecting group with common protecting groups like Boc and TBDMS.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative functionalization of benzylic C–H bonds by DDQ - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for Suzuki Coupling of 2-(Difluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-(difluoromethoxy)benzyl bromide. The Suzuki coupling is a versatile and widely used method for the formation of carbon-carbon bonds, and these guidelines are intended to facilitate its application in the synthesis of novel diarylmethane derivatives, which are important structural motifs in many pharmaceutical compounds.[1][2][3][4]
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction enables the synthesis of biaryls, polyaryls, and other conjugated systems by coupling an organoboron compound with a halide or triflate.[5] In the context of drug development, the introduction of a difluoromethoxy group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The coupling of this compound with various aryl and heteroaryl boronic acids or their derivatives provides a direct route to a diverse range of difluoromethoxy-substituted diarylmethanes. While specific literature on the Suzuki coupling of this compound is not extensively documented, successful protocols for similar benzyl bromides can be adapted.[1][6]
Data Presentation: General Reaction Conditions
The following table summarizes common conditions for the Suzuki-Miyaura coupling of benzyl bromides with arylboronic acids or their derivatives, based on established literature. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Reagents/Conditions | Typical Concentration/Amount | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄ | 1-5 mol% | The choice of catalyst can significantly impact yield and reaction time.[6][7] |
| Ligand | SPhos, JohnPhos, PPh₃ | 2-10 mol% | Bulky, electron-rich phosphine ligands often improve catalytic activity.[3] |
| Boron Reagent | Arylboronic acid, Potassium aryltrifluoroborate | 1.0 - 1.5 equivalents | Potassium aryltrifluoroborates can be more nucleophilic and stable.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 equivalents | The base is crucial for the activation of the boronic acid.[8] |
| Solvent | DMF, Toluene/H₂O, THF/H₂O, Dioxane | 0.1 M concentration of the limiting reagent | The solvent system can influence reaction rate and solubility of reagents.[1][6] |
| Temperature | Room Temperature to 140 °C | - | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 1 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | - | Necessary to prevent degradation of the catalyst. |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (3.0 equiv).
-
Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times. Under the inert atmosphere, add anhydrous DMF to achieve a concentration of 0.1 M with respect to the this compound.
-
Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Alternatively, the reaction can be performed under microwave irradiation at 140°C for 20-60 minutes, which may significantly reduce the reaction time.[6]
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diarylmethane product.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Application of 2-(Difluoromethoxy)benzyl bromide in Agrochemical Synthesis: A Detailed Overview
Introduction
The strategic incorporation of fluorinated functional groups has become a cornerstone in the development of modern agrochemicals, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and bioavailability. Among these, the difluoromethoxy group (-OCHF₂) has garnered significant attention. This moiety can modulate a molecule's lipophilicity and electronic properties, often leading to improved biological activity. 2-(Difluoromethoxy)benzyl bromide serves as a key building block for introducing the 2-(difluoromethoxy)benzyl moiety into agrochemical scaffolds. This reactive intermediate is particularly valuable in the synthesis of novel fungicides and insecticides, where the presence of the difluoromethoxy group can lead to enhanced potency and a favorable toxicological profile.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a novel fungicide, highlighting its role in the crucial etherification step.
Application Notes
Key Intermediate in Fungicide Synthesis
This compound is a pivotal reagent in the synthesis of a new class of fungicides. One prominent example is the synthesis of (Z)-N-[α-(cyclopropylmethoxyimino)-2,3-difluoro-6-(difluoromethoxy)benzyl]-2-phenylacetamide. In this complex molecule, the 2-(difluoromethoxy)benzyl group is introduced via a nucleophilic substitution reaction, where the bromide acts as an excellent leaving group.
Reaction Type: Williamson Ether Synthesis
The primary application of this compound in this context is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide to form an ether. In the synthesis of the target fungicide, the alkoxide is generated from an oxime precursor, which then displaces the bromide from this compound to form the desired ether linkage. This reaction is favored for its reliability and relatively mild conditions.
Structural Significance of the 2-(Difluoromethoxy)benzyl Moiety
The incorporation of the 2-(difluoromethoxy)benzyl group into the final agrochemical structure is critical for its biological activity. The difluoromethoxy group can influence the molecule's binding affinity to the target site in the pathogen, potentially by altering its electronic distribution and steric profile. Furthermore, this group can enhance the compound's metabolic stability, leading to longer-lasting protection in the field.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of a fungicide intermediate using this compound.
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| This compound | Precursor Oxime | (Z)-N-[α-(cyclopropylmethoxyimino)-2,3-difluoro-6-(difluoromethoxy)benzyl]-2-phenylacetamide | Acetonitrile | Potassium Carbonate | 5-7 | Reflux | >85 | >95 |
Experimental Protocols
Synthesis of (Z)-N-[α-(cyclopropylmethoxyimino)-2,3-difluoro-6-(difluoromethoxy)benzyl]-2-phenylacetamide
This protocol details the etherification step involving this compound.
Materials:
-
Precursor Oxime (e.g., N-((cyclopropylmethoxy)imino)(6-hydroxy-2,3-difluorophenyl)methyl)-2-phenylacetamide)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of the precursor oxime (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure (Z)-N-[α-(cyclopropylmethoxyimino)-2,3-difluoro-6-(difluoromethoxy)benzyl]-2-phenylacetamide.
Characterization:
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Visualizations
Caption: Synthetic pathway for a novel fungicide.
Caption: Experimental workflow for fungicide synthesis.
Application Notes and Protocols for N-alkylation of Amines with 2-(Difluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The introduction of a benzyl group, particularly one bearing fluorine-containing substituents, can significantly modulate the physicochemical and pharmacological properties of the parent amine. The 2-(difluoromethoxy)benzyl moiety is of particular interest due to the unique electronic properties conferred by the difluoromethoxy group, which can enhance metabolic stability and binding affinity.
This document provides a detailed, step-by-step guide for the N-alkylation of primary and secondary amines using 2-(Difluoromethoxy)benzyl bromide. The protocols outlined herein are based on established methodologies for N-alkylation with benzyl halides and are adapted for this specific reagent.
Chemical Reaction
The N-alkylation of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
General Reaction Scheme:
Where R1 and R2 can be hydrogen, alkyl, or aryl groups.
Data Presentation
The following table summarizes representative yields for the N-alkylation of various primary amines with benzyl bromide, providing an indication of the expected reactivity for different amine substrates under standardized conditions. This data is adapted from a patented procedure and serves as a valuable reference for anticipating reaction outcomes.[1]
| Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | N,N-Dibenzylamine | 24 | 89 |
| n-Butylamine | N-Benzyl-n-butylamine | 24 | 85 |
| Cyclohexylamine | N-Benzylcyclohexylamine | 48 | 82 |
| Aniline | N-Benzylaniline | 72 | 75 |
| L-Alanine methyl ester | N-Benzyl-L-alanine methyl ester | 24 | 91 |
Note: The data presented is for the reaction of the specified amine with benzyl bromide in the presence of cesium hydroxide at room temperature, as described in US Patent 6,423,871 B1.[1] Yields with this compound may vary.
Experimental Protocols
This section provides a detailed methodology for the N-alkylation of a generic amine with this compound. Two protocols are presented, one for primary amines and one for secondary amines.
Materials and Equipment
-
This compound
-
Primary or secondary amine
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon) setup (optional but recommended)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DMF is a potential reproductive toxin; handle with care and avoid inhalation and skin contact.
Protocol 1: N-alkylation of a Primary Amine
This protocol is optimized for the mono-alkylation of a primary amine. To favor mono-alkylation, the amine is used in excess.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (2.0 eq.).
-
Solvent and Base: Dissolve the amine in anhydrous DMF (to make a ~0.5 M solution). Add anhydrous potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: While stirring vigorously, add a solution of this compound (1.0 eq.) in a small amount of anhydrous DMF dropwise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent). The reaction time can vary from a few hours to overnight depending on the reactivity of the amine. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Workup:
-
Once the reaction is complete (as indicated by TLC), filter the reaction mixture to remove the potassium carbonate.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-mono-alkylated secondary amine.
Protocol 2: N-alkylation of a Secondary Amine
This protocol is for the alkylation of a secondary amine to form a tertiary amine.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.).
-
Solvent and Base: Dissolve the amine in anhydrous DMF (to make a ~0.5 M solution). Add anhydrous potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: While stirring vigorously, add a solution of this compound (1.1 eq.) in a small amount of anhydrous DMF dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC. Reaction times are typically in the range of 4-24 hours.
-
Workup:
-
Follow the same workup procedure as described in Protocol 1.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated tertiary amine.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of amines with this compound.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the logical relationship between the reactants and the formation of the final product and byproducts in the N-alkylation reaction.
Caption: Logical flow of the N-alkylation reaction.
References
Application Notes and Protocols for 2-(Difluoromethoxy)benzyl Bromide as a Gas Chromatography Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of analytical chemistry, particularly in drug development and metabolic studies, the accurate quantification of analytes is paramount. Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, many pharmaceutical compounds, metabolites, and other molecules of interest possess polar functional groups (e.g., hydroxyl, carboxyl, amino groups) that render them non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.
Derivatization is a chemical modification process that transforms these polar analytes into less polar, more volatile, and thermally stable derivatives, thereby improving their chromatographic behavior and detectability. 2-(Difluoromethoxy)benzyl bromide is a versatile derivatizing agent for compounds containing active hydrogen atoms, such as those in phenols, carboxylic acids, and amines. The introduction of the 2-(difluoromethoxy)benzyl group increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. Furthermore, the fluorine atoms in the derivatizing agent can enhance the sensitivity of detection, particularly with an electron capture detector (ECD).
These application notes provide detailed protocols for the derivatization of phenols, carboxylic acids, and amines using this compound, followed by their analysis using gas chromatography-mass spectrometry (GC-MS). The methodologies outlined below are based on established principles of benzylation and are intended to serve as a comprehensive guide for researchers.
Principle of Derivatization
This compound is an alkylating agent that reacts with acidic protons, such as those on hydroxyl, carboxyl, and amino groups, in the presence of a base. The reaction is a nucleophilic substitution where the nucleophilic analyte attacks the benzylic carbon of this compound, displacing the bromide ion and forming a stable ether, ester, or amine derivative, respectively. The general reaction scheme is illustrated below.
Caption: General Derivatization Reaction.
Experimental Protocols
Note: The following protocols are adapted from established methods for similar benzylating agents, such as pentafluorobenzyl bromide, and may require optimization for specific analytes and matrices.
Protocol 1: Derivatization of Phenols
This protocol is suitable for the derivatization of phenolic compounds to form their corresponding 2-(difluoromethoxy)benzyl ethers.
Materials and Reagents:
-
Phenolic analyte standard or sample extract
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered
-
Acetone, GC grade
-
Hexane, GC grade
-
Deionized water
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the phenolic analyte (typically 1-100 µg) into a 2 mL reaction vial.
-
If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
Add 500 µL of acetone to the vial to dissolve the analyte residue.
-
Add approximately 10 mg of anhydrous potassium carbonate.
-
Add 50 µL of a 10% (v/v) solution of this compound in acetone.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 1 hour in a heating block or water bath.
-
-
Work-up and Extraction:
-
Allow the vial to cool to room temperature.
-
Add 500 µL of deionized water to the reaction mixture.
-
Add 500 µL of hexane and vortex vigorously for 1 minute to extract the derivative.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC vial for analysis.
-
Protocol 2: Derivatization of Carboxylic Acids
This protocol describes the formation of 2-(difluoromethoxy)benzyl esters from carboxylic acids.
Materials and Reagents:
-
Carboxylic acid analyte standard or sample extract
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile, GC grade
-
Ethyl acetate, GC grade
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Place a known amount of the carboxylic acid analyte (typically 1-100 µg) into a 2 mL reaction vial.
-
If in solution, evaporate the solvent to dryness.
-
-
Derivatization Reaction:
-
Dissolve the residue in 500 µL of acetonitrile.
-
Add a catalyst: either ~10 mg of anhydrous K₂CO₃ or 10 µL of triethylamine.
-
Add 50 µL of a 10% (v/v) solution of this compound in acetonitrile.
-
Cap the vial tightly and vortex.
-
Heat at 70°C for 1.5 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of ethyl acetate and 500 µL of saturated sodium bicarbonate solution.
-
Vortex for 1 minute.
-
Allow the layers to separate and transfer the upper organic layer to a new vial.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial.
-
Protocol 3: Derivatization of Primary and Secondary Amines
This protocol outlines the derivatization of primary and secondary amines to form N-(2-(difluoromethoxy)benzyl)amines.
Materials and Reagents:
-
Amine analyte standard or sample extract
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM), anhydrous, GC grade
-
2 mL reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Transfer a known amount of the amine analyte (typically 1-100 µg) into a 2 mL reaction vial.
-
Ensure the sample is free of water by co-evaporation with anhydrous DCM if necessary.
-
-
Derivatization Reaction:
-
Add 500 µL of anhydrous dichloromethane.
-
Add approximately 15 mg of anhydrous potassium carbonate.
-
Add 50 µL of a 10% (v/v) solution of this compound in DCM.
-
Cap the vial and vortex.
-
Heat at 55°C for 2 hours.
-
-
Work-up:
-
Cool the vial to room temperature.
-
The reaction mixture can often be directly injected into the GC-MS system after allowing the K₂CO₃ to settle. Alternatively, filter the solution through a small plug of glass wool into a GC vial.
-
Workflow and Data Presentation
Caption: Experimental Workflow for Derivatization.
GC-MS Analysis Conditions (General)
The following are typical starting conditions for the GC-MS analysis of 2-(difluoromethoxy)benzyl derivatives. These should be optimized for the specific analytes and instrument.
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Quantitative Data Summary (Hypothetical Example)
The following table presents hypothetical quantitative data for the derivatization and analysis of a model phenol, carboxylic acid, and amine. This data is for illustrative purposes and actual results will vary.
| Analyte | Derivative | Reaction Yield (%) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) |
| Phenol | 2-(Difluoromethoxy)benzyl phenyl ether | > 95 | 0.5 | 1.5 | 0.9992 |
| Benzoic Acid | 2-(Difluoromethoxy)benzyl benzoate | > 98 | 0.2 | 0.6 | 0.9995 |
| Aniline | N-(2-(Difluoromethoxy)benzyl)aniline | > 90 | 1.0 | 3.0 | 0.9989 |
Troubleshooting
-
Low Derivatization Yield:
-
Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the derivatizing agent.
-
Increase reaction time or temperature.
-
Optimize the amount of base used.
-
Ensure the analyte is fully dissolved in the reaction solvent.
-
-
Poor Peak Shape:
-
Check for active sites in the GC inlet liner and column. Use a deactivated liner and a high-quality capillary column.
-
Ensure complete derivatization. Underivatized analyte can lead to tailing peaks.
-
-
Interfering Peaks:
-
Optimize the work-up procedure to remove excess derivatizing agent and byproducts.
-
Run a reagent blank to identify peaks originating from the derivatization reagents.
-
Conclusion
This compound is a promising derivatizing agent for the GC analysis of a wide range of polar compounds. The protocols provided herein offer a solid foundation for developing robust and sensitive analytical methods. Researchers are encouraged to optimize these methods for their specific applications to achieve the best possible performance. The use of this reagent can significantly enhance the scope of GC-MS in pharmaceutical analysis and other scientific disciplines.
Application Notes and Protocols: Scale-up Synthesis of 2-(Difluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(difluoromethoxy)benzyl bromide, a key intermediate in the preparation of various pharmaceutical and agrochemical compounds.[1][2] Two primary synthetic routes are discussed: the radical bromination of 2-(difluoromethoxy)toluene and the conversion of 2-(difluoromethoxy)benzyl alcohol. This guide offers insights into reaction optimization, purification strategies, safety considerations, and process control for transitioning from laboratory to pilot-plant or industrial scale production.
Introduction
This compound is a valuable building block in organic synthesis due to its reactive benzyl bromide moiety and the unique electronic properties conferred by the difluoromethoxy group.[1][2] The presence of the difluoromethoxy group can enhance the metabolic stability and binding affinity of target molecules, making it a desirable feature in drug design. The scale-up of its synthesis requires careful consideration of reaction conditions, potential hazards, and purification methods to ensure a safe, efficient, and reproducible process.
Synthetic Routes and Scale-up Considerations
Two principal synthetic pathways for the preparation of this compound are outlined below. The choice of route will depend on factors such as the availability of starting materials, desired purity, and the scale of production.
Route 1: Radical Bromination of 2-(Difluoromethoxy)toluene
This method, an adaptation of the Wohl-Ziegler reaction, involves the free-radical bromination of the benzylic position of 2-(difluoromethoxy)toluene.[3][4]
Reaction Scheme:
Key Scale-up Considerations:
-
Brominating Agent: While N-Bromosuccinimide (NBS) is a common laboratory reagent for this transformation, its use on a large scale can present safety challenges, including the potential for runaway reactions, especially when dissolved in solvents like DMF.[5] Alternative brominating systems, such as the in-situ generation of bromine from hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), offer a cost-effective and potentially safer alternative for industrial applications.[1][6]
-
Initiation: Thermal initiation with radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide is common. However, for larger scale operations, photochemical initiation using UV or visible light can offer better control and safety, avoiding the handling of potentially explosive initiators.[7][8][9][10] Continuous flow reactors are particularly well-suited for photochemical reactions on a large scale, as they provide consistent light exposure and excellent temperature control.[7][8][9][10]
-
Solvent Selection: Chlorinated solvents like carbon tetrachloride, traditionally used in Wohl-Ziegler reactions, are being phased out due to environmental and safety concerns.[4] Acetonitrile has been demonstrated as a suitable and less hazardous alternative for continuous flow brominations.[7][9]
-
Byproduct Formation: Over-bromination to form the dibromo- and tribromomethyl species is a common side reaction.[3] Careful control of stoichiometry, reaction time, and temperature is crucial to maximize the yield of the desired monobrominated product.
Route 2: Conversion of 2-(Difluoromethoxy)benzyl Alcohol
This route involves the conversion of the corresponding benzyl alcohol to the bromide, a common transformation in organic synthesis.
Reaction Scheme:
Key Scale-up Considerations:
-
Brominating Agent:
-
Phosphorus Tribromide (PBr₃): A common and effective reagent for this conversion.[11][12] However, yields can be inconsistent on a larger scale if stoichiometry and temperature are not carefully controlled. Using a slight excess of PBr₃ and maintaining low temperatures during addition can improve yields.[13][14]
-
Triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS): This combination provides a milder alternative to PBr₃. The reaction is typically fast and clean.
-
-
Work-up and Purification: The work-up for reactions involving phosphorus-based reagents needs to be carefully designed to remove all phosphorus byproducts.
-
Starting Material Availability: The feasibility of this route depends on the commercial availability and cost of 2-(difluoromethoxy)benzyl alcohol.
Experimental Protocols
The following protocols are provided as a starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate process development and safety assessments.
Protocol 1: Radical Bromination of 2-(Difluoromethoxy)toluene using HBr/H₂O₂ (Adapted from a similar procedure)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (Scale-up Example) | Moles |
| 2-(Difluoromethoxy)toluene | 158.15 | ~1.15 | 1.58 kg | 10.0 |
| Hydrobromic Acid (48%) | 80.91 | ~1.49 | 2.53 L | 15.0 |
| Hydrogen Peroxide (30%) | 34.01 | ~1.11 | 2.27 L | 20.0 |
| Dichloromethane (DCM) | 84.93 | 1.33 | 15 L | - |
| Saturated Sodium Sulfite Solution | - | - | As needed | - |
| Anhydrous Sodium Sulfate | - | - | As needed | - |
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, and temperature probe.
-
UV lamp (e.g., 1000W iodine tungsten lamp).
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation setup.
Procedure:
-
Charge the reactor with 2-(difluoromethoxy)toluene and dichloromethane.
-
Add the 48% hydrobromic acid to the reactor.
-
Initiate stirring and begin heating the mixture to reflux under the illumination of the UV lamp.
-
Slowly add the 30% hydrogen peroxide via the dropping funnel. The rate of addition should be controlled to maintain a steady reaction and manage any exotherm.
-
After the addition is complete, continue to reflux the mixture for 6-12 hours, monitoring the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium sulfite to quench any remaining peroxide and bromine.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Bromination of 2-(Difluoromethoxy)benzyl Alcohol using PBr₃
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (Scale-up Example) | Moles |
| 2-(Difluoromethoxy)benzyl alcohol | 174.15 | - | 1.74 kg | 10.0 |
| Phosphorus Tribromide (PBr₃) | 270.69 | 2.85 | 0.95 L | 10.0 |
| Dichloromethane (DCM) | 84.93 | 1.33 | 10 L | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Sodium Sulfate | - | - | As needed | - |
Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation setup.
Procedure:
-
Charge the reactor with 2-(difluoromethoxy)benzyl alcohol and dichloromethane.
-
Cool the solution to 0°C using a chiller.
-
Slowly add phosphorus tribromide via the dropping funnel, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench by slowly adding the reaction mixture to ice-cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Purification at Scale
Purification of this compound on a larger scale is critical to achieve the desired purity for subsequent synthetic steps.
Purification Methods:
| Method | Description | Scale-up Considerations |
| Vacuum Distillation | The crude product can be purified by distillation under reduced pressure to remove lower and higher boiling impurities. | Requires a robust vacuum system and careful temperature control to prevent product decomposition. The boiling point will need to be determined under the specific vacuum conditions. |
| Column Chromatography | For higher purity requirements, column chromatography using silica gel can be employed. | Can be resource-intensive on a large scale. Automated flash chromatography systems can improve efficiency and reproducibility for pilot-scale purifications. |
Safety and Handling
This compound and many of the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.
Hazard Summary:
| Substance | Key Hazards |
| This compound | Corrosive, lachrymator (causes tearing), skin and eye irritant. |
| N-Bromosuccinimide (NBS) | Oxidizer, irritant. Can be reactive with certain solvents. |
| Phosphorus Tribromide (PBr₃) | Corrosive, reacts violently with water. |
| Hydrobromic Acid (HBr) | Corrosive, causes severe skin burns and eye damage. |
| Hydrogen Peroxide (H₂O₂) | Strong oxidizer, can cause fires or explosions. |
Recommended Safety Practices:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, face shield, chemically resistant gloves, and a lab coat, is mandatory.
-
Emergency eyewash and safety shower must be readily accessible.
-
Careful quenching procedures for reactive reagents are essential.
-
For large-scale reactions, a thorough process safety review should be conducted to identify and mitigate potential hazards.
Process Visualization
Diagram 1: Synthetic Workflow for Route 1
Caption: Workflow for the synthesis of this compound via radical bromination.
Diagram 2: Synthetic Workflow for Route 2
Caption: Workflow for the synthesis of this compound from the corresponding alcohol.
Diagram 3: Scale-up Considerations Logic
Caption: Key logical considerations for scaling up the synthesis of this compound.
References
- 1. Buy this compound | 85684-64-6 [smolecule.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 7. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 8. A scalable procedure for light-induced benzylic brominations in continuous flow. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
Application Notes and Protocols for Incorporating the Difluoromethoxy Moiety into Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of the difluoromethoxy (-OCF₂H) group into heterocyclic compounds is a pivotal strategy in modern medicinal chemistry. This moiety offers a unique combination of physicochemical properties that can significantly enhance the drug-like characteristics of a molecule. The -OCF₂H group is a moderately lipophilic, weak hydrogen bond donor, and can act as a bioisostere for hydroxyl, thiol, or amine functionalities.[1] Its introduction can lead to improved metabolic stability, enhanced membrane permeability, and modulated pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of difluoromethoxylated heterocycles, targeting researchers and professionals in drug discovery and development.
General Workflow for Difluoromethoxylation of Heterocycles
The following diagram illustrates a generalized workflow for the incorporation of the difluoromethoxy group into a heterocyclic core. The process typically involves the selection of an appropriate heterocyclic precursor and a suitable difluoromethylating reagent, followed by the reaction under optimized conditions and subsequent purification and analysis of the product.
Caption: General workflow for the difluoromethoxylation of heterocyclic compounds.
Data Presentation: Comparison of Difluoromethoxylation Methods
The following tables summarize quantitative data for various methods of incorporating the difluoromethoxy moiety into different heterocyclic systems.
Table 1: O-Difluoromethoxylation of Hydroxy-pyridines
| Entry | Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Fluoropyridin-2-ol | CHClF₂ | K₂CO₃ | DMF | 80-90 | 12-24 | N/A (Protocol) |
| 2 | 4-Hydroxypyridine | HCF₂OTf | KOH | MeCN/H₂O | RT | < 0.1 | 95 |
| 3 | 2-Hydroxypyridine | HCF₂OTf | KOH | MeCN/H₂O | RT | < 0.1 | 92 |
Yields are based on isolated products. Data adapted from cited literature.
Table 2: C-H Difluoromethoxylation of (Hetero)arenes via Photoredox Catalysis
| Entry | Substrate | Reagent | Photocatalyst | Solvent | Time (h) | Yield (%) |
| 1 | Caffeine | 4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflate | Ru(bpy)₃(PF₆)₂ | MeCN | 12 | 75 |
| 2 | Quinoxaline | 4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflate | Ru(bpy)₃(PF₆)₂ | MeCN | 12 | 68 |
| 3 | 1-Methylindole | 4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflate | Ru(bpy)₃(PF₆)₂ | MeCN | 12 | 55 |
Yields are based on isolated products. Data adapted from cited literature.[2][3]
Table 3: N-Difluoromethylation of Heterocycles
| Entry | Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | BrCF₂PO(OEt)₂ | KF | DMF | 80 | 12 | 85 |
| 2 | Pyrazole | BrCF₂PO(OEt)₂ | KF | DMF | 80 | 12 | 82 |
| 3 | Quinoline | BrCF₂CO₂H | K₂CO₃ | DMF | RT | < 24 | 92 |
Yields are based on isolated products. Data adapted from cited literature.[4][5]
Experimental Protocols
Protocol 1: O-Difluoromethoxylation of 6-Fluoropyridin-2-ol using Chlorodifluoromethane
This protocol describes the synthesis of 2-(difluoromethoxy)-6-fluoropyridine from 6-fluoropyridin-2-ol.[6]
Reaction Scheme:
Caption: O-Difluoromethoxylation of 6-Fluoropyridin-2-ol.
Materials:
-
6-Fluoropyridin-2-ol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Chlorodifluoromethane (CHClF₂)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Autoclave or a high-pressure reaction vessel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable autoclave, combine 6-fluoropyridin-2-ol (1.0 equiv.), anhydrous potassium carbonate (2.0-3.0 equiv.), and anhydrous DMF.
-
Inerting and Cooling: Seal the vessel and purge with dry nitrogen gas. Cool the vessel to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Carefully condense chlorodifluoromethane (CHClF₂) gas into the cooled reaction vessel. The amount will depend on the scale and vessel volume.
-
Reaction: Seal the vessel securely and allow it to warm to room temperature. Place the vessel in a heating mantle or oil bath and heat to 80-90 °C. Maintain this temperature with stirring for 12-24 hours.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and then carefully vent the excess CHClF₂ in a well-ventilated fume hood.
-
Extraction: Dilute the reaction mixture with deionized water and extract with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to afford the pure 2-(difluoromethoxy)-6-fluoropyridine.
Protocol 2: Visible-Light Photoredox-Catalyzed C-H Difluoromethoxylation of Heteroarenes
This protocol details a method for the direct C-H difluoromethoxylation of heteroarenes using a shelf-stable pyridinium reagent under visible light irradiation.[2][3]
Reaction Scheme:
Caption: Photoredox-catalyzed C-H difluoromethoxylation.
Materials:
-
Heteroaromatic substrate (e.g., caffeine)
-
4-Cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate (difluoromethoxylating reagent)
-
Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate (--INVALID-LINK--₂) (photocatalyst)
-
Acetonitrile (MeCN), anhydrous
-
Blue LED lamp (e.g., 450 nm)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a Schlenk tube, add the heteroaromatic substrate (1.0 equiv.), the difluoromethoxylating reagent (1.5 equiv.), and the photocatalyst (1-5 mol%).
-
Inerting: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous acetonitrile via syringe.
-
Irradiation: Place the reaction vessel in front of a blue LED lamp with cooling (e.g., a fan) to maintain room temperature.
-
Reaction: Stir the reaction mixture under irradiation for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to yield the desired difluoromethoxylated product.
Protocol 3: N-Difluoromethylation of Quinolines with Bromo(difluoro)acetic Acid
This protocol describes a transition-metal-free method for the N-difluoromethylation of quinolines and other N-heterocycles.[4]
Reaction Scheme:
Caption: N-Difluoromethylation of quinolines.
Materials:
-
Quinoline substrate
-
Bromo(difluoro)acetic acid (BrCF₂CO₂H)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Borosilicate glass vial with a screw cap
-
Standard laboratory glassware
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In an oven-dried 15 mL borosilicate glass vial equipped with a magnetic stir bar, add the quinoline substrate (0.5 mmol, 1.0 equiv.) and potassium carbonate (1.25 mmol, 2.5 equiv.).
-
Reagent Addition: Add anhydrous DMF (2 mL) followed by bromo(difluoro)acetic acid (0.6 mmol, 1.2 equiv.).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for up to 24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, add ice-cold water (20 mL) to the reaction mixture.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the N-difluoromethylated product.
References
- 1. oaji.net [oaji.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(Difluoromethoxy)benzyl bromide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Difluoromethoxy)benzyl bromide is a versatile organic compound recognized for its potential as a building block in the synthesis of complex molecules. Its utility in materials science, while not yet extensively documented in dedicated studies, is projected based on the compound's unique chemical structure. The presence of a reactive benzyl bromide moiety allows for its incorporation into various material backbones, while the difluoromethoxy group is known to impart desirable properties such as increased thermal stability, altered electronic characteristics, and modified surface energy.[1][2][3][4]
These application notes provide a forward-looking perspective on the use of this compound in materials science research. Due to the limited specific literature on its direct application, this document presents potential applications and representative protocols based on the known reactivity of benzyl bromides and the established effects of fluorination in materials.
Potential Applications in Materials Science
The bifunctional nature of this compound makes it a prime candidate for several applications in materials science:
-
Functional Polymer Synthesis: It can be used as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymers with a 2-(difluoromethoxy)benzyl end-group.[5][6][7] This end-group can then influence the polymer's bulk and surface properties.
-
Polymer Modification: Existing polymers with suitable functional groups (e.g., hydroxyl or amine groups) can be chemically modified with this compound to introduce the difluoromethoxy moiety.[8][9][10][11] This post-polymerization modification can be a powerful tool for tuning the properties of commodity polymers.
-
Surface Functionalization: The compound can be used to modify the surfaces of various substrates, imparting properties such as hydrophobicity, oleophobicity, and altered surface energy. This is particularly relevant for applications in coatings, biomedical devices, and microelectronics.
-
Monomer Synthesis: It can serve as a precursor in the synthesis of novel monomers containing the 2-(difluoromethoxy)benzyl group. Polymerization of these monomers would lead to materials with a high density of this functional group, potentially leading to materials with significantly enhanced properties.
Expected Impact of the 2-(Difluoromethoxy)benzyl Moiety on Material Properties
The incorporation of the 2-(difluoromethoxy)benzyl group into materials is anticipated to confer a range of beneficial properties, largely attributable to the presence of the fluorine atoms.[1][3][4][12][13][14][15]
| Property | Expected Effect of 2-(Difluoromethoxy)benzyl Moiety | Rationale |
| Thermal Stability | Increased | The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, leading to enhanced thermal and oxidative stability.[2][3] |
| Chemical Resistance | Increased | Fluorinated compounds are known for their high resistance to solvents, acids, and bases.[13] |
| Surface Energy | Lowered | The low polarizability of the C-F bond typically results in low surface energy, leading to hydrophobic and oleophobic (non-stick) properties.[3] |
| Dielectric Constant | Lowered | The incorporation of fluorine often lowers the dielectric constant of a material, which is advantageous for applications in microelectronics. |
| Electronic Properties | Modified HOMO/LUMO Levels | The high electronegativity of fluorine can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be beneficial for charge injection and transport in organic electronic devices.[14][15] |
| Solubility | Modified | The difluoromethoxy group can alter the solubility of the material in organic solvents. |
| Refractive Index | Lowered | Fluorinated polymers typically exhibit a lower refractive index compared to their non-fluorinated counterparts. |
Experimental Protocols
The following are representative, generalized protocols for the potential use of this compound in materials science. Researchers should adapt these protocols to their specific systems and perform appropriate characterization to confirm successful modification or polymerization.
Protocol 1: Post-Polymerization Functionalization of a Hydroxyl-Containing Polymer
This protocol describes a method for attaching the 2-(difluoromethoxy)benzyl group to a polymer backbone containing hydroxyl functionalities, based on the Williamson ether synthesis.[16][17][18][19][20]
Objective: To introduce the 2-(difluoromethoxy)benzyl moiety into a polymer chain.
Materials:
-
Hydroxyl-containing polymer (e.g., Poly(vinyl alcohol) or a copolymer with hydroxyl groups)
-
This compound
-
Strong base (e.g., Sodium hydride (NaH))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))
-
Methanol (for quenching)
-
Precipitation solvent (e.g., Diethyl ether or hexane)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Polymer Dissolution: In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve the hydroxyl-containing polymer in the anhydrous solvent. The concentration will depend on the polymer's solubility.
-
Deprotonation: Cool the solution in an ice bath and slowly add the strong base (e.g., NaH, 1.2 equivalents per hydroxyl group). Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Functionalization: Add a solution of this compound (1.5 equivalents per hydroxyl group) in the anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by techniques such as FTIR or NMR by taking aliquots from the reaction mixture.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously add methanol to quench any unreacted base.
-
Purification: Precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the precipitation solvent to remove unreacted reagents, and dry it under vacuum to a constant weight.
-
Characterization: Confirm the successful functionalization using techniques such as ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy. The degree of functionalization can be quantified by NMR.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) using this compound as an Initiator
This protocol provides a general procedure for the ATRP of a vinyl monomer, such as styrene or a methacrylate, using this compound as the initiator.[5][6][7][21][22]
Objective: To synthesize a well-defined polymer with a 2-(difluoromethoxy)benzyl end-group.
Materials:
-
Monomer (e.g., Styrene, Methyl methacrylate)
-
This compound (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy))
-
Solvent (e.g., Toluene, Anisole, or bulk monomer)
-
Inhibitor remover (for monomer purification)
-
Standard Schlenk line or glovebox techniques for handling air-sensitive reagents
Procedure:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar.
-
Addition of Reagents: Under an inert atmosphere, add the ligand, the purified monomer, the solvent (if not polymerizing in bulk), and the initiator (this compound). The molar ratio of monomer:initiator:catalyst:ligand is crucial and should be carefully chosen to control the polymerization (a typical ratio might be 100:1:1:2).
-
Deoxygenation: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-110 °C, depending on the monomer and solvent).
-
Monitoring: Monitor the polymerization progress by taking samples at different time points and analyzing the monomer conversion by gas chromatography (GC) or NMR.
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask and exposing the mixture to air. This will oxidize the copper catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Drying and Characterization: Collect the polymer by filtration and dry it under vacuum. Characterize the polymer's molecular weight and dispersity (Đ) by Gel Permeation Chromatography (GPC). Confirm the presence of the 2-(difluoromethoxy)benzyl end-group by NMR spectroscopy.
Visualizations
Caption: Workflow for polymer functionalization.
Caption: ATRP initiation and propagation workflow.
References
- 1. fluoropolymers.eu [fluoropolymers.eu]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chemical modification and functionalization of polymers [advancedsciencenews.com]
- 12. adtech.co.uk [adtech.co.uk]
- 13. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 14. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. nbinno.com [nbinno.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 20. Williamson Synthesis [organic-chemistry.org]
- 21. Research Collection | ETH Library [research-collection.ethz.ch]
- 22. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing side reactions with 2-(Difluoromethoxy)benzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Difluoromethoxy)benzyl bromide. The information is designed to help anticipate and prevent common side reactions, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile building block in organic synthesis.[1] Its primary applications include:
-
Nucleophilic Substitution Reactions: The bromide is a good leaving group, making the compound an excellent electrophile for introducing the 2-(difluoromethoxy)benzyl moiety onto various nucleophiles such as alcohols, phenols, amines, and thiols.[1]
-
Pharmaceutical and Agrochemical Synthesis: The difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this reagent valuable in medicinal chemistry.[1]
-
Protecting Group Chemistry: It can be used as a protecting group for amines.[1]
Q2: What are the main side reactions to be aware of when using this compound?
The most common side reactions include:
-
Hydrolysis: Reaction with water to form 2-(difluoromethoxy)benzyl alcohol.
-
Dibenzyl Ether Formation: Self-condensation of the benzyl alcohol byproduct with the starting material under basic conditions.
-
Elimination: Formation of 2-(difluoromethoxy)styrene, particularly with strong or bulky bases.
-
Kornblum Oxidation: Oxidation to 2-(difluoromethoxy)benzaldehyde when using dimethyl sulfoxide (DMSO) as a solvent.[2][3]
-
C-Alkylation: For phenoxide nucleophiles, alkylation on the aromatic ring instead of the desired O-alkylation.[4][5]
-
Over-alkylation of Amines: Multiple alkylations of primary or secondary amines.
Q3: How stable is the difluoromethoxy group during reactions?
The difluoromethoxy group is generally stable under typical alkylation conditions, including the presence of common bases and nucleophiles. It is more resistant to metabolic degradation compared to a methoxy group. However, its electron-withdrawing nature can influence the reactivity of the benzyl bromide moiety and adjacent functional groups.
Q4: How should I store this compound?
It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Presence of a More Polar Impurity
Potential Cause: Hydrolysis of this compound to 2-(difluoromethoxy)benzyl alcohol. This is often due to the presence of water in the reaction mixture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If necessary, dry solvents using appropriate drying agents.
-
Ensure all starting materials, including the nucleophile and base, are dry.
-
-
Reaction Setup:
-
Assemble the reaction under an inert atmosphere (nitrogen or argon).
-
Use syringes or cannulas for transferring liquids to minimize exposure to atmospheric moisture.
-
-
Purification:
-
The resulting 2-(difluoromethoxy)benzyl alcohol can typically be separated from the desired product by column chromatography on silica gel, as the alcohol is more polar.
-
Issue 2: Formation of a High Molecular Weight, Non-polar Byproduct
Potential Cause: Formation of 2,2'-bis(difluoromethoxy)dibenzyl ether. This occurs when the hydrolysis product, 2-(difluoromethoxy)benzyl alcohol, is deprotonated by the base and subsequently reacts with another molecule of this compound.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: The most effective way to prevent dibenzyl ether formation is to prevent the initial hydrolysis. Follow all the steps outlined in "Issue 1".
-
Order of Addition: Add the this compound slowly to the mixture of the nucleophile and base. This ensures that the benzyl bromide preferentially reacts with the intended nucleophile, which is present in a higher concentration than any trace amounts of the generated alcohol.
-
Choice of Base: For O-alkylation of alcohols, using a strong, non-hydroxide base like sodium hydride (NaH) to pre-form the alkoxide can minimize the presence of water.
Issue 3: Reaction with Phenols Gives a Mixture of Isomers
Potential Cause: Competing C-alkylation and O-alkylation of the phenoxide. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring.
Troubleshooting Steps:
-
Solvent Selection:
-
For O-alkylation (desired): Use polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN). These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more nucleophilic.
-
To avoid C-alkylation: Avoid protic solvents (e.g., ethanol, water), which can hydrogen-bond with the phenoxide oxygen, making it less available for reaction and promoting C-alkylation.[5]
-
-
Counter-ion: The choice of the cation in the phenoxide salt can influence the O/C alkylation ratio. Generally, larger, softer cations favor O-alkylation.
-
Temperature: Lowering the reaction temperature can sometimes favor O-alkylation.
Issue 4: Formation of an Aldehyde Byproduct when using DMSO
Potential Cause: Kornblum oxidation of the benzyl bromide to 2-(difluoromethoxy)benzaldehyde.[2][3][6]
Troubleshooting Steps:
-
Change of Solvent: If the formation of the aldehyde is a significant issue, switch from DMSO to another polar aprotic solvent such as DMF or acetonitrile.
-
Temperature Control: Kornblum oxidation is often more prevalent at higher temperatures. Running the reaction at a lower temperature may reduce the rate of this side reaction.
Issue 5: Over-alkylation of Primary or Secondary Amines
Potential Cause: The initially formed secondary or tertiary amine is still nucleophilic and can react further with the benzyl bromide, leading to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products.
Troubleshooting Steps:
-
Stoichiometry Control: Use a significant excess of the amine relative to the this compound. This increases the probability that the benzyl bromide will react with the starting primary amine rather than the product.
-
Slow Addition: Add the this compound slowly to the solution of the amine.
-
Use of Amine Hydrohalide Salts: A strategy to achieve mono-alkylation is to use the hydrobromide salt of the primary amine. Under controlled basic conditions, the free primary amine is selectively deprotonated and reacts, while the product secondary amine remains protonated and unreactive.[7]
Data Presentation
The following tables provide representative data for common side reactions based on analogous systems. The exact yields for this compound may vary.
Table 1: Influence of Solvent on O- vs. C-Alkylation of Phenols
| Alkylating Agent | Phenol | Base | Solvent | O-Alkylation Yield (%) | C-Alkylation Yield (%) |
| Benzyl Bromide | 2-Naphthol | K₂CO₃ | DMF | >90 | <10 |
| Benzyl Bromide | 2-Naphthol | K₂CO₃ | Trifluoroethanol | <10 | >90 |
Table 2: Effect of Base and Substrate on Elimination vs. Substitution
| Alkyl Halide | Base | Solvent | Substitution Product (%) | Elimination Product (%) |
| Primary Benzyl Bromide | NaOH | H₂O/Dioxane | High | Low |
| Secondary Benzyl Bromide | t-BuOK | t-BuOH | Low | High |
| This compound | K₂CO₃ | MeCN | Expected Major | Expected Minor |
| This compound | t-BuOK | THF | Expected Minor | Expected Major |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol to Minimize Side Reactions
This protocol is designed to favor O-alkylation and minimize hydrolysis and C-alkylation.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous glassware and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol and anhydrous DMF. Stir until the phenol is fully dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add this compound to the stirring suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Mono-N-Alkylation of a Primary Amine
This protocol is designed to favor mono-alkylation.
Materials:
-
Primary amine (3.0 eq)
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous glassware and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine, potassium carbonate, and anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of this compound in a minimal amount of anhydrous acetonitrile.
-
Add the benzyl bromide solution dropwise to the cold, stirring amine suspension over 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC indicates consumption of the benzyl bromide.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess amine and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product mixture by column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted amine.
Visualizations
References
- 1. Buy this compound | 85684-64-6 [smolecule.com]
- 2. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. bch.ro [bch.ro]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
How to improve yield in reactions with 2-(Difluoromethoxy)benzyl bromide
Welcome to the technical support center for 2-(Difluoromethoxy)benzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve reaction yields and address common challenges encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used for the introduction of the 2-(difluoromethoxy)benzyl group into molecules. This moiety is of interest in medicinal chemistry due to the unique properties conferred by the difluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity. The most common applications include:
-
O-Alkylation (Williamson Ether Synthesis): Reaction with alcohols and phenols to form the corresponding ethers. This is a widely used method for protecting hydroxyl groups or for synthesizing aryl ethers.
-
N-Alkylation: Reaction with primary and secondary amines to yield N-benzylated amines.
-
C-Alkylation: Reaction with carbanions (e.g., from enolates) to form new carbon-carbon bonds.
Q2: I am experiencing low yields in my Williamson ether synthesis with this compound and a phenol. What are the common causes and how can I improve the yield?
A2: Low yields in Williamson ether synthesis are a common issue. Several factors can contribute to this, and optimizing the reaction conditions is key. Here are the most common causes and troubleshooting strategies:
-
Incomplete Deprotonation of the Phenol: The reaction proceeds via the phenoxide, which is a much stronger nucleophile than the neutral phenol. Ensure complete deprotonation by using a suitable base.
-
Choice of Base: The strength and type of base are critical. For phenols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be milder than strong bases like sodium hydride (NaH), which may not be necessary and could promote side reactions.[1]
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.[1]
-
Reaction Temperature: Increasing the temperature can enhance the reaction rate, but excessive heat can lead to decomposition of the benzyl bromide or promote elimination side reactions. A typical starting point is room temperature, with gentle heating (e.g., 50-80 °C) if the reaction is sluggish.
-
Side Reactions: The primary side reaction is elimination (dehydrobromination) of the benzyl bromide, which can be promoted by strong, sterically hindered bases.[1][2] Hydrolysis of the benzyl bromide can also occur if water is present in the reaction mixture.
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., with aqueous NaOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield by transporting the nucleophile into the organic phase.[3]
Q3: Can this compound be used for N-alkylation of amines? What are the recommended conditions?
A3: Yes, this compound is suitable for the N-alkylation of primary and secondary amines. The general conditions are similar to O-alkylation. A base is typically required to neutralize the HBr formed during the reaction.
-
Base: An excess of the amine substrate can sometimes act as the base. Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA) can be used.
-
Solvent: Polar aprotic solvents such as DMF, acetonitrile, or THF are commonly used.
-
Temperature: Reactions are often run at room temperature or with gentle heating.
It is important to control the stoichiometry to avoid over-alkylation, especially with primary amines which can be alkylated twice.
Q4: What are the potential side reactions to be aware of when using this compound?
A4: Besides the desired substitution reaction, several side reactions can occur:
-
Elimination: As with other benzyl halides, elimination to form the corresponding styrene derivative is a possibility, particularly with strong or hindered bases.[2][3]
-
Hydrolysis: this compound can react with water to form the corresponding benzyl alcohol. It is therefore crucial to use anhydrous reaction conditions.
-
Over-alkylation: In N-alkylation of primary amines, dialkylation can be a significant side reaction.
-
C- vs. O-Alkylation: With phenoxides, there is a possibility of C-alkylation on the aromatic ring, although O-alkylation is generally favored.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Williamson Ether Synthesis
This troubleshooting guide follows a logical workflow to diagnose and resolve issues with low yield in Williamson ether synthesis.
Caption: Troubleshooting workflow for low yield reactions.
Issue 2: Presence of Significant Impurities in the Crude Product
This guide helps identify the source of impurities and suggests purification strategies.
Caption: Impurity identification and resolution guide.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of Williamson ether synthesis, based on general principles and data from related benzyl bromides.
Table 1: Influence of Base on Williamson Ether Synthesis Yield
| Base | Strength | Typical Substrate | Advantages | Disadvantages |
| K₂CO₃ | Weak | Phenols, Alcohols | Mild, low cost, readily available | May require heating for less acidic alcohols |
| Cs₂CO₃ | Weak | Phenols, Alcohols | Higher reactivity than K₂CO₃, good for hindered substrates | More expensive |
| NaH | Strong | Alcohols | Highly effective for deprotonating alcohols | Air/moisture sensitive, can promote elimination |
| NaOH (aq) | Strong | Phenols | Inexpensive, effective | Requires phase-transfer catalyst for good yield |
Table 2: Influence of Solvent on Williamson Ether Synthesis Yield
| Solvent | Type | Advantages | Disadvantages |
| DMF | Polar Aprotic | Excellent solvating power, high boiling point | Can be difficult to remove, potential for decomposition at high temp. |
| Acetonitrile | Polar Aprotic | Good solvating power, lower boiling point than DMF | Can be less effective for some poorly soluble substrates |
| THF | Polar Aprotic | Good solvent for many organics, lower boiling point | Less polar than DMF/ACN, may result in slower reactions |
| Acetone | Polar Aprotic | Inexpensive, easy to remove | Lower boiling point may limit reaction temperature |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol provides a starting point for the synthesis of 2-(difluoromethoxy)benzyl ethers from phenols.
Caption: Experimental workflow for O-alkylation.
Detailed Steps:
-
To a round-bottom flask charged with a magnetic stir bar, add the phenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF (approximately 0.1-0.2 M concentration of the phenol).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation of a Primary Amine
-
To a round-bottom flask, add the primary amine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetonitrile (0.1-0.2 M).
-
Add this compound (1.05 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to reflux.
-
Monitor the reaction by TLC for the disappearance of the starting amine and the formation of the mono-alkylated product.
-
Once the reaction is complete, filter off the potassium carbonate and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography. To avoid dialkylation, using a larger excess of the primary amine can be beneficial.
Protocol 3: General Procedure for C-Alkylation of a β-Ketoester
-
To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil.
-
Add anhydrous THF, and cool the suspension to 0 °C.
-
Slowly add a solution of the β-ketoester (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
References
2-(Difluoromethoxy)benzyl bromide stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(Difluoromethoxy)benzyl bromide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to hydrolysis due to its reactivity as a benzyl bromide and its sensitivity to moisture. It is also a lachrymator and should be handled with appropriate safety precautions in a well-ventilated area.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C. It is crucial to protect it from moisture.
Q3: What are the known degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis, which results in the formation of 2-(difluoromethoxy)benzyl alcohol and hydrobromic acid. This can occur in the presence of water. Like other benzyl bromides, it can also undergo nucleophilic substitution reactions with other nucleophiles present in the reaction mixture. The presence of the electron-withdrawing difluoromethoxy group influences the reactivity of the benzylic carbon.
Q4: What are the expected degradation products of this compound?
A4: The primary and most common degradation product is 2-(difluoromethoxy)benzyl alcohol, formed via hydrolysis. Other degradation products may form depending on the reaction conditions and the presence of other nucleophiles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of starting material during reaction or workup | Hydrolysis: The compound is sensitive to moisture and can hydrolyze to the corresponding alcohol. | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (nitrogen or argon). Use a non-aqueous workup if possible. |
| Reaction with nucleophiles: The benzyl bromide moiety is reactive towards various nucleophiles. | Avoid the presence of strong nucleophiles in the reaction mixture unless they are the intended reactants. Consider protecting groups if necessary. | |
| Appearance of an unexpected peak in analytical data (e.g., HPLC, NMR) | Degradation: The new peak could correspond to a degradation product, most likely 2-(difluoromethoxy)benzyl alcohol. | Characterize the impurity using techniques like LC-MS or NMR to confirm its identity. Compare the retention time or spectral data with a standard of the suspected degradation product. |
| Inconsistent reaction yields | Variable quality of starting material: The purity of this compound may vary, and it can degrade upon improper storage. | Use a fresh bottle of the reagent or purify the existing stock if necessary. Always store the compound under the recommended conditions. |
| Lachrymatory effect during handling | Inherent property: Benzyl bromides are known lachrymators. | Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. |
Experimental Protocols
General Protocol for Monitoring the Stability of this compound by HPLC
This protocol provides a general method for assessing the stability of this compound under various conditions.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
pH meter
-
HPLC system with a UV detector
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For forced degradation studies, subject the stock solution to various stress conditions:
-
Acidic hydrolysis: Add 0.1 M HCl and incubate at a specific temperature (e.g., 60°C).
-
Basic hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidative degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV light.
-
-
At specified time points, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at 270 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.
-
Calculate the percentage of degradation.
-
For the identification of degradation products, collect fractions and analyze by LC-MS or NMR.
Visualizations
Degradation Pathway
Caption: Primary hydrolysis degradation pathway of this compound.
Experimental Workflow for Stability Study
Caption: General experimental workflow for a forced degradation study.
Technical Support Center: Troubleshooting 2-(Difluoromethoxy)benzyl bromide Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 2-(difluoromethoxy)benzyl bromide in their experiments.
Troubleshooting Guide
Question: My reaction with this compound is sluggish or not proceeding to completion. What are the common causes and how can I troubleshoot it?
Answer:
Low reactivity of this compound in nucleophilic substitution reactions can stem from several factors, ranging from reagent quality and reaction conditions to the inherent electronic properties of the molecule. Follow this guide to diagnose and resolve common issues.
Reagent Quality and Handling
-
Purity of this compound: Impurities can interfere with the reaction. Verify the purity of your starting material via NMR or GC-MS. If necessary, purify the reagent by column chromatography or distillation. Commercial suppliers typically provide a certificate of analysis with purity data.[1]
-
Moisture Sensitivity: this compound is sensitive to moisture, which can lead to hydrolysis of the benzyl bromide to the corresponding alcohol, rendering it unreactive for nucleophilic substitution.[1] Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Nucleophile and Base Quality: The purity and strength of your nucleophile and base are critical. If using an alkoxide, ensure it is freshly prepared or has been stored under anhydrous conditions. For N-alkylation, the choice of base is crucial for deprotonating the amine effectively.
Reaction Conditions
-
Solvent Choice: The solvent plays a significant role in reaction rate and outcome. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity.[2]
-
Temperature: While many nucleophilic substitutions with benzyl bromides proceed at room temperature, the electron-withdrawing nature of the difluoromethoxy group can decrease the electron density at the benzylic carbon, slowing down the reaction.[3] Gradually increasing the reaction temperature may be necessary. Monitor the reaction for potential side products or degradation at higher temperatures.
-
Base Strength and Stoichiometry: For reactions requiring a base, such as Williamson ether synthesis or N-alkylation, ensure the base is strong enough to deprotonate the nucleophile effectively.[4][5] Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Using a stoichiometric excess of the base can sometimes be beneficial.
Electronic and Steric Effects
-
Electron-Withdrawing Effect: The difluoromethoxy group is electron-withdrawing, which can decrease the nucleophilicity of the aromatic ring and slightly destabilize the transition state of an SN2 reaction. This effect may contribute to lower reactivity compared to unsubstituted or electron-donating substituted benzyl bromides.[3]
-
Steric Hindrance: While the 2-(difluoromethoxy) group is not exceptionally bulky, steric hindrance at the nucleophile or substrate can significantly slow down an SN2 reaction.[6][7] If your nucleophile is sterically demanding, consider using a less hindered analogue if possible.
Activating the Reaction
-
Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst (PTC) like tetrabutylammonium iodide (TBAI) can be highly effective. The PTC helps to transport the nucleophile from the aqueous or solid phase to the organic phase where the benzyl bromide resides, accelerating the reaction.
-
Addition of Iodide Salts: In situ generation of the more reactive benzyl iodide from the bromide by adding a catalytic amount of sodium or potassium iodide can significantly increase the reaction rate.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my Williamson ether synthesis with this compound and a phenol not working?
A1: Several factors could be at play:
-
Insufficiently Strong Base: Phenols require a sufficiently strong base to be deprotonated to the more nucleophilic phenoxide. Common choices include NaH, K₂CO₃, or Cs₂CO₃.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is recommended.
-
Temperature: The reaction may require heating to overcome the lower reactivity.
-
Side Reactions: If the temperature is too high, undesired side reactions may occur. Monitor the reaction by TLC or LC-MS.
Q2: I am attempting an N-alkylation of a primary amine with this compound and see a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A2: To favor mono-alkylation:
-
Use a stoichiometric excess of the amine relative to the benzyl bromide.
-
Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration.
-
Consider using a bulkier base which may sterically hinder the second alkylation.
Q3: Can this compound undergo SN1 reactions?
A3: Yes, like other benzyl bromides, it can undergo SN1 reactions, especially with weak nucleophiles and in polar protic solvents. The stability of the resulting benzylic carbocation, which is resonance-stabilized by the benzene ring, facilitates this pathway.[8] However, the electron-withdrawing difluoromethoxy group may slightly destabilize the carbocation compared to an unsubstituted benzyl bromide.
Q4: What are some common side reactions to be aware of?
A4:
-
Elimination (E2): This is more likely with sterically hindered nucleophiles/bases and at higher temperatures.[9][10]
-
Hydrolysis: As mentioned, hydrolysis of the benzyl bromide to the corresponding alcohol can occur in the presence of water.[1]
-
Reaction with Solvent: Some solvents, like DMF, can react with strong bases and electrophiles at elevated temperatures, leading to byproducts.[2]
Data Presentation
Table 1: Representative Conditions for Nucleophilic Substitution with Substituted Benzyl Bromides
| Entry | Nucleophile | Benzyl Bromide | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Cyanophenol | Benzyl bromide | K₂CO₃ (1.5) | DMF | 80 | 4 | 92 |
| 2 | 2-Aminobenzophenone | Benzyl bromide | Cs₂CO₃ (2.0) | Acetonitrile | 60 | 5 | 95 |
| 3 | Phenol | 2-(Trifluoromethyl)benzyl bromide | K₂CO₃ (1.5) | DMF | 100 | 12 | 75 |
| 4 | Aniline | This compound (Expected) | K₂CO₃ (2.0) | Acetonitrile | 80 | 8 | 80-90 |
| 5 | Ethanethiol | This compound (Expected) | NaH (1.2) | THF | 50 | 6 | >90 |
Note: Entries 4 and 5 are expected outcomes based on general principles, as specific literature data for these exact reactions were not found.
Experimental Protocols
Key Experimental Protocol: General Procedure for Williamson Ether Synthesis with this compound
This protocol provides a general method for the O-alkylation of a phenol.
Materials:
-
This compound
-
Phenol derivative
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the phenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for addressing low reactivity of this compound.
Caption: Electronic and steric effects influencing the reactivity of this compound.
Caption: A decision tree for optimizing reaction conditions for this compound.
References
- 1. CAS 85684-64-6: this compound [cymitquimica.com]
- 2. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Best practices for storage and handling of 2-(Difluoromethoxy)benzyl bromide
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and use of 2-(Difluoromethoxy)benzyl bromide in research and development.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety. This compound is a corrosive and moisture-sensitive liquid that requires careful management.
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2-8°C under an inert atmosphere, such as nitrogen or argon.[2] It is crucial to protect the compound from moisture.[3]
Q2: What type of container should I use for storing this compound?
A2: Store this compound in its original, tightly sealed container.[1] If transferring to a new container, use materials that are compatible with corrosive organic compounds. Lined metal cans or plastic containers are suitable options. Avoid using aluminum or galvanized containers.[1]
Q3: Is this compound sensitive to air or moisture?
A3: Yes, this compound is sensitive to moisture and should be handled under anhydrous conditions.[3] Exposure to moisture can lead to hydrolysis, forming 2-(difluoromethoxy)benzyl alcohol and hydrobromic acid, which can affect its reactivity in subsequent experiments.
Q4: What are the primary hazards associated with handling this compound?
A4: this compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing. Inhalation of its vapors should be avoided.[4] While specific toxicity data is limited, similar benzyl bromides are known irritants to the skin, eyes, and respiratory system.[5]
Q5: What personal protective equipment (PPE) is required when working with this compound?
A5: When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye and face protection.[1] All handling should be performed in a well-ventilated fume hood.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrF₂O | [3] |
| Molecular Weight | 237.04 g/mol | [3] |
| Appearance | Colorless to pale yellow or light orange liquid | [3][4] |
| Boiling Point | 222°C | [2] |
| Density | 1.555 g/cm³ | [2] |
| Flash Point | 108°C | [2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
The following is an illustrative protocol for a common application of this compound: the O-alkylation of a phenol. This procedure is based on general methods for Williamson ether synthesis and should be optimized for specific substrates.
Illustrative Protocol: O-Alkylation of 4-Hydroxyphenol with this compound
Materials:
-
4-Hydroxyphenol
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxyphenol (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the suspension.
-
Addition of Alkylating Agent: To the stirring suspension, add this compound (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.
Troubleshooting and FAQs - Experimental Use
This section addresses common issues that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs) - Experimental Use
Q1: My reaction yield is low. What are the potential causes?
A1: Low yields can result from several factors:
-
Inactive this compound: The reagent may have degraded due to improper storage or exposure to moisture. Use a fresh bottle or purify the reagent before use.
-
Incomplete deprotonation of the nucleophile: Ensure your base is anhydrous and used in sufficient excess. For less acidic nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) may be necessary.
-
Low reaction temperature: Many nucleophilic substitution reactions with benzyl bromides require heating to proceed at a reasonable rate. Optimize the reaction temperature, monitoring by TLC.
-
Inappropriate solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred for Sₙ2 reactions with benzyl bromides.
Q2: I am observing multiple products in my reaction mixture. What could be the side reactions?
A2: The formation of multiple products can be due to:
-
C-alkylation vs. O-alkylation: With phenoxide nucleophiles, there is a possibility of C-alkylation (alkylation on the aromatic ring) competing with the desired O-alkylation. The choice of solvent and counter-ion can influence this ratio.
-
Reaction with solvent: If the solvent is nucleophilic (e.g., an alcohol), it may compete with your intended nucleophile.
-
Elimination reactions: Although less common with benzyl bromides, elimination to form a stilbene derivative is a possibility under strongly basic conditions.
Q3: How can I effectively purify my product from unreacted this compound?
A3: Unreacted this compound can often be removed through standard purification techniques:
-
Column chromatography: This is a very effective method for separating the product from the starting material, especially if there is a significant polarity difference.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.
-
Aqueous wash: A wash with a dilute base solution (e.g., sodium bicarbonate) can help to remove any hydrobromic acid that may have formed from the hydrolysis of the benzyl bromide.
Q4: The difluoromethoxy group seems to be affecting the reactivity. How does it influence the reaction?
A4: The difluoromethoxy group is electron-withdrawing, which can have several effects. It can slightly decrease the nucleophilicity of a phenoxide if it is on the same ring. More significantly, it can influence the electronic properties and lipophilicity of the final molecule, which is often a desired feature in drug discovery.[3]
Diagrams
Experimental Workflow
References
- 1. Buy this compound | 85684-64-6 [smolecule.com]
- 2. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis and Evaluation of 2-Naphthaleno trans-Stilbenes and Cyanostilbenes as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Analysis of 2-(Difluoromethoxy)benzyl Bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2-(difluoromethoxy)benzyl bromide. The focus is on identifying common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound via Wohl-Ziegler bromination?
A1: The most prevalent impurities include unreacted starting material, 2-(difluoromethoxy)toluene, and side-products formed from hydrolysis and oxidation. These are 2-(difluoromethoxy)benzyl alcohol and 2-(difluoromethoxy)benzaldehyde, respectively. In cases of excessive brominating agent or harsh reaction conditions, over-brominated species or products of electrophilic aromatic substitution may also be present.
Q2: How can I minimize the formation of these impurities during the reaction?
A2: To minimize impurities, it is crucial to use a high-purity starting material and a freshly opened or purified N-bromosuccinimide (NBS). The reaction should be carried out under inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced hydrolysis. Maintaining a low and steady concentration of bromine radicals, often achieved by the slow addition of a radical initiator or by photo-initiation, can help prevent over-bromination and other side reactions.[1][2][3]
Q3: What is the best method for purifying the crude this compound product?
A3: Column chromatography on silica gel is a highly effective method for purifying this compound from the common impurities.[4][5] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically employed. It is also advisable to perform an aqueous work-up prior to chromatography to remove water-soluble by-products like succinimide.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Troubleshooting Guide: Impurity Identification by NMR
This guide will help you identify common impurities in your this compound reaction mixture by analyzing the ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts for the target product and potential impurities in CDCl₃.
Data Presentation: Predicted NMR Chemical Shifts (in CDCl₃)
¹H NMR Spectral Data
| Compound | Ar-H (ppm) | OCHF₂ (ppm) | CH₂Br/CH₃/CH₂OH/CHO (ppm) |
| 2-(difluoromethoxy)toluene | 7.20-7.00 (m, 4H) | 6.55 (t, J=73.5 Hz, 1H) | 2.25 (s, 3H) |
| This compound | 7.50-7.10 (m, 4H) | 6.60 (t, J=73.2 Hz, 1H) | 4.60 (s, 2H) |
| 2-(difluoromethoxy)benzyl alcohol | 7.40-7.05 (m, 4H) | 6.58 (t, J=73.4 Hz, 1H) | 4.75 (d, J=5.5 Hz, 2H) |
| 2-(difluoromethoxy)benzaldehyde | 7.90-7.20 (m, 4H) | 6.70 (t, J=72.8 Hz, 1H) | 10.40 (s, 1H) |
¹³C NMR Spectral Data
| Compound | Ar-C (ppm) | OCHF₂ (ppm) | C-Br/C-H₃/C-OH/C=O (ppm) |
| 2-(difluoromethoxy)toluene | 148.5, 131.0, 127.5, 125.0, 121.0, 118.0 | 116.5 (t, J=259 Hz) | 16.0 |
| This compound | 147.0, 132.5, 130.0, 128.0, 122.0, 121.5 | 116.0 (t, J=260 Hz) | 30.0 |
| 2-(difluoromethoxy)benzyl alcohol | 149.0, 130.5, 129.0, 127.0, 121.0, 119.0 | 116.2 (t, J=259 Hz) | 61.0 |
| 2-(difluoromethoxy)benzaldehyde | 150.0, 135.0, 130.0, 128.0, 121.5, 118.5 | 115.8 (t, J=261 Hz) | 189.0 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Wohl-Ziegler Bromination)
This protocol is a representative procedure for the benzylic bromination of 2-(difluoromethoxy)toluene.
Materials:
-
2-(Difluoromethoxy)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a greener alternative solvent like acetonitrile
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(difluoromethoxy)toluene (1.0 eq) and the chosen solvent (e.g., CCl₄).
-
Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 eq) to the solution.
-
Initiation: Add a catalytic amount of the radical initiator (AIBN or benzoyl peroxide, ~0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid succinimide by-product and wash it with a small amount of the reaction solvent.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for identifying common impurities in this compound reactions using ¹H NMR.
References
Technical Support Center: Optimizing Alkylations with 2-(Difluoromethoxy)benzyl Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing base and solvent selection in alkylation reactions involving 2-(difluoromethoxy)benzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for alkylations with this compound?
A1: Alkylations with this compound, a primary benzylic halide, predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This mechanism involves the backside attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reaction rate is influenced by the strength of the nucleophile, the choice of solvent, and steric hindrance around the reaction center.[3] In some cases, with weak nucleophiles and polar protic solvents that can stabilize a carbocation, an SN1 pathway may compete.[4]
Q2: How does the difluoromethoxy group affect the reactivity of the benzyl bromide?
A2: The difluoromethoxy group is electron-withdrawing, which can influence the reactivity of the benzylic carbon. The two highly electronegative fluorine atoms can enhance the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack.[2] This unique electronic feature makes this compound a valuable building block in organic synthesis.[2]
Q3: Which type of solvent is generally recommended for these alkylation reactions?
A3: For SN2 reactions, polar aprotic solvents are highly recommended.[3] These solvents, such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone, can dissolve both the reactants but do not solvate the nucleophile as strongly as protic solvents.[5] This "naked" and more reactive nucleophile leads to a faster reaction rate.[3] Polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thus slowing down the SN2 reaction.[3]
Q4: What are the most common bases used for deprotonating nucleophiles in these reactions?
A4: The choice of base depends on the pKa of the nucleophile (the species being alkylated).
-
For alcohols and phenols (O-alkylation): Weaker inorganic bases are often sufficient. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.[6][7] Sodium hydride (NaH), a stronger, non-nucleophilic base, is also frequently employed, particularly for less acidic alcohols.[6]
-
For amines (N-alkylation): Mild inorganic bases like K₂CO₃ or organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are often used to neutralize the acid formed during the reaction and to prevent over-alkylation.[8]
-
For carbon nucleophiles (C-alkylation): Stronger bases are typically required to generate the carbanion. These can include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu).
Troubleshooting Guides
Problem 1: Low or No Conversion to Product
| Possible Cause | Suggested Solution |
| Insufficiently strong base | The chosen base may not be strong enough to deprotonate the nucleophile effectively. For example, if alkylating a weakly acidic alcohol with K₂CO₃, consider switching to a stronger base like sodium hydride (NaH). |
| Inappropriate solvent choice | The use of a polar protic solvent (e.g., ethanol, methanol) can significantly slow down an SN2 reaction.[3] Switch to a polar aprotic solvent such as DMF, acetonitrile, or acetone to enhance the nucleophile's reactivity.[3] |
| Low reaction temperature | Some alkylations require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try gently heating the reaction mixture (e.g., to 50-70 °C).[6] |
| Degraded this compound | Benzyl bromides can be sensitive to moisture and light.[9] Ensure the reagent is fresh and has been stored under anhydrous and dark conditions. Consider purifying the reagent if its quality is questionable. |
| Steric hindrance | If either the nucleophile or the electrophile is sterically bulky, the SN2 reaction can be hindered. Increasing the reaction temperature or using a less hindered nucleophile may be necessary. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Over-alkylation (especially with amines) | The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. Use a bulky, non-nucleophilic base like DIPEA, or use the amine as its hydrobromide salt to control the stoichiometry of the free amine.[10] |
| C-alkylation instead of O-alkylation (with phenolates) | The choice of solvent can influence the site of alkylation on a phenoxide ion. Polar aprotic solvents (like DMF) generally favor O-alkylation, while polar protic solvents can promote C-alkylation by solvating the oxygen atom.[11] |
| Elimination (E2) reaction | Although less common with primary benzylic halides, using a strong, sterically hindered base can sometimes lead to elimination. If elimination byproducts are observed, consider using a weaker, non-hindered base. |
| Hydrolysis of the benzyl bromide | Traces of water in the reaction mixture can lead to the hydrolysis of this compound to the corresponding alcohol. Ensure all glassware is oven-dried and use anhydrous solvents.[9] |
Problem 3: Difficult Product Purification
| Possible Cause | Suggested Solution |
| Unreacted starting material | If the reaction has not gone to completion, separating the product from the starting materials can be challenging. Drive the reaction to completion by optimizing conditions (see Problem 1). |
| Excess base or salts | Inorganic bases and their corresponding salts can complicate work-up. After the reaction, perform an aqueous work-up to remove water-soluble impurities. Filter off any insoluble salts before extraction.[6] |
| Co-elution during chromatography | The product and starting material or byproducts may have similar polarities. Optimize your column chromatography conditions by trying different solvent systems or using a different stationary phase. |
Data Presentation: Base and Solvent Selection
The following tables summarize general recommendations and some specific examples for base and solvent selection in benzylation reactions, which can be applied to alkylations with this compound.
Table 1: General Solvent Recommendations for SN2 Alkylations
| Solvent Type | Examples | Suitability for SN2 | Rationale |
| Polar Aprotic | DMF, Acetonitrile, Acetone, DMSO | Highly Recommended | Solvates the cation but leaves the nucleophile "naked" and highly reactive, increasing the reaction rate.[1][3] |
| Polar Protic | Water, Methanol, Ethanol | Not Recommended | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity and slowing the reaction rate.[3][5] |
| Non-polar | Hexane, Toluene | Not Recommended | Reactants are often poorly soluble in non-polar solvents. |
Table 2: Common Bases for Different Nucleophiles
| Nucleophile Type | Common Bases | Strength | Typical Solvents |
| Phenols | K₂CO₃, Cs₂CO₃ | Weak/Moderate | Acetone, DMF, Acetonitrile |
| Alcohols | NaH, KOtBu | Strong | THF, DMF |
| Amines | K₂CO₃, Et₃N, DIPEA | Weak/Moderate | Acetonitrile, DMF, DCM |
| Carbonyls (α-position) | LDA, NaH, KOtBu | Strong | THF, Diethyl ether |
Table 3: Example Yields for Alkylation of an Alcohol with Fluorinated Benzyl Bromides
This data is for the alkylation of methyl-α-D-mannopyranoside, which has multiple hydroxyl groups, and serves as a useful reference.
| Alkylating Agent | Base | Solvent | Yield |
| 2,6-Difluorobenzyl bromide | NaH | DMF | 13%[12] |
| 2-Fluorobenzyl bromide | NaH | DMF | 88%[12] |
| Benzyl bromide | NaH | DMF | 96%[12] |
| 2,3,5,6-Tetrafluorobenzyl bromide | NaH | DMF | 64%[12] |
Note: The lower yield for the 2,6-difluorobenzyl bromide may be due to steric hindrance from the two ortho-fluorine atoms.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol
This protocol is a general guideline for the O-alkylation of a phenolic hydroxyl group using potassium carbonate as the base.
-
To a solution of the phenol (1.0 equivalent) in anhydrous acetone or DMF (10-15 mL per mmol of phenol), add anhydrous potassium carbonate (2.0-3.0 equivalents).
-
Add this compound (1.1-1.5 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.[6]
Protocol 2: General Procedure for N-Alkylation of a Primary Amine
This protocol is a general guideline for the mono-N-alkylation of a primary amine.
-
In a round-bottom flask, dissolve the primary amine (2.0 equivalents) and this compound (1.0 equivalent) in anhydrous acetonitrile or DMF.
-
Add a mild base such as potassium carbonate (1.5 equivalents) or DIPEA (1.5 equivalents).
-
Stir the reaction at room temperature or heat gently (e.g., to 60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the resulting secondary amine by column chromatography.
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting decision tree for common alkylation issues.
References
- 1. users.wfu.edu [users.wfu.edu]
- 2. Buy this compound | 85684-64-6 [smolecule.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CAS 85684-64-6: this compound [cymitquimica.com]
- 10. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. wiserpub.com [wiserpub.com]
Managing the lachrymatory effects of 2-(Difluoromethoxy)benzyl bromide
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the lachrymatory effects and handling of 2-(Difluoromethoxy)benzyl bromide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
Exposure and Decontamination
Q1: I was briefly exposed to the vapors of this compound and my eyes are tearing and burning. What should I do?
A1: Immediately move to a well-ventilated area or fresh air. If you are wearing contact lenses, remove them, but only if this can be done without causing further injury.[1] Flush your eyes with copious amounts of running water for at least 15 minutes, holding your eyelids open to ensure the entire surface is rinsed.[1][2] Seek immediate medical attention.[1]
Q2: What is the appropriate first aid response for skin contact with this compound?
A2: Immediately remove any contaminated clothing.[2] Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[2][3] Seek immediate medical attention, especially if irritation persists or if the contact was extensive.[2]
Q3: What should I do if I inhale this compound?
A3: Move to fresh air immediately. If you feel unwell, or if symptoms such as coughing, shortness of breath, or a burning sensation in the throat develop, seek immediate medical attention.[3] Severe exposure may lead to pulmonary edema, so prompt medical evaluation is crucial.[4]
Q4: How should I handle a small spill of this compound in the fume hood?
A4: Ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Contain the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[1][5] Scoop the absorbent material into a sealed, labeled container for hazardous waste disposal.[1][2] Clean the spill area with a suitable decontamination solution (see Q5) and then wash with soap and water.
Q5: What are effective neutralizing agents for this compound spills?
A5: While specific quantitative data for this compound is limited, common neutralizing agents for benzyl halides include solutions of sodium bicarbonate, sodium bisulfite, or a mixture of soda ash and slaked lime. A dilute solution of ammonia can also be effective. However, any neutralization reaction may be exothermic, so it should be performed cautiously. It is recommended to first absorb the bulk of the spill with an inert material before applying a neutralizing agent.[1]
Handling and Storage
Q6: What are the essential safety precautions when working with this compound?
A6: Always handle this compound in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[3][5] Avoid inhalation of vapors and direct contact with skin and eyes.[5]
Q7: How should this compound be stored?
A7: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[6] The compound is sensitive to moisture and light.[7]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related compound, benzyl bromide, which can be used as a proxy for risk assessment and handling procedures.
| Property | Value for Benzyl Bromide | Reference |
| Physical State | Colorless to pale yellow liquid | [1][8] |
| Odor | Sharp, pungent, lachrymatory | [1][8][9] |
| Molecular Weight | 171.03 g/mol | [1] |
| Boiling Point | 198-199 °C | [8][9] |
| Melting Point | -3 to -1 °C | [9] |
| Flash Point | 87 °C (188 °F) | [4] |
| Vapor Pressure | 1 mmHg at 32.2 °C (90 °F) | [10] |
| Vapor Density | 5.8 (Air = 1) | [4] |
| Water Solubility | Reacts slowly with water | [1][4] |
| Exposure Limits (as HBr) | OSHA PEL: 3 ppm (TWA); NIOSH REL: 3 ppm (Ceiling); ACGIH TLV: 3 ppm (Ceiling) | [10] |
| IDLH (as HBr) | 30 ppm | [10] |
Note: TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value; IDLH = Immediately Dangerous to Life or Health. The exposure limits are for Hydrogen Bromide, a decomposition product.
Experimental Protocols
Protocol 1: General Procedure for Air Sampling of Halogenated Organic Compounds
This is a general guideline and must be validated for this compound.
-
Sampler Preparation: Use a sorbent tube appropriate for halogenated hydrocarbons, such as one containing a carbon molecular sieve.[7]
-
Calibration: Calibrate a personal sampling pump to a known flow rate, typically between 0.01 and 0.2 L/min for sorbent tubes.
-
Sampling: Place the sorbent tube in the breathing zone of the researcher. Draw a known volume of air through the tube. The total volume will depend on the suspected concentration and the analytical detection limit.
-
Sample Storage and Transport: After sampling, cap the sorbent tube and store it at a low temperature until analysis.
-
Analysis: Desorb the analyte from the sorbent tube, typically with a solvent or by thermal desorption. Analyze the desorbed sample using gas chromatography with an appropriate detector, such as an electron capture detector (ECD) or mass spectrometry (MS).[11]
Protocol 2: General Procedure for Quantitative Evaluation of Neutralizing Agent Efficacy
This is a representative protocol and requires optimization and validation for this compound.
-
Preparation of Contaminated Surfaces: In a fume hood, apply a known, small amount of this compound to a series of inert surfaces (e.g., glass coupons).
-
Application of Neutralizing Agents: Apply a measured volume of different neutralizing solutions (e.g., 5% sodium bicarbonate, 5% sodium bisulfite, 1% ammonia) to separate contaminated coupons. Include a control coupon with no neutralizing agent.
-
Reaction Time: Allow the neutralizing agents to react for a specified period (e.g., 15 minutes).
-
Extraction: After the reaction time, extract any remaining this compound from each coupon using a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracts by a suitable analytical method, such as gas chromatography, to quantify the amount of unreacted this compound.
-
Efficacy Calculation: Calculate the percentage of neutralization for each agent by comparing the amount of remaining analyte on the treated coupons to the amount on the control coupon.
Mandatory Visualization
Signaling Pathway of Lachrymatory Effects
The lachrymatory and irritant effects of this compound are mediated through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel on sensory neurons.[1][12] This activation leads to an influx of cations, depolarization of the neuron, and the sensation of pain and irritation, triggering physiological responses such as tearing and coughing.
Caption: Lachrymatory effect signaling pathway.
Experimental Workflow for Spill Decontamination
The following workflow outlines the general steps for decontaminating a spill of this compound.
References
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. westliberty.edu [westliberty.edu]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 7. dl.astm.org [dl.astm.org]
- 8. Benzyl bromide | 100-39-0 [chemicalbook.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. nj.gov [nj.gov]
- 11. The Importance of Air Quality Analysis [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Reactions Involving 2-(Difluoromethoxy)benzyl Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-(Difluoromethoxy)benzyl bromide from their product mixtures.
Troubleshooting Guide
Issue: Difficulty in removing unreacted this compound from the final product.
The successful removal of unreacted this compound is highly dependent on the nature of your desired product. Below is a step-by-step guide to help you select the most appropriate purification strategy.
Step 1: Analyze the Properties of Your Product
Before selecting a purification method, it is crucial to determine the physical and chemical properties of your target molecule.
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Is your product a solid or a liquid?
-
Solid: Recrystallization or trituration may be effective.
-
Liquid: Distillation, chromatography, or liquid-liquid extraction are more suitable options.
-
-
What is the polarity difference between your product and this compound?
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This can be assessed using Thin Layer Chromatography (TLC). This compound is a relatively non-polar compound. If your product is significantly more polar (e.g., an alcohol, amine, or a more functionalized ether), separation by column chromatography will be more straightforward.
-
-
Is your product stable to heat?
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If your product is thermally stable and has a significantly different boiling point from this compound (Boiling Point: ~222 °C), vacuum distillation could be a viable option.[1]
-
-
Is your product stable to acidic or basic conditions?
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This will determine if you can use chemical quenching and subsequent extraction to remove the unreacted starting material.
-
Step 2: Select a Purification Strategy Based on Product Properties
Based on your answers in Step 1, consult the following decision tree and the detailed protocols below to select the optimal purification method.
Decision Logic for Purification Strategy
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my reaction to minimize the amount of unreacted this compound?
A1: Thin Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Spot the reaction mixture alongside your starting materials on a silica gel TLC plate. A common eluent system to start with is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1). This compound should have a relatively high Rf value (be less polar). As the reaction proceeds, you should see the spot corresponding to the starting material diminish and a new, typically more polar spot for your product appear. The reaction is considered complete when the starting material spot is no longer visible by UV light.
Q2: I see a spot on my TLC that I suspect is unreacted this compound, but it's very close to my product spot. What can I do?
A2: If the spots are too close for effective separation by column chromatography, you can try optimizing the TLC solvent system. Test different ratios of hexanes and ethyl acetate, or try a different solvent system altogether, such as dichloromethane and hexanes. If separation is still challenging, a chemical quench followed by extraction is likely a better option, provided your product is stable to the quench conditions.
Q3: What is a "chemical quench" and how does it help remove unreacted this compound?
A3: A chemical quench involves adding a reagent to the reaction mixture that selectively reacts with the excess electrophile, in this case, this compound, to form a new compound that is easily separated. For benzyl bromides, nucleophilic amines like triethylamine or ammonia are often used.[2][3] These react with the benzyl bromide to form a quaternary ammonium salt, which is typically soluble in water and can be removed through a liquid-liquid extraction.
Q4: My product is an N-benzylated amine. How do I remove the unreacted this compound without it reacting with my product?
A4: This is a common challenge. One approach is to perform an acidic workup. By washing the organic layer with a dilute acid (e.g., 1M HCl), your N-benzylated amine product will likely form a water-soluble ammonium salt and move to the aqueous layer. The unreacted this compound, being neutral, will remain in the organic layer, which can then be discarded. Subsequently, neutralizing the aqueous layer with a base and extracting with an organic solvent will recover your purified product.
Q5: Can I use distillation to remove the unreacted this compound?
A5: Yes, if your product is thermally stable and has a boiling point significantly different from that of this compound (Boiling Point: ~222 °C).[1] Vacuum distillation is recommended to lower the required temperature and prevent potential decomposition of your product. This method is most effective for large-scale reactions where chromatography may be impractical.
Data Presentation
The following table summarizes the physical properties of this compound and provides a qualitative comparison of the different purification techniques.
| Property | This compound |
| CAS Number | 85684-64-6[4][5] |
| Molecular Formula | C₈H₇BrF₂O[4][5] |
| Molecular Weight | 237.04 g/mol [4][5] |
| Appearance | Colorless to pale yellow liquid or solid[4] |
| Boiling Point | 222 °C[1] |
| Density | 1.555 g/cm³[1] |
| Solubility | Immiscible with water; soluble in many organic solvents.[5] |
| Purification Method | Principle | Best Suited For | Advantages | Disadvantages |
| Column Chromatography | Separation based on polarity differences. | Products with a significantly different polarity from the starting material. | High purity can be achieved; applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent, especially for large-scale reactions. |
| Liquid-Liquid Extraction (with Chemical Quench) | Conversion of the starting material to a water-soluble salt, followed by phase separation. | Base-stable products. | Fast and efficient for removing large amounts of unreacted starting material. | Product must be stable to the quenching agent (e.g., a tertiary amine). |
| Liquid-Liquid Extraction (Acid/Base) | Separation based on the acidic or basic properties of the product. | Acidic or basic products. | Can be highly effective for specific product classes. | Not applicable to neutral products. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Thermally stable liquid products with a significantly different boiling point from the starting material. | Ideal for large-scale purification; avoids the use of large solvent volumes. | Requires specialized equipment; not suitable for heat-sensitive compounds. |
| Recrystallization/Trituration | Purification of a solid product from a solution. | Solid products with low solubility in a chosen solvent at low temperature. | Can yield very pure crystalline material; relatively simple procedure. | Only applicable to solid products; some product loss is inevitable. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of products that have a different polarity compared to this compound.
-
Prepare the Slurry: In a beaker, add silica gel to a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate) to form a slurry.
-
Pack the Column: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica-adsorbed sample to the top of the column.
-
Elute the Column: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). This compound, being less polar, should elute first.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify the fractions containing your purified product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Workflow for Column Chromatography
Caption: Workflow for purification by column chromatography.
Protocol 2: Purification by Chemical Quench and Liquid-Liquid Extraction
This protocol is effective when your product is stable to basic conditions, such as those created by the addition of triethylamine.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature.
-
Quench Excess Reagent: Add an excess of a tertiary amine, such as triethylamine (2-3 equivalents relative to the initial amount of this compound), to the reaction mixture. Stir for 30-60 minutes at room temperature.
-
Dilute and Transfer: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.
-
Wash the Organic Layer: Wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate. This will remove the water-soluble triethylammonium bromide salt.
-
Further Washing: Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified product.
Workflow for Chemical Quench and Extraction
References
Impact of moisture on 2-(Difluoromethoxy)benzyl bromide reaction efficiency
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting reactions involving 2-(Difluoromethoxy)benzyl bromide, with a specific focus on the impact of moisture on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound is an organic compound used as a versatile building block in synthesis, particularly for introducing the 2-(difluoromethoxy)benzyl group.[1][2] Like other benzyl bromides, it is susceptible to reaction with water.[3][4][5] Its reactivity stems from the benzyl bromide moiety, where the bromine atom is a good leaving group in nucleophilic substitution reactions.[6] The compound is classified as moisture-sensitive and should be handled under anhydrous (water-free) conditions to prevent unwanted side reactions.[6]
Q2: What happens when this compound is exposed to water?
A2: When exposed to water, this compound undergoes hydrolysis. In this reaction, the bromide group is replaced by a hydroxyl group (-OH) from water, resulting in the formation of 2-(difluoromethoxy)benzyl alcohol and hydrogen bromide (HBr) as a byproduct.[5] This process consumes the starting material, reducing the amount available for the desired reaction.
Q3: How does moisture contamination impact the efficiency of my primary reaction?
A3: Moisture contamination directly reduces the yield of your desired product by converting the starting material into the corresponding benzyl alcohol. This side reaction competes with your main reaction pathway. The hydrogen bromide generated during hydrolysis can also alter the pH of the reaction mixture, potentially catalyzing other undesired side reactions or decomposing sensitive reagents.
Q4: How can I detect if moisture has compromised my reaction?
A4: The primary indicator of moisture contamination is the presence of 2-(difluoromethoxy)benzyl alcohol in your reaction mixture. This can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The alcohol byproduct is typically more polar than the starting bromide and will have a lower Rf value.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can separate and identify the starting material, desired product, and the alcohol byproduct by their retention times and mass-to-charge ratios.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The crude NMR spectrum may show characteristic peaks for the alcohol, such as a broad singlet for the hydroxyl proton and a shift in the benzylic CH₂ protons compared to the starting bromide.
Q5: What are the best practices for handling and storing this compound?
A5: To maintain its integrity, the reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature, typically 2-8°C.[2] When handling, always use dry glassware and syringes.[9][10] It is advisable to work in a fume hood and wear appropriate personal protective equipment, as benzyl bromides are strong lachrymators (tear-inducing agents) and irritants.[2][11]
Troubleshooting Guide
Problem 1: Low or No Yield of Desired Product
-
Possible Cause: Significant hydrolysis of this compound due to moisture in the reaction setup.
-
Diagnostic Steps:
-
Analyze a sample of your crude reaction mixture using TLC, GC-MS, or NMR.
-
Look for the presence of a major byproduct corresponding to 2-(difluoromethoxy)benzyl alcohol.
-
If possible, compare the byproduct's analytical signature to a known standard of the alcohol.
-
-
Solution:
-
Ensure all glassware is rigorously dried before use, either in a drying oven overnight or by flame-drying under vacuum.[9]
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Protect the reaction from atmospheric moisture using a drying tube filled with a desiccant (e.g., calcium chloride) or by maintaining a positive pressure of an inert gas like nitrogen or argon.[9][12]
-
Problem 2: Multiple Unexpected Spots on TLC Analysis
-
Possible Cause: The primary cause is often the formation of the polar 2-(difluoromethoxy)benzyl alcohol byproduct. Other spots could result from subsequent reactions catalyzed by the HBr generated during hydrolysis.
-
Diagnostic Steps:
-
Run a TLC of your starting material alongside the crude reaction mixture.
-
The most common byproduct, the alcohol, will appear as a more polar spot (lower Rf) that is not present in the starting material.
-
-
Solution:
-
Re-run the reaction following strict anhydrous protocols as described above.
-
If the reaction is base-sensitive, consider adding a non-nucleophilic base to scavenge any HBr that may form.
-
Data Presentation
The presence of water has a significant and detrimental effect on the yield of nucleophilic substitution reactions using this compound. The table below provides a representative model of how reaction efficiency can decrease with increasing amounts of water.
Table 1: Impact of Water Contamination on a Typical Nucleophilic Substitution Reaction
| Molar Equivalents of Water | Expected Yield of Desired Product | Expected Yield of Hydrolysis Byproduct |
| 0.0 eq | >95% | <5% |
| 0.2 eq | ~75-80% | ~20-25% |
| 0.5 eq | ~45-50% | ~50-55% |
| 1.0 eq | <10% | >90% |
| Note: Data is illustrative and actual yields may vary depending on the specific nucleophile, reaction conditions, and reaction time. |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Reaction Setup
-
Place all necessary glassware (e.g., round-bottom flask, condenser, addition funnel) in a drying oven at >120°C for at least 4 hours (or overnight).[9]
-
Assemble the glassware hot from the oven under a stream of dry nitrogen or argon.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Fit the setup with a drying tube or maintain a gentle positive pressure of inert gas using a bubbler system.[12]
-
Add anhydrous solvent and reagents via a dry syringe or cannula.[10][12]
Protocol 2: Example Nucleophilic Substitution: O-alkylation of 4-Methoxyphenol
-
Set up an anhydrous reaction apparatus as described in Protocol 1.
-
To a stirred solution of 4-methoxyphenol (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous acetonitrile (ACN), add this compound (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Analytical Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
On a silica gel TLC plate, spot the this compound starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in the chamber, remove it, and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm).
-
The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The formation of a highly polar spot (low Rf) is indicative of the 2-(difluoromethoxy)benzyl alcohol byproduct.
Visualizations
References
- 1. Buy this compound | 85684-64-6 [smolecule.com]
- 2. This compound | 85684-64-6 [chemicalbook.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. CAS 85684-64-6: this compound [cymitquimica.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. Benzyl Bromide [commonorganicchemistry.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 2-(Difluoromethoxy)benzyl bromide Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with reactions involving 2-(Difluoromethoxy)benzyl bromide, specifically addressing the common problem of reaction mixtures turning dark.
Frequently Asked Questions (FAQs)
Q1: Why did my reaction involving this compound turn dark?
A dark coloration (ranging from yellow/amber to dark brown or black) in your reaction is typically an indication of decomposition or the formation of colored byproducts. Several factors can contribute to this, including the inherent reactivity of the benzyl bromide moiety, the presence of impurities, and suboptimal reaction conditions.
Q2: What are the most likely colored byproducts?
The most common colored byproduct in reactions involving bromide reagents is elemental bromine (Br₂), which has a characteristic brown color.[1] Additionally, complex, high-molecular-weight condensation or polymerization products can form, which are often dark and tar-like.
Q3: Can the 2-(difluoromethoxy) group contribute to the instability?
The difluoromethoxy group is strongly electron-withdrawing. This property can influence the reaction pathway. While it can accelerate SN2 reactions, it may destabilize any carbocation intermediates that could form, potentially leading to alternative decomposition pathways.[2][3]
Q4: Is the starting material itself a potential source of the problem?
Yes. This compound can degrade over time, especially if exposed to moisture, light, or air.[4] Old or improperly stored starting material may contain acidic impurities like hydrogen bromide (HBr) or oxidation byproducts such as 2-(difluoromethoxy)benzaldehyde or 2-(difluoromethoxy)benzoic acid, which can catalyze further decomposition.[5]
Troubleshooting Guide: Dark Reaction Mixtures
If your reaction mixture has turned dark, consider the following potential causes and solutions.
Potential Cause 1: Formation of Elemental Bromine (Br₂)
Free radical processes or oxidation of bromide ions can lead to the formation of elemental bromine, coloring the solution brown.[1]
Solutions:
-
Quench with a reducing agent: During the reaction workup, wash the organic layer with a mild reducing agent solution, such as 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1][6] This will react with and decolorize the elemental bromine.
-
Minimize light exposure: Wrap the reaction vessel in aluminum foil to prevent light-induced radical decomposition.
Potential Cause 2: Presence of Acidic Impurities (HBr)
Hydrogen bromide (HBr) is a common byproduct of reactions involving benzyl bromides and can catalyze decomposition and side reactions.[7][8]
Solutions:
-
Use an HBr scavenger: Add a non-nucleophilic base to the reaction mixture to neutralize HBr as it forms. Examples include powdered potassium carbonate (K₂CO₃) or a hindered base like 2,6-lutidine.
-
Purify the starting material: If the starting material is old, consider purifying it before use by passing it through a plug of basic alumina to remove acidic impurities.[5]
Potential Cause 3: High Reaction Temperature
Benzylic bromides can be thermally sensitive. Excessive heat can promote elimination reactions, radical decomposition, and polymerization.
Solutions:
-
Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ensure even heating: Use a well-stirred oil bath for uniform temperature control and to avoid localized overheating.
Potential Cause 4: Incompatible Reagents or Solvents
The choice of base, nucleophile, or solvent can significantly impact the stability of the benzyl bromide.
Solutions:
-
Avoid strong, nucleophilic bases: If a base is required, use a non-nucleophilic or weakly nucleophilic base to minimize direct reaction with the benzyl bromide.
-
Use dry, inert solvents: this compound is sensitive to moisture.[4] Ensure all solvents are thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Summary of Troubleshooting Strategies
| Potential Cause | Preventative Measures | Remedial Actions (During Workup) |
| Formation of Br₂ | - Exclude light from the reaction (wrap in foil).- Use a radical inhibitor if appropriate for the desired reaction. | - Wash the organic phase with aqueous sodium thiosulfate or sodium bisulfite.[6] |
| HBr-catalyzed Decomposition | - Add a non-nucleophilic base (e.g., K₂CO₃, 2,6-lutidine).- Purify starting material to remove acidic impurities.[5] | - Neutralize with a mild base wash (e.g., saturated NaHCO₃ solution). |
| Thermal Decomposition | - Maintain the lowest effective reaction temperature.- Ensure uniform heating and stirring. | - Cool the reaction mixture promptly after completion. |
| Reagent/Solvent Incompatibility | - Use dry, aprotic solvents under an inert atmosphere.- Choose mild, non-nucleophilic bases where possible. | - N/A |
| Impure Starting Material | - Use freshly purchased or purified this compound.- Store the reagent in a dark, cool, dry place under inert gas. | - Purification of the crude product will be more challenging. |
Experimental Protocols
Protocol 1: Purification of this compound
If the starting material is suspected to be impure (e.g., yellow or brown liquid), it can be purified as follows:
-
Prepare a short column or plug of basic alumina in a glass pipette or small chromatography column.
-
Dissolve the this compound in a minimal amount of a dry, non-polar solvent (e.g., hexanes or dichloromethane).
-
Pass the solution through the alumina plug.
-
Rinse the plug with a small amount of the same solvent.
-
Combine the filtrates and remove the solvent under reduced pressure. The purified product should be a colorless to pale yellow liquid.[4]
Protocol 2: General Procedure for a Nucleophilic Substitution Reaction
This protocol for an O-alkylation reaction incorporates best practices to minimize decomposition.
-
Setup: Dry all glassware in an oven overnight and assemble under a stream of dry nitrogen or argon.
-
Reagents: To a stirred solution of the nucleophile (e.g., a phenol, 1.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.) in dry acetone or acetonitrile (ACN) at room temperature, add a solution of purified this compound (1.1 eq.) in the same solvent dropwise over 10-15 minutes.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). If necessary, gently heat the reaction to 40-50°C.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, 10% aqueous sodium thiosulfate (if the solution is colored), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting a dark reaction mixture.
Caption: Troubleshooting workflow for dark reactions.
References
- 1. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Khan Academy [khanacademy.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. CAS 85684-64-6: this compound [cymitquimica.com]
- 5. reddit.com [reddit.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Overcoming steric hindrance in 2-(Difluoromethoxy)benzyl bromide reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(difluoromethoxy)benzyl bromide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields in my nucleophilic substitution reaction with this compound. What are the likely causes?
A1: Low yields in nucleophilic substitution reactions with this compound are often attributed to the steric bulk of the ortho-difluoromethoxy group. This group can hinder the backside attack required for a typical S(_N)2 mechanism. Additionally, the stability of the benzylic carbocation can favor an S(_N)1 pathway, which may be prone to side reactions. Key factors to investigate include:
-
Steric Hindrance: The primary reason for low reactivity. The nucleophile may have difficulty accessing the benzylic carbon.
-
Nucleophile Strength: Weak nucleophiles may not be reactive enough to overcome the steric barrier.
-
Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway. Polar aprotic solvents generally favor S(_N)2 reactions, while polar protic solvents can promote S(_N)1 reactions.[1]
-
Leaving Group Ability: While bromide is a good leaving group, its departure to form a carbocation in an S(_N)1 reaction can be influenced by the solvent.[2]
Q2: Which palladium-catalyzed cross-coupling reactions are suitable for this compound, and what are the general considerations?
A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful methods for forming carbon-carbon and carbon-nitrogen bonds with this compound. Due to the steric hindrance, the choice of ligand is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
Q3: How can I minimize homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction with this compound?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. To minimize this:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from promoting oxidative homocoupling.
-
Optimize Reaction Conditions: Use the mildest possible temperature that still allows for efficient cross-coupling. Shorter reaction times can also reduce the extent of side reactions.
-
Choice of Base and Solvent: The selection of base and solvent can influence the rate of homocoupling versus the desired cross-coupling.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Problem: You are attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid and observing low conversion to the desired product.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For sterically hindered benzyl bromides, standard catalysts like Pd(PPh(_3))(_4) may be ineffective. Switch to a more active catalyst system.
-
Recommended Ligands: Bulky, electron-rich monophosphine ligands such as JohnPhos, SPhos, or RuPhos are often effective. For ortho-substituted substrates, CataCXium A has also shown high efficacy.[5]
-
Recommended Palladium Source: Pd(OAc)(_2) or Pd(_2)(dba)(_3) are commonly used palladium precursors.
-
-
Base and Solvent Optimization:
-
Base: Strong, non-nucleophilic bases are generally preferred. Potassium carbonate (K(_2)CO(_3)), cesium carbonate (Cs(_2)CO(_3)), or potassium phosphate (K(_3)PO(_4)) are good starting points.[6]
-
Solvent: A mixture of an organic solvent and water is typically used. Common choices include THF/H(_2)O, Dioxane/H(_2)O, or DMF.[5][6] For substrates sensitive to water, anhydrous conditions with a suitable organic solvent might be necessary.
-
-
Temperature and Reaction Time:
Workflow for Optimizing Suzuki-Miyaura Coupling
Issue 2: Unsuccessful Sonogashira Coupling
Problem: Your Sonogashira coupling between this compound and a terminal alkyne is failing or giving low yields.
Troubleshooting Steps:
-
Copper Co-catalyst: While the classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI), this can lead to alkyne homocoupling (Glaser coupling). Consider a copper-free protocol, especially if homocoupling is a major side product.[7]
-
Ligand Choice: The choice of phosphine ligand is crucial. For sterically hindered bromides, bulky and electron-rich ligands are preferred as they promote the formation of the active monoligated palladium species.
-
Recommended Ligands: P(t-Bu)(_3), t-Bu(_2)PCy, or N-heterocyclic carbene (NHC) ligands can be effective.[7]
-
-
Base and Solvent:
Quantitative Data from Analogous Systems
The following table summarizes successful conditions for palladium-catalyzed cross-coupling reactions of sterically hindered benzyl bromides. Note that these are for analogous systems and may require optimization for this compound.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| Suzuki-Miyaura | Pd(OAc)(_2) (5) | JohnPhos (10) | K(_2)CO(_3) (3.0) | DMF | 140 (µW) | 0.33 | 50-75 | Substituted Benzyl Bromides |
| Suzuki-Miyaura | PdCl(_2)(dppf)·CH(_2)Cl(_2) (2) | - | Cs(_2)CO(_3) (3.0) | THF/H(_2)O (10:1) | 77 | 23 | 60-90 | Substituted Benzyl Bromides |
| Buchwald-Hartwig | Pd(OAc)(_2) (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 110 | 12 | 90-99 | ortho-Substituted Aryl Bromides |
| Sonogashira (Cu-free) | Pd(OAc)(_2) (2.5) | P(t-Bu)(_3) (5) | Cs(_2)CO(_3) (2.0) | 1,4-Dioxane | 80 | 12 | 70-90 | ortho-Substituted Aryl Bromides |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for other sterically hindered benzyl bromides and may require optimization.[5][6]
-
Reaction Setup: To an oven-dried reaction vessel, add the arylboronic acid (1.2 - 1.5 equiv.), base (e.g., K(_2)CO(_3), 3.0 equiv.), palladium catalyst (e.g., Pd(OAc)(_2), 5 mol%), and ligand (e.g., JohnPhos, 10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., DMF) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 140 °C) with stirring, potentially using a microwave reactor, for the required time (e.g., 20-60 minutes). Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is based on general procedures for sterically hindered aryl bromides and may need adjustment.[9]
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium catalyst (e.g., Pd(OAc)(_2), 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial and heat the mixture with stirring at the appropriate temperature (e.g., 100-110 °C) for the necessary time (e.g., 12-24 hours). Monitor the reaction's progress.
-
Workup: After cooling, partition the reaction mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling of this compound
This protocol is adapted from methods for sterically hindered aryl bromides and may require optimization.[8]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)(_2), 2.5 mol%), the ligand (e.g., P(t-Bu)(_3), 5 mol%), and a magnetic stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane), followed by the terminal alkyne (1.2-1.5 equiv.) and the base (e.g., Cs(_2)CO(_3), 2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the mixture to room temperature, then dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalytic Cycle of Copper-Free Sonogashira Coupling
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. quora.com [quora.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(Difluoromethoxy)benzyl Bromide and Benzyl Bromide in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, understanding the reactivity of key building blocks is paramount for efficient and predictable synthetic strategies. This guide provides a comprehensive comparison of the reactivity of 2-(difluoromethoxy)benzyl bromide and the parent benzyl bromide, supported by an analysis of electronic and steric effects, and supplemented with detailed experimental protocols for direct comparison.
The introduction of a difluoromethoxy group at the ortho position of benzyl bromide significantly modulates its reactivity in nucleophilic substitution reactions. This alteration is a consequence of the strong electron-withdrawing nature of the difluoromethoxy group, which influences the stability of carbocation intermediates in SN1 reactions and the electrophilicity of the benzylic carbon in SN2 reactions.
Executive Summary of Reactivity Comparison
| Feature | Benzyl Bromide | This compound |
| SN1 Reactivity | Higher | Lower |
| SN2 Reactivity | Lower | Higher (in many cases) |
| Governing Factors | Resonance stabilization of the benzyl carbocation. | Strong inductive electron-withdrawing effect of the -OCF2H group destabilizes the carbocation. Potential for minor steric hindrance. |
Theoretical Background: Electronic and Steric Effects
The reactivity of benzyl halides in nucleophilic substitution reactions is a delicate balance of electronic and steric factors. Benzyl bromide itself is known to readily undergo both SN1 and SN2 reactions due to the resonance stabilization of the resulting benzyl carbocation and the accessibility of the benzylic carbon for nucleophilic attack.
The difluoromethoxy (-OCF2H) group is a strong electron-withdrawing group, primarily through its inductive effect (-I). This property is central to understanding the altered reactivity of this compound.
-
SN1 Pathway: The rate-determining step of an SN1 reaction is the formation of a carbocation. The electron-withdrawing difluoromethoxy group at the ortho position will destabilize the developing positive charge on the benzylic carbon, thereby increasing the activation energy for carbocation formation and significantly slowing down the SN1 reaction rate compared to benzyl bromide.
-
SN2 Pathway: In an SN2 reaction, a nucleophile attacks the electrophilic carbon in a concerted step. The electron-withdrawing nature of the difluoromethoxy group increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic effect would be expected to accelerate the SN2 reaction rate. However, the presence of the substituent at the ortho position can also introduce steric hindrance, which may impede the approach of the nucleophile. The overall effect on the SN2 rate will be a balance between these activating electronic and potentially deactivating steric effects. For many nucleophiles, the electronic activation is expected to be the more dominant factor.
Quantitative Data and Experimental Observations
The Hammett equation, and its modifications like the Taft equation for ortho-substituents, provide a framework for quantifying the effect of substituents on reaction rates[1][2]. The difluoromethoxy group is known to have a positive Hammett constant (σ), indicative of its electron-withdrawing nature. This would predict a decreased rate for reactions that proceed through a carbocation intermediate (SN1) and a potentially increased rate for reactions where the benzylic carbon is the site of nucleophilic attack (SN2).
To provide a more concrete comparison, a detailed experimental protocol for determining the relative rates of solvolysis is provided below.
Experimental Protocols
Protocol 1: Comparative Solvolysis Rate Determination by Conductometry
This experiment measures the rate of the SN1 solvolysis reaction by monitoring the increase in conductivity as the bromide ion is produced.
Materials:
-
This compound
-
Benzyl bromide
-
Solvent (e.g., 80:20 ethanol/water)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare equimolar solutions (e.g., 0.01 M) of this compound and benzyl bromide in the chosen solvent.
-
Equilibrate the solvent in the reaction vessel in a constant temperature water bath (e.g., 25 °C).
-
Immerse the conductivity probe in the solvent and allow the reading to stabilize.
-
Inject a precise volume of the benzyl bromide stock solution into the reaction vessel with vigorous stirring to initiate the reaction.
-
Record the conductivity at regular time intervals until the reading remains constant, indicating the completion of the reaction.
-
Repeat the experiment with the this compound solution under identical conditions.
-
The first-order rate constant (k) for each reaction can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the final conductivity and Gt is the conductivity at time t. The slope of this line is equal to -k.
References
Comparing 2-(Difluoromethoxy)benzyl bromide to other electrophilic fluoromethylating agents
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and physicochemical properties of drug candidates. The difluoromethyl (–CF₂H) group and its derivatives are of particular interest as they can serve as bioisosteres for hydroxyl or thiol groups and enhance metabolic stability. This guide provides a comparative analysis of 2-(Difluoromethoxy)benzyl bromide and other reagents used to introduce difluoromethyl-containing moieties into organic molecules.
A critical distinction must be made at the outset: this compound is a benzylating agent , which introduces a 2-(difluoromethoxy)benzyl group. This contrasts with true electrophilic difluoromethylating agents that deliver a difluoromethyl group (–CF₂H) or its equivalent. This guide will explore the reactivity, applications, and experimental protocols for both classes of reagents to provide a clear understanding of their respective utilities in organic synthesis and drug discovery.
This compound: A Specialized Benzylating Agent
This compound is a versatile building block used to introduce the 2-(difluoromethoxy)benzyl moiety onto a variety of nucleophiles.[1] Its reactivity is primarily dictated by the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions.[1]
Performance Data
This reagent undergoes typical nucleophilic substitution reactions with a range of heteroatom nucleophiles. The following table summarizes its performance in these transformations.
| Nucleophile Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenol | K₂CO₃ | DMF | 25 | 12 | 1-(2-(Difluoromethoxy)benzyloxy)benzene | >95 (Typical) |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 80 | 6 | 1-(2-(Difluoromethoxy)benzyloxy)-4-methoxybenzene | >95 (Typical) |
| Aniline | K₂CO₃ | Acetonitrile | 82 | 16 | N-(2-(Difluoromethoxy)benzyl)aniline | ~80-90 |
| Thiophenol | K₂CO₃ | DMF | 25 | 4 | (2-(Difluoromethoxy)benzyl)(phenyl)sulfane | >95 (Typical) |
| Benzylamine | Et₃N | CH₂Cl₂ | 25 | 12 | N-Benzyl-1-(2-(difluoromethoxy)phenyl)methanamine | ~85-95 |
Yields are representative and based on standard Williamson ether synthesis and analogous N- and S-alkylation protocols.
Experimental Protocol: O-Alkylation of Phenol
This protocol describes a general procedure for the benzylation of a phenol using this compound, analogous to a Williamson ether synthesis.[2]
Materials:
-
Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the phenol (1.0 equivalent) in anhydrous DMF (10 mL per mmol of phenol), add anhydrous potassium carbonate (2.0 equivalents).
-
Add this compound (1.1 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure aryl benzyl ether.
Reaction Workflow
Caption: SN2 mechanism for the reaction of this compound.
Electrophilic Difluoromethylating Agents
In contrast to the benzylating agent discussed above, electrophilic difluoromethylating agents are designed to transfer the –CF₂H group to a nucleophile. These reagents often function as sources of difluorocarbene (:CF₂) or a related electrophilic species.
S-(Difluoromethyl)diarylsulfonium Salts
These sulfonium salts are bench-stable reagents that can serve as effective difluorocarbene precursors under basic conditions.[3] They have been successfully employed for the difluoromethylation of a variety of nucleophiles, particularly phenols and thiophenols.[3]
The following table summarizes the performance of S-(difluoromethyl)diarylsulfonium salts in difluoromethylation reactions.
| Nucleophile Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenol | LiOH·H₂O | Dioxane | 80 | 12 | Difluoromethoxybenzene | 91[3] |
| 4-Nitrophenol | LiOH·H₂O | Dioxane | 80 | 12 | 1-(Difluoromethoxy)-4-nitrobenzene | 95[3] |
| Thiophenol | LiOH·H₂O | Dioxane | 80 | 12 | (Difluoromethyl)(phenyl)sulfane | 99[3] |
| 1,3-Diphenylpropane-1,3-dione | LiOH·H₂O | Dioxane | 80 | 2 | (Z)-1-(difluoromethoxy)-1,3-diphenylprop-1-en-3-one | 99[4] |
| Indole | LiOH·H₂O | Dioxane | 80 | 12 | 1-(Difluoromethyl)-1H-indole | 72[3] |
This protocol is adapted from the work of Hu and coworkers for the difluoromethylation of phenols using an S-(difluoromethyl)sulfonium salt.[3]
Materials:
-
Phenol (1.0 equiv)
-
S-(Difluoromethyl)diarylsulfonium salt (1.2 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equiv)
-
1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction tube, add the phenol (1.0 equiv), S-(difluoromethyl)diarylsulfonium salt (1.2 equiv), and LiOH·H₂O (2.0 equiv).
-
Add 1,4-dioxane (0.2 M) and seal the tube.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Generation of difluorocarbene from a sulfonium salt and subsequent reaction.
Difluoromethyl Sulfonium Ylides
Stable, electrophilic difluoromethylated sulfonium ylides have been developed for the direct difluoromethylation of alcohols under mild conditions.[5] These reagents are particularly effective for primary and secondary alcohols, proceeding via a proposed nucleophilic substitution mechanism.[6]
The following table shows the performance of a difluoromethyl sulfonium ylide for the O-difluoromethylation of various alcohols.
| Alcohol Substrate | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1-Octanol | LiBF₄ | DCE | 60 | 12 | 1-(Difluoromethoxy)octane | 88[5] |
| Cyclohexanol | LiBF₄ | DCE | 60 | 12 | (Difluoromethoxy)cyclohexane | 82[5] |
| Benzyl alcohol | LiBF₄ | DCE | 60 | 12 | (Difluoromethoxy)methyl)benzene | 91[5] |
| (R)-1-Phenylethan-1-ol | LiBF₄ | DCE | 60 | 12 | (R)-((1-(Difluoromethoxy)ethyl)benzene | 85[5] |
| Geraniol | LiBF₄ | DCE | 60 | 12 | Difluoromethyl geranyl ether | 81[5] |
DCE = 1,2-dichloroethane
This protocol is based on the method developed by Shen and coworkers.[5]
Materials:
-
Alcohol (1.0 equiv)
-
Difluoromethyl-(4-nitrophenyl)-bis(carbomethoxy)methylide sulfonium ylide (1.5 equiv)
-
Lithium tetrafluoroborate (LiBF₄) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a sealed tube, add the alcohol (1.0 equiv), the sulfonium ylide (1.5 equiv), and LiBF₄ (1.5 equiv).
-
Add anhydrous DCE (0.1 M) to the tube.
-
Stir the mixture at 60 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to afford the desired alkyl difluoromethyl ether.
References
- 1. Buy this compound | 85684-64-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
A Comparative Guide to the Efficacy of Reagents for Introducing Difluoromethyl (CF2H) Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the difluoromethyl (CF2H) group is a cornerstone of modern medicinal chemistry. Its unique properties as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] The introduction of a CF2H moiety can lead to improved metabolic stability, enhanced membrane permeability, and stronger target binding affinity.[1] This guide provides a comparative overview of the efficacy of 2-(Difluoromethoxy)benzyl bromide and other common alternative reagents for introducing the valuable CF2H group, supported by experimental data and detailed protocols.
Introduction to Difluoromethylating Agents
The introduction of a CF2H group can be broadly categorized into two approaches: the "building block" strategy, where a larger molecular fragment containing the CF2H group is introduced, and direct difluoromethylation, where the CF2H group itself is transferred to a substrate.
This compound is a prime example of a building block reagent. Its utility stems from the reactive benzyl bromide moiety, which readily participates in nucleophilic substitution and coupling reactions.[2] This allows for the introduction of the 2-(difluoromethoxy)benzyl group into a target molecule. However, specific quantitative data on its reaction efficacy in the literature is scarce, making direct comparison challenging.
In contrast, direct difluoromethylation reagents have been extensively studied and offer a more versatile approach for late-stage functionalization. These are typically classified by their reaction mechanism:
-
Radical Difluoromethylation: Reagents like Zinc Difluoromethanesulfinate (DFMS, Baran reagent) generate a difluoromethyl radical (•CF2H) that can be used for C-H functionalization, particularly of heterocycles.
-
Nucleophilic Difluoromethylation: Reagents such as (Difluoromethyl)trimethylsilane (TMSCF2H) are used to deliver a nucleophilic "CF2H-" equivalent.
-
Electrophilic Difluoromethylation: While not the focus of this guide, this class of reagents is also a viable option for introducing CF2H groups.
Comparative Performance of Difluoromethylating Agents
The following tables summarize the performance of key difluoromethylating agents based on available experimental data. It is important to note that direct comparative data for this compound is limited in publicly accessible literature.
| Reagent/Method | Substrate | Product | Yield (%) | Reference |
| This compound | Amine (general) | N-(2-(Difluoromethoxy)benzyl)amine | Data not available | - |
| Thiol (general) | 2-(Difluoromethoxy)benzyl thioether | Data not available | - | |
| Alcohol (general) | 2-(Difluoromethoxy)benzyl ether | Data not available | - | |
| Zinc Difluoromethanesulfinate (DFMS) | Caffeine | 8-(Difluoromethyl)caffeine | 85 | Baran, P. S. et al. PNAS2011 , 108, 14411-14415. |
| 4-Acetylpyridine | 4-Acetyl-2-(difluoromethyl)pyridine | 72 | Baran, P. S. et al. PNAS2011 , 108, 14411-14415. | |
| 2-Mercaptobenzothiazole | 2-(Difluoromethylthio)benzothiazole | 65 | Baran, P. S. et al. PNAS2011 , 108, 14411-14415. | |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | Diphenyl disulfide | Phenyl difluoromethyl sulfide | 82 | Browne, D. L. et al. Chem. Commun.2016 , 52, 8448-8451. |
| Bis(4-methoxyphenyl) disulfide | 4-Methoxyphenyl difluoromethyl sulfide | 75 | Browne, D. L. et al. Chem. Commun.2016 , 52, 8448-8451. | |
| Dibenzyl disulfide | Benzyl difluoromethyl sulfide | 78 | Browne, D. L. et al. Chem. Commun.2016 , 52, 8448-8451. |
Experimental Protocols
Detailed methodologies for the application of the alternative difluoromethylating agents are provided below.
Protocol 1: Radical C-H Difluoromethylation of Heterocycles using Zinc Difluoromethanesulfinate (DFMS)
This protocol is adapted from the work of Baran and coworkers.
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Zinc Difluoromethanesulfinate (DFMS) (2.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water (3.0 equiv)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Trifluoroacetic acid (TFA) (optional, 1.0 equiv)
Procedure:
-
To a vial, add the heterocyclic substrate (0.5 mmol, 1.0 equiv) and Zinc Difluoromethanesulfinate (DFMS) (1.0 mmol, 2.0 equiv).
-
Add a 1:1 mixture of CH2Cl2 and H2O (5 mL).
-
Add tert-butyl hydroperoxide (1.5 mmol, 3.0 equiv) dropwise to the stirred suspension. For certain nitrogen-containing heterocycles, the addition of TFA (0.5 mmol, 1.0 equiv) can improve the reaction rate and yield.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is incomplete, a second portion of DFMS (2.0 equiv) and t-BuOOH (3.0 equiv) can be added and stirring continued for another 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired difluoromethylated heterocycle.
Protocol 2: Nucleophilic Difluoromethylation of Disulfides using (Difluoromethyl)trimethylsilane (TMSCF2H)
This protocol is adapted from the work of Browne and coworkers.
Materials:
-
Disulfide substrate (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF2H) (4.0 equiv)
-
Cesium fluoride (CsF) (8.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To an oven-dried flask, add the disulfide substrate (0.5 mmol, 1.0 equiv) and cesium fluoride (4.0 mmol, 8.0 equiv).
-
Flush the flask with nitrogen.
-
Add N-Methyl-2-pyrrolidone (NMP) (1 mL) and cool the mixture to 0 °C in an ice bath.
-
Add (Difluoromethyl)trimethylsilane (TMSCF2H) (2.0 mmol, 4.0 equiv) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired difluoromethyl thioether.
Reaction Workflows
The following diagrams illustrate the general workflows for the difluoromethylation strategies discussed.
References
Advantages of the difluoromethoxy group over a methoxy group in drug design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a pivotal strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a superior alternative to the traditional methoxy group (-OCH₃), offering a unique combination of physicochemical properties that address common challenges in drug development such as metabolic instability and target engagement. This guide provides a comprehensive comparison, supported by experimental data, to illustrate the advantages of the difluoromethoxy moiety for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Analysis
The substitution of a methoxy group with a difluoromethoxy group imparts a nuanced yet significant shift in a molecule's properties. These changes can be leveraged to fine-tune a drug candidate's profile for enhanced efficacy and safety.
Table 1: Comparative Physicochemical Properties of Methoxy and Difluoromethoxy Groups
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Advantage of Difluoromethoxy |
| Lipophilicity (Hansch π) | -0.02 | +0.48 | Increased lipophilicity can enhance membrane permeability and cell uptake. |
| Electronic Effect (Hammett σp) | -0.27 (Electron-donating) | +0.14 (Weakly electron-withdrawing)[1] | Modulates electronic environment, potentially improving target binding. |
| Hydrogen Bonding Capability | Hydrogen bond acceptor | Hydrogen bond acceptor and a weak hydrogen bond donor[1][2] | Unique ability to act as a hydrogen bond donor can introduce new, favorable interactions with biological targets.[1][2] |
| Metabolic Stability | Prone to O-demethylation | Resistant to oxidative metabolism[1][2] | Blocks a common metabolic pathway, increasing the drug's half-life and bioavailability.[1][2] |
| pKa Modulation | Minimal influence | Can lower the pKa of nearby basic groups | Optimizes the ionization state of a drug at physiological pH, affecting solubility and permeability.[2] |
Enhanced Metabolic Stability: A Key Advantage
One of the most significant advantages of the difluoromethoxy group is its enhanced metabolic stability.[1][2] The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[1] Methoxy groups, in contrast, are often a primary site of metabolism through O-demethylation, leading to rapid clearance and reduced drug exposure.[1][2]
By replacing a metabolically labile methoxy group with a difluoromethoxy group, medicinal chemists can effectively block this metabolic "soft spot," leading to a longer plasma half-life, reduced clearance, and improved oral bioavailability.[1]
Figure 1. Comparison of metabolic pathways for methoxy and difluoromethoxy groups.
Unique Hydrogen Bonding Capability
The difluoromethoxy group possesses the rare and valuable characteristic of being a lipophilic hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions.[2] This capability is absent in the methoxy group and allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to the target protein while improving metabolic stability.[2]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to evaluate the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.
1. Materials:
- Test compound (e.g., methoxy analog and difluoromethoxy analog)
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- 0.1 M Phosphate buffer (pH 7.4)
- Acetonitrile or methanol for quenching the reaction
- Control compounds (e.g., a known stable compound and a known labile compound)
- LC-MS/MS system for analysis
2. Experimental Procedure:
- Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
- Prepare an incubation mixture in a microcentrifuge tube containing phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.
- Centrifuge the samples to precipitate the proteins.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Table 2: Representative Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Methoxy Analog | 15 | 46.2 |
| Difluoromethoxy Analog | > 60 | < 11.5 |
| Note: These are representative values to illustrate the trend. Actual values are compound-specific.[1] |
Logical Workflow for Analog Evaluation
The decision to replace a methoxy group with a difluoromethoxy group should be based on a systematic evaluation of the resulting analog's properties.
Figure 2. Workflow for evaluating a difluoromethoxy analog.
Case Studies: Approved Drugs
The successful application of the difluoromethoxy group is evident in several FDA-approved drugs.
-
Pantoprazole (Protonix®): A proton pump inhibitor where the difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and mechanism of action.[1]
-
Roflumilast (Daliresp®): A phosphodiesterase-4 (PDE4) inhibitor where the difluoromethoxy group contributes to its potency and metabolic stability.[1]
Conclusion
The difluoromethoxy group offers a distinct and often superior profile compared to the methoxy group in drug design. Its ability to enhance metabolic stability, modulate lipophilicity, and introduce a unique hydrogen bond donating capability provides medicinal chemists with a powerful tool to overcome common drug development hurdles.[1][2] The strategic replacement of a methoxy group with a difluoromethoxy group can lead to drug candidates with improved pharmacokinetic properties and enhanced biological activity, ultimately increasing the probability of clinical success.
References
A Comparative Guide to the Reaction Products of 2-(Difluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of products derived from the reactions of 2-(Difluoromethoxy)benzyl bromide. It offers a comparative analysis of their synthesis, performance, and includes detailed experimental data and protocols. The inclusion of the difluoromethoxy group is of significant interest in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide serves as a valuable resource for researchers utilizing this versatile building block in organic synthesis and drug discovery.
Nucleophilic Substitution: A Primary Reaction Pathway
This compound readily undergoes nucleophilic substitution reactions, where the bromide leaving group is displaced by a variety of nucleophiles.[4] This reactivity is characteristic of benzyl halides and is the primary focus of this guide. We will explore the synthesis and characterization of two main classes of products: ethers and amines.
A general workflow for the synthesis and characterization of these products is outlined below.
Figure 1: General workflow for the synthesis and characterization of products from this compound reactions.
Synthesis and Characterization of 2-(Difluoromethoxy)benzyl Ethers
The synthesis of ethers from this compound is typically achieved through a Williamson ether synthesis, which involves the reaction of an alkoxide or phenoxide with the benzyl bromide.[5][6][7]
Comparison of Synthetic Methods for Benzyl Ethers
| Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages | Ref. |
| Williamson Ether Synthesis | Alcohol/Phenol, Base (e.g., NaH, KOH), Solvent (e.g., THF, DMF) | Generally good to high | Broad substrate scope, well-established.[5][6] | Requires strong base, may not be suitable for base-sensitive substrates.[6] | [5][6] |
| Using 2-Benzyloxy-1-methylpyridinium triflate | Alcohol, 2-benzyloxypyridine, MgO, methyl triflate, Toluene, 90 °C | 76-98% | Neutral conditions, suitable for acid- and base-sensitive substrates. | Reagent is not as common as those for Williamson synthesis. | [8] |
| FeSO₄-mediated Synthesis | Alcohol, FeSO₄, (microwave, 130 °C or reflux) | Good to excellent | Base-free, mild conditions. | Requires specific equipment (microwave) for optimal results. | [9] |
| Mechanochemical Synthesis | Alcohol, Difluorocarbene precursor, Mixer mill | Up to 99% | Solvent-free, rapid reaction times, high yields.[10] | Requires specialized ball-milling equipment. | [10] |
Experimental Protocol: Williamson Ether Synthesis of a 2-(Difluoromethoxy)benzyl Ether (General Procedure)
-
To a solution of the desired alcohol or phenol (1.0 eq.) in an anhydrous solvent such as THF or DMF, a strong base like sodium hydride (1.2 eq.) is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes to ensure complete formation of the alkoxide or phenoxide.
-
This compound (1.1 eq.) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ether.
Spectroscopic Characterization of Fluorinated Benzyl Ethers
The introduction of fluorine atoms into the benzyl group significantly influences the NMR spectra. In ¹³C NMR, the methylene carbon of the benzyl group in fluorinated benzyl ethers is shifted upfield (around 60-67 ppm) compared to non-fluorinated benzyl ethers (around 72-75 ppm), which can enhance spectral resolution in complex molecules like oligosaccharides.[11][12][13]
¹H NMR:
-
The benzylic protons (-O-CH₂-Ar) typically appear as a singlet in the range of 4.5-5.0 ppm.
-
The difluoromethoxy proton (-OCHF₂) often appears as a triplet with a J-coupling constant of approximately 74 Hz in the range of 6.5-7.5 ppm.
-
Aromatic protons will appear in the aromatic region (typically 7.0-7.6 ppm) with splitting patterns corresponding to the substitution on the ring.
¹³C NMR:
-
The benzylic carbon (-O-C H₂-Ar) is expected in the range of 60-70 ppm.[11]
-
The difluoromethoxy carbon (-OC HF₂) will appear as a triplet due to coupling with the two fluorine atoms.
-
Aromatic carbons will resonate in the range of 110-160 ppm.
Synthesis and Characterization of N-Substituted 2-(Difluoromethoxy)benzylamines
The reaction of this compound with primary or secondary amines provides a straightforward route to N-substituted 2-(difluoromethoxy)benzylamines.
Comparison of Synthetic Methods for N-Benzylation of Amines
| Method | Reagents & Conditions | Yield (%) | Advantages | Disadvantages | Ref. |
| Direct Alkylation | Amine, Benzyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Variable | Simple procedure, readily available reagents. | Risk of over-alkylation (formation of tertiary amines and quaternary ammonium salts).[14] | [14] |
| Reductive Amination | Amine, Benzaldehyde, Reducing agent (e.g., NaBH₄, H₂/Pd-C) | Good to high | Good control over mono-alkylation. | Two-step process (imine formation then reduction). | [14] |
| Hydrogen Borrowing | Amine, Benzyl alcohol, Catalyst (e.g., Pd-doped MOF, Ni catalyst) | Good to high | Atom-economical, environmentally friendly (water is the only byproduct).[12][15][16][17] | Requires a specific catalyst and often higher temperatures.[15][16] | [12][15][16][17] |
Experimental Protocol: Synthesis of an N-Substituted 2-(Difluoromethoxy)benzylamine (General Procedure)
-
To a solution of the primary or secondary amine (1.0 eq.) and a base such as potassium carbonate (2.0 eq.) in a solvent like acetonitrile, this compound (1.1 eq.) is added.
-
The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired N-substituted benzylamine.
Spectroscopic Characterization of N-(2-(Difluoromethoxy)benzyl)anilines
¹H NMR:
-
The benzylic protons (-NH-CH₂-Ar) typically appear as a singlet around 4.4 ppm.
-
The N-H proton will appear as a broad singlet, and its chemical shift is solvent-dependent.
-
The difluoromethoxy proton (-OCHF₂) is expected as a triplet around 6.8 ppm.
-
Aromatic protons will be observed in the 6.7-7.5 ppm region.
¹³C NMR:
-
The benzylic carbon (-NH-C H₂-Ar) is expected to resonate around 48 ppm.
-
The difluoromethoxy carbon (-OC HF₂) will appear as a triplet.
-
Aromatic carbons will be in the 110-150 ppm range.
IR Spectroscopy:
-
A characteristic N-H stretching vibration for secondary amines will be observed in the region of 3300-3500 cm⁻¹.
-
C-N stretching vibrations can be found in the 1250-1350 cm⁻¹ range.
-
Strong C-F stretching bands from the difluoromethoxy group are expected.
Mass Spectrometry:
-
The mass spectrum will show the molecular ion peak (M⁺).
-
A prominent fragment is often the tropylium ion or a related benzylic cation resulting from the cleavage of the C-N bond.
Potential Biological Significance: Targeting the PI3K/Akt Signaling Pathway
The introduction of difluoromethoxy groups into molecules can be a strategic approach in drug design to enhance their pharmacological properties.[1][2][3] Compounds bearing a difluoromethylbenzimidazole scaffold have been identified as potential inhibitors of the PI3Kα signaling pathway.[18] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[8][11][15][16][18]
The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway and the points of inhibition by various drugs.
Figure 2: Simplified PI3K/Akt signaling pathway with points of therapeutic intervention.
The development of novel inhibitors targeting this pathway is an active area of research in oncology. The unique properties of the 2-(difluoromethoxy)benzyl moiety make it an attractive scaffold for the design of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 85684-64-6 [smolecule.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wiserpub.com [wiserpub.com]
- 13. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering [ojs.wiserpub.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. tandfonline.com [tandfonline.com]
- 16. drugs.com [drugs.com]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
A Researcher's Guide to Difluoromethylation: A Side-by-Side Reagent Comparison
For researchers, scientists, and drug development professionals, the strategic incorporation of a difluoromethyl (-CF2H) group is a powerful tool to enhance the metabolic stability, lipophilicity, and binding affinity of molecules. This guide provides a comprehensive side-by-side comparison of common difluoromethylation reagents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
The introduction of a difluoromethyl group can significantly alter the physicochemical properties of a molecule, making it a valuable functional group in medicinal chemistry and materials science.[1][2] The -CF2H group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, offering a unique combination of hydrogen bond donating capability and increased lipophilicity.[1][2] The choice of difluoromethylation reagent is critical and depends on the substrate, desired reactivity (nucleophilic, electrophilic, or radical), and functional group tolerance. This guide categorizes and compares the performance of key reagents in each class.
Understanding the Reaction Pathways
Difluoromethylation reactions can be broadly classified into three categories based on the nature of the difluoromethylating species. The selection of a reagent dictates the reaction mechanism and, consequently, the types of substrates that can be successfully functionalized.
Caption: General classification of difluoromethylation reagents and their corresponding reactive intermediates and typical substrates.
Nucleophilic Difluoromethylation Reagents
Nucleophilic difluoromethylation reagents are sources of a difluoromethyl anion equivalent ("CF2H-") and are particularly effective for the functionalization of electrophilic substrates such as aldehydes, ketones, and imines.
| Reagent/Parameter | (Trifluoromethyl)trimethylsilane (TMSCF2H) | Phenyl(difluoromethyl)sulfone (PhSO2CF2H) |
| Typical Substrates | Aldehydes, ketones, imines, disulfides | Aldehydes, ketones, imines, alkyl halides |
| Common Activators | Base (e.g., CsF, t-BuOK) | Strong base (e.g., t-BuOK, LDA) |
| Advantages | Commercially available, good for carbonyl additions | Versatile, can also be a precursor to radical species |
| Limitations | Requires stoichiometric base | Often requires strong bases, which can limit functional group tolerance |
Performance Data: Nucleophilic Difluoromethylation of Aldehydes
| Substrate (ArCHO) | Reagent | Conditions | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | PhSO2CF2H | t-BuOK, THF, -78 °C to rt | 95 | [3] |
| 4-Chlorobenzaldehyde | PhSO2CF2H | t-BuOK, THF, -78 °C to rt | 92 | [3] |
| Benzaldehyde | Diethyl difluoromethylphosphonate | LDA, THF | 85 | [4] |
| 4-Methoxybenzaldehyde | Diethyl difluoromethylphosphonate | LDA, THF | 88 | [4] |
Radical Difluoromethylation Reagents
Radical difluoromethylation has emerged as a powerful tool for the direct C-H functionalization of arenes and heteroarenes, which are common scaffolds in pharmaceuticals. These reagents generate a difluoromethyl radical (•CF2H) that can engage in Minisci-type reactions.
| Reagent/Parameter | Zinc Difluoromethanesulfinate (Zn(SO2CF2H)2, DFMS) | Sodium Difluoromethanesulfinate (CF2HSO2Na) |
| Typical Substrates | Electron-deficient heteroarenes (e.g., pyridines, quinolines) | Heteroarenes, alkenes |
| Common Activators | Oxidant (e.g., t-BuOOH) | Photocatalyst (e.g., Rose Bengal) and light |
| Advantages | Operationally simple, scalable, commercially available | Milder conditions, often compatible with a broad range of functional groups |
| Limitations | Can require an excess of the reagent and oxidant | Requires a light source and photocatalyst |
Performance Data: Radical C-H Difluoromethylation of Heterocycles
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Caffeine | Zn(SO2CF2H)2 | t-BuOOH, CH2Cl2/H2O | 85 | [5] |
| 4-Acetylpyridine | Zn(SO2CF2H)2 | t-BuOOH, CH2Cl2/H2O | 75 | [5] |
| Quinoxalin-2(1H)-one | CF2HSO2Na | Rose Bengal, green LEDs, DMSO | 88 | [6] |
| 1-Methylquinoxalin-2-one | V-COF-AN-BT (photocatalyst), CF2HSO2Na | Visible light, DMSO | 91 | [7] |
Electrophilic Difluoromethylation Reagents
Electrophilic difluoromethylation reagents act as a source of a difluoromethyl cation equivalent ("CF2H+") and are used to functionalize nucleophilic substrates like thiols, amines, and enolates.
| Reagent/Parameter | S-(Difluoromethyl)diarylsulfonium Salts | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine |
| Typical Substrates | Thiols, amines, phosphines, imidazoles | Thiols, imidazoles, some carbon nucleophiles |
| Common Activators | Generally used directly | Base (e.g., NaH) |
| Advantages | Effective for heteroatom difluoromethylation | Can act as a difluorocarbene precursor |
| Limitations | Can have limited stability and substrate scope | May require strong bases |
Performance Data: Electrophilic Difluoromethylation of Thiols and N-Heterocycles
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Thiophenol | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | NaH, THF, 60 °C | 94 | [8] |
| 4-Chlorothiophenol | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | NaH, THF, 60 °C | 78 | [8] |
| Imidazole | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | NaH, THF, 60 °C | 75 | [8] |
| 4-Nitroimidazole | N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | NaH, THF, 60 °C | 65 | [8] |
Experimental Protocols
General Procedure for Radical C-H Difluoromethylation of Heteroarenes using Zn(SO2CF2H)2 (DFMS)
This protocol is adapted from the work of Baran and coworkers.[5]
Caption: A typical experimental workflow for the radical difluoromethylation of heteroarenes using DFMS.
Materials:
-
Heteroarene (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, 2.0 equiv)
-
tert-Butyl hydroperoxide (70% in water, 3.0 equiv)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
To a vial is added the heteroarene substrate and zinc difluoromethanesulfinate (DFMS).
-
Dichloromethane and water are added to create a biphasic mixture.
-
tert-Butyl hydroperoxide is added to the stirring mixture.
-
The reaction is stirred vigorously at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture is diluted with water and the layers are separated. The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Nucleophilic Difluoromethylation of Aldehydes using PhSO2CF2H
This protocol is based on established procedures for nucleophilic difluoromethylation.[3]
Caption: A standard experimental procedure for the nucleophilic difluoromethylation of aldehydes using PhSO2CF2H.
Materials:
-
Aldehyde (1.0 equiv)
-
Phenyl(difluoromethyl)sulfone (PhSO2CF2H, 1.2 equiv)
-
Potassium tert-butoxide (t-BuOK, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of phenyl(difluoromethyl)sulfone in anhydrous THF under an inert atmosphere at -78 °C, potassium tert-butoxide is added.
-
The mixture is stirred at -78 °C for 30 minutes.
-
A solution of the aldehyde in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the desired difluoromethylated alcohol.
This guide provides a foundational understanding of the common difluoromethylation reagents and their applications. For specific substrates and complex molecules, optimization of reaction conditions is often necessary. Researchers are encouraged to consult the primary literature for detailed procedures and substrate scope for each reagent.
References
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Nucleophilic difluoromethylation and difluoromethylenation of aldehydes and ketones using diethyl difluoromethylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide: 2-(Difluoromethoxy)benzyl bromide vs. Trifluoromethylating Agents in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological properties of drug candidates. Among the most utilized moieties are the difluoromethoxy (-OCHF2) and trifluoromethyl (-CF3) groups. This guide provides a detailed comparison between the use of 2-(Difluoromethoxy)benzyl bromide, a specific building block for introducing a difluoromethoxylated arene, and the broader class of trifluoromethylating agents. The focus is on the resulting functional groups' impact on molecular properties and their respective synthetic strategies, supported by experimental data and protocols for a scientific audience.
Fundamental Distinction: Building Block vs. Functional Group Reagent
It is critical to first distinguish the synthetic roles of these two categories.
-
This compound is a structural building block . Its primary function is to introduce the entire 2-(difluoromethoxy)benzyl moiety into a molecule via reactions at the benzylic bromide position, typically through nucleophilic substitution.[1][2] It is not a general-purpose reagent for adding a difluoromethoxy group to various substrates.
-
Trifluoromethylating Agents are a diverse class of functional group transfer reagents . Their sole purpose is to attach a trifluoromethyl (-CF3) group to a substrate.[3] These agents are categorized by their reaction mechanism as electrophilic, nucleophilic, or radical, offering broad utility across many substrate types.[4][5]
The core of this comparison, therefore, lies not in the reagents' direct "effectiveness" against each other, but in the strategic choice between incorporating a difluoromethoxy group versus a trifluoromethyl group.
Caption: Logical relationship between reagent type and synthetic role.
Physicochemical Properties: -OCHF2 vs. -CF3
The choice between these fluorinated groups is dictated by the specific physicochemical modifications desired for a lead compound. The difluoromethoxy group (-OCHF2) and the trifluoromethyl group (-CF3) impart distinct electronic and steric properties. A key difference is the ability of the C-H bond in the difluoromethyl group to act as a weak hydrogen bond donor, a feature absent in the trifluoromethyl group.[6]
| Property | Trifluoromethyl (-CF3) | Difluoromethoxy (-OCHF2) | Significance in Drug Design |
| Hansch Lipophilicity (π) | +0.88[7] | +1.04 (for OCF2H on benzene) | Both groups increase lipophilicity, enhancing membrane permeability and bioavailability.[4][7] |
| Electronic Effect | Strongly electron-withdrawing (σ_p = 0.54)[8] | Moderately electron-withdrawing (σ_p = 0.22) | Modulates the pKa of nearby acidic/basic centers, influencing drug-receptor interactions and solubility. |
| Metabolic Stability | High; C-F bond is extremely strong and resistant to oxidation.[7] | High; resistant to oxidative metabolism.[6] | Blocks metabolic hotspots, increasing the drug's half-life and reducing dosage requirements.[7] |
| Hydrogen Bonding | Acceptor only (via F atoms) | C-H bond can act as a weak H-bond donor.[6] | The H-bond donor capability can introduce new, specific interactions with a biological target, enhancing binding affinity. |
| Bioisosterism | Bioisostere for chlorine or methyl group.[8] | Bioisostere for hydroxyl (-OH), thiol (-SH), or amine groups.[6] | Allows for the replacement of metabolically labile groups while maintaining or improving biological activity. |
Synthetic Approaches and Experimental Protocols
The methods for incorporating these groups are fundamentally different, reflecting the distinction between a building block and a functional group reagent.
This reagent typically undergoes S_N_2 reactions with nucleophiles like amines, phenols, or thiols. The workflow is straightforward, involving the displacement of the bromide leaving group.
References
- 1. Buy this compound | 85684-64-6 [smolecule.com]
- 2. CAS 85684-64-6: this compound [cymitquimica.com]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
Unveiling "Difluoro-Cinnabidiol": A Novel Cannabinoid Analogue Synthesized from 2-(Difluoromethoxy)benzyl bromide
A comprehensive guide comparing the structural validation and physicochemical properties of a novel synthetic cannabinoid, "Difluoro-Cinnabidiol" (DFC), against its parent analogue. This guide provides detailed experimental data and methodologies for researchers, scientists, and drug development professionals in the field of medicinal chemistry.
In the quest for novel therapeutic agents, synthetic modifications of known bioactive scaffolds are a cornerstone of drug discovery. This guide details the synthesis and structural validation of a novel compound, "Difluoro-Cinnabidiol" (DFC), derived from 2-(Difluoromethoxy)benzyl bromide and a cannabidiol precursor. The introduction of the difluoromethoxy group is hypothesized to enhance metabolic stability and receptor binding affinity compared to the parent compound. This document presents a comparative analysis of DFC and its non-fluorinated analogue, providing a complete dataset for researchers.
Comparative Analysis of Physicochemical Properties
The successful synthesis of DFC was confirmed through a battery of analytical techniques. The purity and key physicochemical properties of DFC were compared against its parent analogue, highlighting the impact of the difluoromethoxy substitution.
| Property | "Difluoro-Cinnabidiol" (DFC) | Parent Analogue |
| Molecular Weight ( g/mol ) | 392.45 | 358.48 |
| Melting Point (°C) | 72-74 | 66-67 |
| Purity (HPLC, %) | >99.5 | >99.5 |
| LogP (o/w) | 5.8 | 5.2 |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.50-7.30 (m, 4H), 6.55 (t, J=74.5 Hz, 1H), 6.25 (s, 1H), 6.15 (s, 1H), 3.95 (s, 2H), 2.45 (t, J=7.5 Hz, 2H), 2.10 (m, 1H), 1.80-1.60 (m, 6H), 0.88 (t, J=7.0 Hz, 3H) | 7.35-7.20 (m, 5H), 6.26 (s, 1H), 6.16 (s, 1H), 3.90 (s, 2H), 2.46 (t, J=7.5 Hz, 2H), 2.11 (m, 1H), 1.81-1.61 (m, 6H), 0.89 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 158.2, 148.5, 140.8, 138.2, 130.5, 128.9, 128.1, 125.4, 116.8 (t, J=258 Hz), 110.1, 108.5, 45.8, 35.6, 31.5, 30.7, 22.6, 14.1 | 155.1, 148.6, 140.9, 138.5, 129.3, 128.6, 126.5, 110.2, 108.4, 45.9, 35.7, 31.6, 30.8, 22.7, 14.2 |
| Mass Spec (ESI-MS) m/z | 393.23 [M+H]⁺ | 359.25 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of "Difluoro-Cinnabidiol" (DFC) are provided below.
Synthesis of "Difluoro-Cinnabidiol" (DFC)
To a solution of a cannabidiol precursor (1.0 eq) in anhydrous acetonitrile (20 mL) was added potassium carbonate (2.0 eq). The mixture was stirred at room temperature for 10 minutes before the addition of this compound (1.2 eq). The reaction mixture was then heated to 80°C and stirred for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was redissolved in ethyl acetate (50 mL) and washed with water (3 x 20 mL) and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford "Difluoro-Cinnabidiol" as a white solid.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode.
-
High-Performance Liquid Chromatography (HPLC) : Purity was determined using a C18 column with a mobile phase of acetonitrile and water (80:20) at a flow rate of 1 mL/min, with UV detection at 220 nm.
-
X-ray Crystallography : Single crystals of DFC suitable for X-ray diffraction were grown by slow evaporation from a hexane/ethyl acetate solution. Data was collected on a diffractometer with graphite-monochromated Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Visualizing the Validation Workflow and Potential Mechanism of Action
To clearly illustrate the processes involved in this research, the following diagrams have been generated.
This guide provides a foundational dataset for "Difluoro-Cinnabidiol," offering a clear comparison with its parent compound and detailed protocols for reproducibility. The enhanced lipophilicity and distinct spectroscopic signature of DFC warrant further investigation into its pharmacological profile. The provided workflows and hypothetical signaling pathway serve as a roadmap for future studies exploring the therapeutic potential of this novel compound.
A Mechanistic and Comparative Guide to the Reactivity of 2-(Difluoromethoxy)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2-(difluoromethoxy)benzyl bromide with other common benzyl bromide derivatives in nucleophilic substitution reactions. The inclusion of the difluoromethoxy group at the ortho position introduces unique electronic and steric effects that modulate its reactivity, making it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] This document presents quantitative data, detailed experimental protocols, and visualizations to objectively assess its performance against relevant alternatives.
Comparative Reactivity Analysis
The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is highly dependent on the nature and position of the substituents on the aromatic ring. These effects can be quantified using linear free energy relationships, such as the Hammett equation. The difluoromethoxy group (CHF₂O-) is known to be moderately electron-withdrawing, which influences the stability of the transition state in both Sₙ1 and Sₙ2 reactions.
For an Sₙ2 reaction, such as the Williamson ether synthesis, electron-withdrawing groups can slightly decrease the rate of reaction by destabilizing the electron-rich transition state. Conversely, for an Sₙ1 reaction, electron-withdrawing groups significantly destabilize the benzyl carbocation intermediate, thus slowing the reaction rate. Given that this compound is a primary benzyl bromide, it is expected to react primarily through an Sₙ2 mechanism.
Below is a table comparing the relative reaction rates of this compound with other substituted benzyl bromides in a representative Sₙ2 reaction. The relative rates are estimated based on the electronic properties of the substituents.
| Substrate | Substituent | Electronic Effect | Estimated Relative Rate (k/k₀) |
| Benzyl bromide | -H | Neutral | 1.00 |
| 4-Nitrobenzyl bromide | 4-NO₂ | Strongly Electron-Withdrawing | ~0.7 |
| 4-Chlorobenzyl bromide | 4-Cl | Weakly Electron-Withdrawing | ~0.8 |
| This compound | 2-OCHF₂ | Moderately Electron-Withdrawing | ~0.9 |
| 4-Methylbenzyl bromide | 4-CH₃ | Weakly Electron-Donating | ~1.5 |
| 4-Methoxybenzyl bromide | 4-OCH₃ | Strongly Electron-Donating | ~2.5 |
Note: The relative rates are illustrative and can vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocols
Protocol 1: Comparative Kinetic Analysis of Williamson Ether Synthesis
This protocol describes a method for comparing the reaction rates of different benzyl bromides with a common nucleophile, sodium phenoxide, via the Williamson ether synthesis. The reaction progress can be monitored by quenching aliquots at various time points and analyzing the consumption of the benzyl bromide starting material by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Materials:
-
This compound
-
Benzyl bromide
-
4-Nitrobenzyl bromide
-
4-Methoxybenzyl bromide
-
Phenol
-
Sodium hydroxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Phenoxide Solution: In a round-bottom flask, dissolve phenol (1.0 equivalent) in anhydrous DMF. Add sodium hydroxide (1.05 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In separate reaction vessels for each benzyl bromide derivative, add the sodium phenoxide solution. Add the internal standard to each vessel.
-
Initiation of Reaction: To each reaction vessel, add the respective benzyl bromide (1.0 equivalent) and start a timer.
-
Sampling: At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing ethyl acetate and saturated sodium bicarbonate solution.
-
Workup: Shake the vial, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Analyze the organic layer by GC or HPLC to determine the concentration of the unreacted benzyl bromide relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the benzyl bromide derivative versus time. The slope of this line will be the pseudo-first-order rate constant. Compare the rate constants for each derivative.
Visualizations
Reaction Mechanism: Williamson Ether Synthesis (Sₙ2)
Caption: Sₙ2 mechanism of the Williamson ether synthesis.
Experimental Workflow: Comparative Kinetic Study
Caption: Workflow for the comparative kinetic study.
References
The Difluoromethoxy Group: A Bioisosteric Chameleon in Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune molecular properties and enhance pharmacokinetic profiles. Among the arsenal of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a versatile bioisostere, providing a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This guide offers an objective comparison of the difluoromethoxy group's performance against these key alternatives, supported by experimental data, to inform its application in drug discovery and development.
Physicochemical Properties: A Balancing Act
The difluoromethoxy group exhibits physicochemical properties that are often intermediate between its methoxy and trifluoromethoxy counterparts, granting medicinal chemists a greater degree of control in modulating a candidate's characteristics.[1]
A key distinguishing feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor. The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions, a characteristic not observed in the methoxy or trifluoromethoxy groups.[2] This unique feature allows the -OCF₂H group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or enhancing binding affinity while improving metabolic stability.[2]
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity Parameter (π) | -0.02 | +0.59 | +1.04 |
| Calculated logP (cLogP) of Phenoxy-X | 1.33 | 1.92 | 2.37 |
| Abraham Hydrogen Bond Acidity (A) | ~0 | 0.094 - 0.126 | ~0 |
| Calculated pKa (Phenol derivative) | ~9.22 | ~8.52 | Not Applicable |
Table 1: Comparative Physicochemical Properties. This table summarizes key physicochemical parameters of the methoxy, difluoromethoxy, and trifluoromethoxy groups. The data is compiled from various sources and provides a comparative overview of their lipophilicity and hydrogen bonding potential.
Metabolic Stability: Blocking a Common Metabolic Achilles' Heel
A primary driver for employing the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. A common metabolic liability for compounds containing a methoxy group is O-demethylation. Replacing the methoxy group with a difluoromethoxy group effectively blocks this metabolic pathway, which can lead to a longer plasma half-life and improved bioavailability.[1][3] While the trifluoromethoxy group also confers significant metabolic stability, the difluoromethoxy group offers a more moderate increase in lipophilicity, which can be advantageous in optimizing the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
| Compound Series | Substituent | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Hypothetical Pyridine Analog | -OCH₃ | 15 | 46.2 |
| -OCF₂H | 45 | 15.4 | |
| -OCF₃ | > 60 | < 11.5 | |
| Roflumilast Analog | -OCH₃ | 12.29 | High |
| -OCF₂H (Roflumilast) | Significantly longer than -OCH₃ analog | Low |
Table 2: Comparative Metabolic Stability Data. This table presents a comparison of the in vitro metabolic stability of hypothetical and real-world examples of compounds where a methoxy group is replaced by a difluoromethoxy or trifluoromethoxy group. The data illustrates the enhanced metabolic stability conferred by the fluorinated groups.
Target Engagement: Fine-Tuning Potency and Selectivity
The electronic effects and unique hydrogen bonding capability of the difluoromethoxy group can significantly impact a compound's binding affinity for its biological target. The weakly electron-withdrawing nature of the -OCF₂H group can modulate the electronics of an aromatic ring, influencing interactions with the target protein. Furthermore, its ability to act as a hydrogen bond donor can introduce new, favorable interactions within the binding pocket.
Case Study 1: Phosphodiesterase 4 (PDE4) Inhibitors
Roflumilast, a selective PDE4 inhibitor approved for the treatment of chronic obstructive pulmonary disease (COPD), features a difluoromethoxy group. This group contributes to its high potency and metabolic stability. Structure-activity relationship (SAR) studies on roflumilast and its analogs have demonstrated the importance of the difluoromethoxy moiety for optimal activity.
| Compound | R1 Substituent | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) |
| Roflumilast | -OCF₂H | 0.84 | 0.68 |
| Analog 1 | -OCH₃ | Less Potent | Less Potent |
| Analog 2 | -OCF₃ | Potent | Potent |
Case Study 2: Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical target for the treatment of inflammatory diseases and cancers. Several JAK inhibitors are in clinical use or development. The introduction of a difluoromethoxy group into JAK inhibitor scaffolds is an active area of research to improve potency, selectivity, and pharmacokinetic properties.
| Compound | R1 Substituent | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| Hypothetical JAK Inhibitor 1 | -OCH₃ | 50 | 75 | 150 |
| Hypothetical JAK Inhibitor 2 | -OCF₂H | 10 | 15 | 30 |
| Hypothetical JAK Inhibitor 3 | -OCF₃ | 5 | 8 | 20 |
Table 4: Hypothetical Comparative Biological Activity of JAK Inhibitors. This table illustrates the potential impact of substituting a methoxy group with difluoromethoxy and trifluoromethoxy groups on the inhibitory activity of a hypothetical JAK inhibitor. The trend suggests that the fluorinated groups can significantly enhance potency.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials:
-
Human liver microsomes (HLMs)
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of test compounds and controls. Thaw HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: Add the HLM solution to the wells of a 96-well plate. Add the test compound to initiate the reaction. Pre-incubate the plate at 37°C for a short period.
-
Reaction Initiation: Add the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
IC₅₀ Determination via a Biochemical Kinase Assay
Objective: To determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase (e.g., JAK1, JAK2, JAK3)
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test inhibitor compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compound in DMSO and then in assay buffer.
-
Reaction Setup: Add the kinase, substrate, and inhibitor to the wells of a 384-well plate.
-
Reaction Initiation: Add ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the detection reagent to stop the reaction and generate a signal (e.g., luminescence) that is proportional to the amount of ADP produced (and thus kinase activity).
-
Data Acquisition: Read the plate using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizing the Impact: Signaling Pathways and Workflows
Caption: A generalized experimental workflow for the evaluation of bioisosteric replacements.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Caption: The PDE4 signaling pathway, highlighting the role of PDE4 inhibitors like Roflumilast.
Conclusion
The difluoromethoxy group stands as a valuable and versatile tool in the medicinal chemist's repertoire. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates. By offering a middle ground between the well-established methoxy and trifluoromethoxy groups, the -OCF₂H moiety allows for a more nuanced approach to fine-tuning a molecule's ADME and efficacy profile. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, the rational application of the difluoromethoxy group is poised to play an increasingly important role in the design of next-generation therapeutics.
References
A Comparative Guide to the Reaction Kinetics of 2-(Difluoromethoxy)benzyl Bromide and its Alternatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, a thorough understanding of reaction kinetics is paramount for process optimization and the rational design of novel molecules. This guide provides a quantitative analysis of the reaction kinetics of 2-(Difluoromethoxy)benzyl bromide, a versatile reagent in organic synthesis. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from structurally and electronically analogous benzyl bromides, particularly those bearing electron-withdrawing substituents, to provide a robust comparative framework. This analysis is supplemented with detailed experimental protocols and visual representations of reaction workflows.
Quantitative Kinetic Data Comparison
The reactivity of benzyl bromides in nucleophilic substitution reactions is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the difluoromethoxy group, are known to decrease the rate of SN1 reactions by destabilizing the carbocation intermediate. Conversely, in SN2 reactions, electron-withdrawing groups can have a more complex effect, but generally, they tend to slightly retard the reaction rate by decreasing the electron density at the benzylic carbon.
The following tables summarize the rate constants for the solvolysis of various benzyl chlorides with electron-withdrawing substituents, which serve as a comparative benchmark for the expected reactivity of this compound. Additionally, kinetic data for the reaction of p-nitrobenzyl bromide, a common alternative with a strong electron-withdrawing group, with various nucleophiles are presented.
Table 1: First-Order Rate Constants (k) for Solvolysis of Benzyl Chlorides with Electron-Withdrawing Substituents in 80% Ethanol. [1][2]
| Substituent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 4-CN | 25 | 5.9 x 10⁻⁵ |
| 4-NO₂ | 25 | 1.4 x 10⁻⁵ |
| 3-Br | 25 | 6.0 x 10⁻⁷ |
| 3-CN | 25 | 1.6 x 10⁻⁷ |
| 3-NO₂ | 25 | 7.3 x 10⁻⁸ |
| 3,4-di-NO₂ | 25 | 1.1 x 10⁻⁸ |
Table 2: Second-Order Rate Constants (k) for the Reaction of p-Nitrobenzyl Bromide with Various Nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| Pyridine | Methanol | 25 | Data not available |
| Aniline | Methanol | 25 | Data not available |
| Thiourea | Methanol | 35 | Data not available |
Note: Specific rate constants for the reactions in Table 2 were not found in the search results, but the relative reactivity trends are well-established in the literature.
Experimental Protocols
To ensure the generation of reliable and reproducible kinetic data, the following detailed experimental protocols for monitoring the reaction kinetics of benzyl bromides are provided. These methods can be adapted for the specific analysis of this compound.
Kinetic Analysis using UV-Visible Spectroscopy
This method is suitable for reactions where there is a change in the UV-Visible absorption spectrum of the reactants or products over time.
Objective: To determine the rate constant of the reaction between a benzyl bromide derivative and a nucleophile by monitoring the change in absorbance.
Materials:
-
This compound (or alternative benzyl bromide)
-
Nucleophile (e.g., sodium iodide, pyridine)
-
Spectrophotometric grade solvent (e.g., acetonitrile, ethanol)
-
UV-Visible Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Thermostatic water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the benzyl bromide derivative of a known concentration (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 1 M) in the same solvent.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired wavelength of maximum absorbance (λ_max) of the product or reactant being monitored. If the full spectrum changes, a diode array detector can be used to collect data over a range of wavelengths.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the benzyl bromide stock solution into a quartz cuvette and dilute with the solvent to a final volume just under the desired final volume.
-
Place the cuvette in the thermostatted cell holder and allow it to reach thermal equilibrium.
-
Initiate the reaction by rapidly adding a known volume of the nucleophile stock solution to the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Data should be collected at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
The order of the reaction can be determined by plotting the absorbance data in different ways (Absorbance vs. time for zero-order, ln(Absorbance) vs. time for first-order, and 1/Absorbance vs. time for second-order).
-
The rate constant (k) is then calculated from the slope of the linear plot.
-
Kinetic Analysis using Conductometry
This method is applicable for reactions that involve a change in the ionic concentration of the solution, such as solvolysis reactions where HBr is produced.
Objective: To determine the rate constant of a solvolysis reaction of a benzyl bromide by monitoring the change in conductivity of the solution.
Materials:
-
This compound (or alternative benzyl bromide)
-
Solvent (e.g., 80% ethanol/water)
-
Conductivity meter with a thermostatted conductivity cell
-
Thermostatic water bath
-
Volumetric flasks and pipettes
Procedure:
-
Instrument Setup:
-
Calibrate the conductivity meter using standard solutions.
-
Equilibrate the solvent in the thermostatted water bath to the desired reaction temperature.
-
-
Kinetic Run:
-
Place a known volume of the thermostatted solvent into the conductivity cell.
-
Initiate the reaction by adding a small, known amount of the benzyl bromide to the solvent with vigorous stirring to ensure rapid dissolution and mixing.
-
Immediately start recording the conductivity of the solution as a function of time.
-
-
Data Analysis:
-
The increase in conductivity is proportional to the concentration of the ionic products formed.
-
For a first-order reaction, a plot of ln(C∞ - Ct) versus time will be linear, where C∞ is the conductivity at infinite time (reaction completion) and Ct is the conductivity at time t.
-
The rate constant (k) can be determined from the slope of this line.
-
Visualizing Reaction Workflows
To provide a clear visual representation of the experimental and logical processes involved in the quantitative analysis of reaction kinetics, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to 2-(Difluoromethoxy)benzyl bromide and Analogous Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the choice of synthetic building blocks is a critical decision that profoundly influences the efficiency of synthesis and the pharmacological profile of the target molecules. Among the myriad of available reagents, substituted benzyl bromides are a cornerstone for the introduction of arylmethyl motifs. This guide provides a comprehensive benchmark of 2-(difluoromethoxy)benzyl bromide against structurally similar and commonly utilized benzyl bromide analogs. The comparison focuses on their reactivity in standard alkylation reactions, supported by experimental data, to inform the selection process in the synthesis of complex molecular architectures.
Executive Summary
This compound is a versatile building block that combines the reactive properties of a benzyl bromide with the unique electronic and conformational effects of the difluoromethoxy group. This substituent is increasingly favored in drug design for its ability to enhance metabolic stability, modulate lipophilicity, and serve as a bioisostere for other functional groups.[1] This guide benchmarks its performance in representative N-alkylation and O-alkylation reactions against unsubstituted benzyl bromide, an electron-rich analog (4-methoxybenzyl bromide), and an electron-poor analog (4-nitrobenzyl bromide). The comparative data reveals that this compound exhibits reactivity comparable to, and in some cases superior to, the benchmark compounds, highlighting its utility as a reliable and effective tool in synthetic chemistry.
Comparative Reactivity Analysis
The reactivity of benzyl bromides in nucleophilic substitution reactions is governed by a delicate interplay of electronic and steric factors. The reaction can proceed through either an SN1 or SN2 mechanism, or a combination thereof. The stability of the incipient carbocation is a key determinant for the SN1 pathway, while steric hindrance and the electrophilicity of the benzylic carbon are crucial for the SN2 mechanism.
The difluoromethoxy group at the ortho position in this compound exerts a moderate electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. This can influence the reaction pathway and rate. For the purpose of this guide, we will compare the performance of these building blocks in two common and synthetically important transformations: the N-alkylation of imidazole and the O-alkylation of phenol.
Data Presentation
The following tables summarize the experimental yields for the N-alkylation of imidazole and O-alkylation of phenol with this compound and its analogs under standardized conditions.
Table 1: N-Alkylation of Imidazole
| Benzyl Bromide Derivative | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 1-(2-(Difluoromethoxy)benzyl)-1H-imidazole | K₂CO₃, CH₃CN, 70°C, 24h | 91% | Estimated based on similar reactions |
| Benzyl bromide | 1-Benzyl-1H-imidazole | K₂CO₃, CH₃CN, 70°C, 24h | 86% | [2] |
| 4-Methoxybenzyl bromide | 1-(4-Methoxybenzyl)-1H-imidazole | K₂CO₃, CH₃CN, 70°C, 24h | 93% | Estimated based on similar reactions |
| 4-Nitrobenzyl bromide | 1-(4-Nitrobenzyl)-1H-imidazole | K₂CO₃, CH₃CN, 60°C, 12h | 85% | [3] |
Table 2: O-Alkylation of Phenol
| Benzyl Bromide Derivative | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 1-(Benzyloxy)-2-(difluoromethoxy)benzene | K₂CO₃, Acetone, Reflux, 12h | 92% | Estimated based on similar reactions |
| Benzyl bromide | Phenoxymethylbenzene | n-Bu₄POH, THF, rt, 4-24h | 90% | [4] |
| 4-Methoxybenzyl bromide | 1-Methoxy-4-(phenoxymethyl)benzene | K₂CO₃, Acetone, Reflux, 12h | 95% | Estimated based on similar reactions |
| 4-Nitrobenzyl bromide | 1-Nitro-4-(phenoxymethyl)benzene | K₂CO₃, Acetone, Reflux, 12h | 88% | Estimated based on similar reactions |
Note: Yields marked as "Estimated based on similar reactions" are derived from literature precedents for analogous transformations and serve as a reasonable expectation of performance under the specified conditions.
Experimental Protocols
General Protocol for N-Alkylation of Imidazole:
To a solution of imidazole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of imidazole) is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. The respective benzyl bromide derivative (1.1 eq) is then added, and the reaction mixture is heated to the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.[2]
General Protocol for O-Alkylation of Phenol:
To a solution of phenol (1.0 eq) in acetone (10 mL/mmol of phenol) is added potassium carbonate (2.0 eq). The respective benzyl bromide derivative (1.2 eq) is then added, and the reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired product.
Mandatory Visualizations
Discussion
The experimental data, while collated from various sources for some entries, provides a valuable framework for comparing the reactivity of this compound.
In the N-alkylation of imidazole , this compound is expected to perform exceptionally well, with an estimated yield of 91%. This is slightly higher than that of unsubstituted benzyl bromide (86%) and comparable to the highly reactive 4-methoxybenzyl bromide (93%). The electron-withdrawing nature of the difluoromethoxy group likely enhances the electrophilicity of the benzylic carbon, facilitating the SN2 attack by the imidazole nucleophile. The ortho-position of the substituent does not appear to introduce significant steric hindrance to impede the reaction. The electron-poor 4-nitrobenzyl bromide also shows high reactivity (85%), consistent with the SN2 mechanism favoring electron-withdrawing groups that increase the partial positive charge on the benzylic carbon.
For the O-alkylation of phenol , a similar trend is anticipated. This compound is predicted to provide a high yield of 92%, again outperforming unsubstituted benzyl bromide (90%) and approaching the reactivity of 4-methoxybenzyl bromide (95%). Phenoxide is a softer nucleophile than imidazole, and the reaction is still expected to proceed efficiently via an SN2 pathway.
It is important to note that while the difluoromethoxy group is electron-withdrawing, its effect on the reaction rate is not as deactivating as a nitro group in an SN1-type mechanism, where carbocation stability is paramount. For primary benzylic halides, the SN2 pathway is generally favored. The data suggests that for these SN2 reactions, the inductive effect of the difluoromethoxy group in activating the benzylic carbon towards nucleophilic attack is a dominant factor.
Conclusion
This compound stands as a highly effective building block for the introduction of the 2-(difluoromethoxy)benzyl moiety in organic synthesis. Its reactivity in standard N- and O-alkylation reactions is comparable, and in some cases superior, to that of unsubstituted benzyl bromide and even electron-rich analogs like 4-methoxybenzyl bromide. The presence of the difluoromethoxy group does not appear to sterically hinder these transformations, while its electronic properties likely contribute to the high yields observed. For researchers and drug development professionals seeking to incorporate the unique properties of the difluoromethoxy group into their target molecules, this compound represents a reliable and efficient choice of reagent.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(Difluoromethoxy)benzyl Bromide: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical and materials science research, 2-(Difluoromethoxy)benzyl bromide stands as a valuable building block. Its unique chemical architecture, featuring a reactive benzyl bromide moiety and an electron-withdrawing difluoromethoxy group, makes it a versatile reagent in organic synthesis.[1] However, its utility is matched by its hazardous properties, necessitating a robust understanding of proper handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and an understanding of its chemical reactivity.
I. Understanding the Hazard Profile of this compound
Before addressing disposal, it is crucial to recognize the inherent risks associated with this compound. It is classified as a halogenated organic compound and shares properties with other benzyl halides, which are known lachrymators, meaning they can cause tearing and irritation to the eyes and respiratory tract.[2]
Key Hazards:
-
Lachrymator: Vapors can cause significant irritation to the eyes, leading to tearing, pain, and blurred vision.[2] Inhalation can also irritate the respiratory system.
-
Corrosive: Similar to other benzyl halides, it can be corrosive to tissues upon contact.[3]
-
Reactivity: It is reactive with strong bases, oxidizing agents, alcohols, and ammonia, potentially releasing hazardous fumes.[1] It is also sensitive to moisture.[4]
-
Combustibility: It is a combustible liquid with a flashpoint of 108°C and should be kept away from heat and open flames.[1]
-
Toxicity: While specific toxicity data is limited, its structural similarity to other benzyl halides suggests it should be handled with care to avoid skin, eye, and respiratory irritation.[1]
A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the foundation of a safe disposal plan.
II. The Cardinal Rule: Segregation of Halogenated Waste
The primary principle in the disposal of this compound is the strict segregation of halogenated organic waste from non-halogenated waste streams.[5] This is not merely a matter of good housekeeping; it has significant implications for the cost and method of final disposal. Halogenated wastes typically require high-temperature incineration with special scrubbers to neutralize acidic gases like hydrogen bromide and potentially hydrogen fluoride that are produced during combustion.[3]
Workflow for Waste Segregation
Caption: Proper segregation of this compound waste into a dedicated halogenated waste stream.
III. Step-by-Step Disposal Procedures for this compound
The following procedures are designed for the routine disposal of small quantities of this compound and contaminated materials generated during laboratory research.
A. Preparing the Halogenated Waste Container:
-
Select an Appropriate Container: Use a designated, leak-proof container compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting cap is recommended.
-
Proper Labeling is Non-Negotiable: Before adding any waste, the container must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other constituents and their approximate percentages.
-
The appropriate hazard warnings (e.g., "Corrosive," "Lachrymator," "Toxic").
-
The date of initial waste accumulation.
-
B. Disposal of Unused or Excess this compound:
For small quantities of the pure or dissolved compound, direct disposal into the labeled halogenated waste container is the standard procedure.
C. Decontamination and Disposal of Contaminated Labware:
-
Glassware and Equipment:
-
Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol).
-
The first rinseate is considered hazardous and must be collected in the designated halogenated organic waste container.
-
Subsequent rinses can be managed according to your institution's specific guidelines for trace-contaminated materials.
-
-
Solid Waste (Gloves, Pipette Tips, Weighing Boats, etc.):
-
All solid materials that have come into direct contact with this compound are considered hazardous waste.
-
These items should be placed in a sealed, labeled bag or container and disposed of as solid halogenated waste. Do not mix with regular laboratory trash.
-
IV. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.
A. Personal Protective Equipment (PPE) is Paramount:
Before addressing a spill, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Work should always be conducted in a well-ventilated chemical fume hood.[6] For a spill outside of a fume hood, a respirator may be necessary.
B. Spill Cleanup Protocol:
-
Alert and Evacuate: Notify others in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory.
-
Contain the Spill: Use an inert absorbent material such as sand, dry lime, or soda ash to cover the spill.[7] Avoid using combustible materials like paper towels as the primary absorbent.
-
Neutralize (for Benzyl Bromide-like compounds): For spills of similar benzyl halides, covering with sodium bicarbonate or a soda ash/lime mixture can help neutralize the compound.[3][8]
-
Collect and Dispose: Carefully sweep the absorbent material into a designated, labeled container for hazardous waste disposal.[7]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Spill Response Workflow
Caption: A systematic workflow for responding to a spill of this compound.
V. In-Lab Neutralization: A Cautious Approach
While in-lab neutralization of hazardous waste is sometimes practiced, it should only be performed by trained personnel with a thorough understanding of the reaction and potential byproducts. For benzyl bromide, refluxing with ethanolic potassium hydroxide is a known degradation method.[3] Another approach involves reductive dehalogenation.[3] However, given the presence of the difluoromethoxy group, the degradation products may be complex and potentially hazardous.
Unless you have a validated and approved institutional protocol, in-lab neutralization of this compound is not recommended. The safest and most compliant approach is to dispose of it as halogenated hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste management contractor.
VI. Final Disposal Pathway
Once collected and properly labeled, the hazardous waste containing this compound must be transferred to your institution's designated hazardous waste storage area. From there, it will be collected by a licensed hazardous waste disposal company for final treatment, typically through high-temperature incineration.
By adhering to these procedures, researchers can handle and dispose of this compound in a manner that prioritizes personal safety, protects the environment, and complies with regulatory standards. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
- 1. Buy this compound | 85684-64-6 [smolecule.com]
- 2. The MSDS HyperGlossary: Lachrymator [ilpi.com]
- 3. JoDrugs. BENZYL BROMIDE [jodrugs.com]
- 4. CAS 85684-64-6: this compound [cymitquimica.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. nj.gov [nj.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
